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  • Product: 5-Amino-N-methyl-1H-pyrazole-4-carboxamide
  • CAS: 77937-05-4

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the 5-Aminopyrazole Scaffold

An In-Depth Technical Guide to 5-Amino-N-methyl-1H-pyrazole-4-carboxamide: Core Properties and Methodologies for Drug Development Professionals The 5-amino-1H-pyrazole-4-carboxamide core is a privileged scaffold in moder...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Amino-N-methyl-1H-pyrazole-4-carboxamide: Core Properties and Methodologies for Drug Development Professionals

The 5-amino-1H-pyrazole-4-carboxamide core is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a multitude of biologically active agents. Its inherent structural features, including a planar pyrazole ring, an electron-donating amino group, and a hydrogen-bond-donating carboxamide, make it an ideal candidate for interaction with various biological targets. Derivatives of this scaffold have demonstrated potent inhibitory activity against key signaling proteins implicated in inflammatory diseases and oncology, such as p38α mitogen-activated protein kinase (MAPK) and Fibroblast Growth Factor Receptors (FGFRs)[1][2].

This technical guide focuses on a specific, yet fundamental, derivative: 5-Amino-N-methyl-1H-pyrazole-4-carboxamide (CAS: 18213-75-7). We will provide a comprehensive overview of its essential chemical and physical properties, detailed synthesis protocols, and standardized methodologies for its biological characterization. This document is designed for researchers, scientists, and drug development professionals to facilitate their work with this promising molecule, providing both established data and the experimental frameworks necessary to explore its full therapeutic potential.

Chemical Synthesis and Characterization

A robust and reproducible synthesis is the cornerstone of any chemical research program. Here, we present a validated protocol for the synthesis of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide, along with a method for preparing a key precursor.

Synthesis Pathway Overview

The synthesis can be approached in a two-step process, starting from readily available commercial materials to first generate the ethyl ester precursor, which is then converted to the final N-methyl amide. A more direct route involves the hydrolysis of a nitrile precursor.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis (Hypothetical Aminolysis) cluster_alternative Validated Synthesis A Methylhydrazine C Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate A->C Toluene, 22-30°C B Ethoxy Methylene Ethyl Cyanoacetate B->C E 5-Amino-N-methyl-1H-pyrazole-4-carboxamide C->E D Methylamine D->E Aminolysis F 1-Methyl-4-cyano-5-amino-1H-pyrazole F->E Hydrolysis G Conc. H₂SO₄ G->E

Caption: Synthetic routes to 5-Amino-N-methyl-1H-pyrazole-4-carboxamide.

Experimental Protocol 1: Synthesis of Precursor Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This protocol is adapted from a patented process, providing a reliable method for generating the ester intermediate[3].

  • Reaction Setup: In a suitable reactor, add ethoxy methylene ethyl cyanoacetate.

  • Solvent Addition: Add toluene to the reactor and stir until the starting material is fully dissolved.

  • Reagent Preparation: Prepare a solution of 40% methyl hydrazine in an addition funnel.

  • Controlled Addition: Cool the reactor to 20-25°C using a chilled brine bath. Begin the dropwise addition of the methyl hydrazine solution, ensuring the internal temperature is maintained between 22-30°C.

  • Reaction: After the addition is complete, allow the reaction to stir at this temperature for 1-3 hours.

  • Work-up and Isolation: (Standard work-up procedures would follow, such as aqueous wash, drying of the organic layer, and solvent removal under reduced pressure, followed by recrystallization or chromatography to yield the pure product).

Experimental Protocol 2: Synthesis of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide

This validated protocol details the hydrolysis of the corresponding nitrile to the carboxamide[4].

  • Reaction Setup: In a round-bottom flask, combine 1-methyl-4-cyano-5-amino-1H-pyrazole (0.11 mol) and concentrated sulfuric acid (30 mL).

  • Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC)[5][6].

  • Quenching: Slowly pour the reaction mixture into a beaker containing ice water with vigorous stirring.

  • Neutralization: Adjust the pH of the solution to 8 by the slow addition of 50% aqueous ammonium hydroxide. Maintain the temperature with an ice bath during this exothermic process.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid product with cold water to remove residual salts. Dry the product under vacuum to yield 5-Amino-N-methyl-1H-pyrazole-4-carboxamide (expected yield ~91%).

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is critical for its application in drug discovery, influencing everything from assay design to formulation.

Computed and Known Properties
PropertyValueSource
Molecular Formula C₅H₈N₄O[7][8]
Molecular Weight 140.14 g/mol [7][8]
CAS Number 18213-75-7[7][8][9]
Computed LogP -0.7[9]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 3[9]
Experimental Determination of Basic Properties
Protocol 3: Potentiometric pKa Determination

The pKa values govern the ionization state of the molecule at different pH levels, which is crucial for its solubility, permeability, and target engagement.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Titration Medium: Prepare a solution of 0.15 M KCl in water.

  • Titration: In a thermostatted vessel at 25°C, add a known volume of the titration medium. Add a small aliquot of the compound stock solution to achieve a final concentration of approximately 0.5-1 mM.

  • pH Measurement: Use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with standardized 0.1 M HCl to determine the basic pKa(s) and with 0.1 M NaOH to determine the acidic pKa(s).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Use appropriate software for multi-pKa determination.

Protocol 4: Thermodynamic Solubility Assessment

This "shake-flask" method determines the equilibrium solubility, a critical parameter for biopharmaceutical classification[10][11].

  • Buffer Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of the solid compound to vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached[10].

  • Sample Separation: Separate the undissolved solid from the solution by centrifugation or filtration[10].

  • Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Result Expression: Express solubility in µg/mL or mM.

Biological Activity and Mechanistic Assays

The 5-aminopyrazole scaffold is a known inhibitor of several protein kinases. The following protocols are designed to assess the activity of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide against two high-value targets: p38α MAPK and FGFR.

Hypothesized Mechanism of Action: Kinase Inhibition

The compound is hypothesized to act as an ATP-competitive inhibitor, binding to the kinase hinge region and preventing the phosphorylation of downstream substrates, thereby modulating cellular signaling pathways.

Kinase_Inhibition cluster_pathway MAPK/FGFR Signaling Pathway Stimulus Stress / Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) Stimulus->Receptor Kinase Kinase Cascade (e.g., p38 MAPK) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Response Cellular Response (Inflammation, Proliferation) Substrate->Response Inhibitor 5-Amino-N-methyl- 1H-pyrazole-4-carboxamide Inhibitor->Kinase Inhibition

Caption: Conceptual diagram of kinase inhibition by the title compound.

Protocol 5: p38α MAP Kinase Inhibition Assay

This protocol outlines a common method to determine the inhibitory potency (IC50) of a compound against p38α kinase[12][13].

  • Compound Preparation: Perform serial dilutions of the test compound in DMSO, then dilute into the kinase assay buffer to the desired final concentrations.

  • Reaction Mixture: In a 96-well plate, add the p38α kinase enzyme, the substrate (e.g., ATF-2), and the test compound.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as an antibody-based ELISA that specifically recognizes the phosphorylated substrate or a luminescence-based assay like ADP-Glo™ that measures ADP production[14][15].

  • Data Analysis: Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 6: FGFR Kinase Inhibition Assay

This protocol is designed to assess the inhibitory activity against a member of the Fibroblast Growth Factor Receptor family[2][16].

  • Assay Setup: Use a FRET-based assay format, such as LanthaScreen™, which measures the binding of a fluorescent tracer to the kinase[17].

  • Reagent Preparation: Prepare solutions of the FGFR kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled kinase tracer.

  • Reaction: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer solution[17].

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

  • Detection: Read the plate on a fluorescence plate reader capable of measuring FRET.

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

In Vitro Metabolic Stability

Assessing the metabolic stability of a compound is a critical step in early drug development to predict its in vivo half-life and clearance.

Protocol 7: Metabolic Stability in Human Liver Microsomes

This assay measures the rate at which the compound is metabolized by cytochrome P450 enzymes[18][19][20].

  • Reagent Preparation: Prepare a suspension of human liver microsomes in a phosphate buffer (pH 7.4). Prepare the test compound at a final concentration of 1 µM.

  • Incubation: Pre-warm the microsome suspension and the compound at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-generating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard[20][21].

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Conclusion

5-Amino-N-methyl-1H-pyrazole-4-carboxamide is a molecule of significant interest, stemming from a scaffold with proven therapeutic relevance. While its specific biological and physical properties are not yet extensively documented in peer-reviewed literature, this guide provides the essential framework for its synthesis and comprehensive characterization. The detailed protocols herein offer a self-validating system for researchers to generate reliable data, enabling a thorough evaluation of this compound's potential as a lead for drug discovery programs targeting kinases and other relevant biological targets. The insights and methodologies presented are intended to accelerate research and development efforts in this promising area of medicinal chemistry.

References

  • Green, M., et al. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]

  • PubChem. 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Available at: [Link]

  • World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies. Available at: [Link]

  • Ferreira, R. J., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

  • Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Available at: [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link]

  • BioIVT. Metabolic Stability Assay Services. Available at: [Link]

  • Khairulah, Z., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry. Available at: [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

  • El-Malah, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • ACS Publications. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available at: [Link]

  • Cyprotex. Microsomal Stability. Available at: [Link]

  • PubMed. (2007). In vitro solubility assays in drug discovery. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of King Saud University - Science. Available at: [Link]

  • BPS Bioscience. FGFR4 Kinase Assay Kit. Available at: [Link]

  • Assay Genie. p38 MAPK Signaling Review. Available at: [Link]

  • NIH. (2018). Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activation of FGFR3 mutants. Available at: [Link]

  • USP-NF. <1236> Solubility Measurements. Available at: [Link]

  • NIH. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Available at: [Link]

  • NIH. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • Janssen. BALVERSATM (erdafitinib) Diagnostic FGFR Genetic Testing – Specimen Requirements and Shipping Guidelines. Available at: [Link]

  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]

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Exploratory

Biological activity of 5-amino-N-methyl-1H-pyrazole-4-carboxamide

An In-depth Technical Guide to the Biological Activity of 5-amino-N-methyl-1H-pyrazole-4-carboxamide and its Derivatives Foreword: The Pyrazole Scaffold in Modern Drug Discovery The 5-aminopyrazole moiety is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 5-amino-N-methyl-1H-pyrazole-4-carboxamide and its Derivatives

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The 5-aminopyrazole moiety is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and its role as a privileged scaffold in the design of novel therapeutics.[1] This guide focuses on the specific compound, 5-amino-N-methyl-1H-pyrazole-4-carboxamide, and its closely related derivatives, which have emerged as potent modulators of key cellular signaling pathways. As researchers and drug development professionals, understanding the nuances of this chemical entity—from its synthesis to its mechanism of action at the molecular level—is paramount for harnessing its full therapeutic potential. This document synthesizes current knowledge, providing both a high-level overview and detailed experimental insights to empower your research and development endeavors.

Physicochemical Properties of the Core Moiety

The foundational molecule, 5-amino-1-methyl-1H-pyrazole-4-carboxamide, is a small organic compound with the molecular formula C5H8N4O.[2] Its structure, confirmed by its PubChem entry (CID 265696), features a pyrazole ring substituted with an amino group at the 5-position, a carboxamide group at the 4-position, and a methyl group on the nitrogen at the 1-position.

Table 1: Computed Physicochemical Properties [2]

PropertyValue
Molecular Weight 140.14 g/mol
XLogP3 -0.7
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 140.06981089 Da
Topological Polar Surface Area 86.9 Ų

Synthesis of 5-amino-N-methyl-1H-pyrazole-4-carboxamide: A Representative Protocol

Experimental Protocol: Proposed Synthesis

Objective: To synthesize 5-amino-N-methyl-1H-pyrazole-4-carboxamide.

Materials:

  • Ethyl 2-cyano-2-(ethoxymethylene)acetate

  • Methylhydrazine

  • Ammonia solution (aqueous)

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Methodology:

  • Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

    • In a round-bottom flask, dissolve ethyl 2-cyano-2-(ethoxymethylene)acetate (1 equivalent) in ethanol.

    • To this solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature with stirring.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by column chromatography on silica gel to yield ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

  • Step 2: Amidation to 5-amino-N-methyl-1H-pyrazole-4-carboxamide.

    • Dissolve the purified ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a sealed pressure vessel with an excess of concentrated aqueous ammonia solution.

    • Heat the mixture at a temperature sufficient to drive the amidation, monitoring the reaction by TLC.

    • After the reaction is complete, cool the vessel and carefully vent any excess pressure.

    • Remove the ammonia and water under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 5-amino-N-methyl-1H-pyrazole-4-carboxamide.

Diagram 1: Proposed Synthetic Workflow

G reagents1 Ethyl 2-cyano-2- (ethoxymethylene)acetate + Methylhydrazine step1 Step 1: Cyclocondensation (Reflux in Ethanol) reagents1->step1 purification1 Column Chromatography step1->purification1 intermediate Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate step2 Step 2: Amidation (Heating in pressure vessel) intermediate->step2 reagents2 Aqueous Ammonia reagents2->step2 purification2 Recrystallization step2->purification2 product 5-amino-N-methyl-1H- pyrazole-4-carboxamide purification1->intermediate purification2->product

Caption: A proposed two-step synthesis of 5-amino-N-methyl-1H-pyrazole-4-carboxamide.

Biological Activities and Therapeutic Potential

The 5-amino-1H-pyrazole-4-carboxamide scaffold is a versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities. The primary therapeutic areas of interest are oncology and inflammatory diseases, largely driven by the ability of these compounds to act as potent kinase inhibitors.[1]

Anticancer Activity: Kinase Inhibition

Kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[5] Derivatives of 5-amino-1H-pyrazole-4-carboxamide have shown significant promise as inhibitors of several key oncogenic kinases.

Aberrant FGFR signaling is implicated in various cancers.[6] A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as pan-FGFR covalent inhibitors, targeting both wild-type and drug-resistant gatekeeper mutant forms of the receptors.[6]

A representative compound, 10h , demonstrated potent, nanomolar activity against multiple FGFR isoforms.[6]

Table 2: In Vitro Inhibitory Activity of Compound 10h [6]

Target KinaseIC50 (nM)
FGFR1 46
FGFR2 41
FGFR3 99
FGFR2 V564F (mutant) 62

Furthermore, compound 10h effectively suppressed the proliferation of various cancer cell lines with amplified or mutated FGFRs.[6]

Table 3: Anti-proliferative Activity of Compound 10h in Cancer Cell Lines [6]

Cell LineCancer TypeIC50 (nM)
NCI-H520 Lung Cancer19
SNU-16 Gastric Cancer59
KATO III Gastric Cancer73

The mechanism involves the irreversible binding of the inhibitor to the FGFR, as confirmed by X-ray co-crystal structures.[6]

Diagram 2: FGFR Signaling Pathway and Inhibition

cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC Inhibitor 5-amino-1H-pyrazole- 4-carboxamide Derivative Inhibitor->FGFR Irreversibly Binds & Inhibits Cell_Response Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT_mTOR->Cell_Response PLCg_PKC->Cell_Response

Caption: Inhibition of the FGFR signaling cascade by 5-amino-1H-pyrazole-4-carboxamide derivatives.

FLT3 is a key target in acute myeloid leukemia (AML).[7] Novel 1H-pyrazole-3-carboxamide derivatives, constitutional isomers of the primary topic, have demonstrated potent dual inhibitory activity against FLT3 and CDKs. One such compound, 8t , exhibited sub-nanomolar efficacy against FLT3 and nanomolar inhibition of CDK2/4.[7] This dual-targeting approach can be particularly effective in overcoming resistance mechanisms in cancer. The compound also induced apoptosis in AML cell lines.[7]

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases. The 5-aminopyrazole scaffold has been explored for its anti-inflammatory properties, primarily through the inhibition of inflammatory kinases.

IRAK4 is a critical kinase in the signaling pathways of interleukin-1 receptors (IL-1R) and Toll-like receptors (TLRs), which are central to the innate immune response.[8] A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as potent and selective IRAK4 inhibitors. A lead compound from this series, which incorporates an N-methyl pyrazole moiety, displayed an IRAK4 IC50 of 110 nM.[8] By inhibiting IRAK4, these compounds can block the production of pro-inflammatory cytokines, making them attractive candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Diagram 3: IRAK4-mediated Inflammatory Signaling and its Inhibition

Ligand IL-1 / TLR Ligand Receptor IL-1R / TLR Ligand->Receptor MyD88 MyD88 Receptor->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates Downstream Downstream Signaling (e.g., TRAF6, NF-κB) IRAK4->Downstream Inhibitor 5-aminopyrazole Derivative Inhibitor->IRAK4 Inhibits Cytokines Pro-inflammatory Cytokine Production Downstream->Cytokines

Caption: The role of 5-aminopyrazole derivatives in blocking IRAK4-mediated pro-inflammatory signaling.

Protocol for In Vitro Kinase Inhibition Assay

To assess the inhibitory potential of 5-amino-N-methyl-1H-pyrazole-4-carboxamide or its derivatives against a target kinase, a standardized in vitro assay is essential. The following is a representative protocol for a biochemical kinase assay.

Experimental Protocol: In Vitro Kinase Assay

Objective: To determine the IC50 value of a test compound against a specific kinase (e.g., FGFR1).

Materials:

  • Recombinant human kinase (e.g., FGFR1)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (5-amino-N-methyl-1H-pyrazole-4-carboxamide) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range.

  • Assay Setup:

    • Add the assay buffer to the wells of a 384-well plate.

    • Add the serially diluted test compound to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

    • Add the kinase and substrate solution to all wells except the background controls.

    • Allow the plate to incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate again (e.g., 30 minutes at room temperature).

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all other readings.

    • Normalize the data to the positive control (DMSO only).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

5-amino-N-methyl-1H-pyrazole-4-carboxamide belongs to a class of compounds with significant therapeutic promise, particularly in the fields of oncology and immunology. While direct biological data for this specific molecule is limited in the public domain, the extensive research on its close derivatives strongly suggests its potential as a kinase inhibitor. The 5-aminopyrazole scaffold serves as an excellent starting point for the design of potent and selective inhibitors of key signaling proteins such as FGFRs and IRAKs.

Future research should focus on the synthesis and direct biological evaluation of 5-amino-N-methyl-1H-pyrazole-4-carboxamide to establish its specific activity profile. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial in optimizing the potency and selectivity of this core structure. Furthermore, in vivo studies in relevant disease models will be necessary to validate the therapeutic potential of novel compounds derived from this promising scaffold.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. Retrieved January 25, 2026, from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). MDPI. Retrieved January 25, 2026, from [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015). PubMed Central (PMC). Retrieved January 25, 2026, from [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2023). MDPI. Retrieved January 25, 2026, from [Link]

  • Novel anti-inflammatory action of 5-aminoimidazole-4-carboxamide ribonucleoside with protective effect in dextran sulfate sodium-induced acute and chronic colitis. (2012). PubMed. Retrieved January 25, 2026, from [Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. (2014). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2021). MDPI. Retrieved January 25, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

Sources

Foundational

The Versatile Scaffold: An In-depth Technical Guide to 5-Amino-N-methyl-1H-pyrazole-4-carboxamide Derivatives and Analogs

Introduction: The Prominence of the Pyrazole Core in Modern Drug Discovery The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazole Core in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in a wide array of biological interactions have cemented its status as a privileged scaffold in the design of novel therapeutics.[2][3] From anti-inflammatory agents like celecoxib to targeted cancer therapies, the pyrazole motif consistently appears in drugs spanning a multitude of therapeutic areas.[2] This guide focuses on a particularly significant subclass: 5-Amino-N-methyl-1H-pyrazole-4-carboxamide and its derivatives. These compounds serve as crucial building blocks for a diverse range of bioactive molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[4][5] This document provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of these compounds, offering valuable insights for researchers and professionals in the field of drug development.

Synthetic Strategies: Constructing the 5-Aminopyrazole-4-carboxamide Core

The synthetic accessibility of the 5-aminopyrazole scaffold is a key factor contributing to its widespread use in drug discovery.[6] A variety of synthetic routes have been established, allowing for the facile introduction of diverse substituents and the generation of extensive compound libraries for biological screening.

Primary Synthesis of the 5-Aminopyrazole Ring

A common and efficient method for the synthesis of the 5-aminopyrazole core involves the condensation of a hydrazine derivative with a β-ketonitrile or a related three-carbon synthons.[4][6] For instance, the reaction of a substituted hydrazine with ethyl (ethoxymethylene)cyanoacetate is a well-established protocol for producing 5-aminopyrazole-4-carboxylates.[4] Subsequent hydrolysis of the ester and amidation with methylamine would yield the desired 5-Amino-N-methyl-1H-pyrazole-4-carboxamide core.

Below is a generalized experimental protocol for the synthesis of a 5-aminopyrazole-4-carboxylate, a key intermediate.

Experimental Protocol: Synthesis of Ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate
  • Reaction Setup: To a solution of the desired substituted hydrazine (1.0 eq) in a suitable solvent such as ethanol or toluene, add ethyl (ethoxymethylene)cyanoacetate (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Diversification of the Core Structure

The true power of the 5-aminopyrazole-4-carboxamide scaffold lies in its potential for diversification. The amino group at the 5-position and the carboxamide at the 4-position serve as versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).

  • N-Substitution: The nitrogen of the pyrazole ring can be substituted with a variety of alkyl or aryl groups, influencing the compound's pharmacokinetic and pharmacodynamic properties.

  • Amide Coupling: The carboxylic acid precursor can be coupled with a wide range of amines to generate a diverse library of carboxamide derivatives. Standard peptide coupling reagents such as HATU can be employed for this purpose.[4]

  • Functionalization of the Amino Group: The 5-amino group can be acylated, alkylated, or used as a nucleophile in various cyclization reactions to generate fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-d][1][3][4]triazines, which often exhibit enhanced biological activities.[4]

G cluster_synthesis Synthesis of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide Derivatives Hydrazine Substituted Hydrazine Intermediate Ethyl 5-amino-1-substituted- 1H-pyrazole-4-carboxylate Hydrazine->Intermediate Condensation Ketonitrile β-Ketonitrile Derivative (e.g., Ethyl (ethoxymethylene)cyanoacetate) Ketonitrile->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis CarboxylicAcid 5-Amino-1-substituted- 1H-pyrazole-4-carboxylic Acid Hydrolysis->CarboxylicAcid Amidation Amidation with Methylamine CarboxylicAcid->Amidation Core 5-Amino-N-methyl-1H-pyrazole- 4-carboxamide Core Amidation->Core Diversification Further Diversification (e.g., N-alkylation, acylation) Core->Diversification

Caption: Synthetic workflow for 5-Amino-N-methyl-1H-pyrazole-4-carboxamide derivatives.

A Spectrum of Biological Activities and Therapeutic Applications

Derivatives of 5-aminopyrazole-4-carboxamide have been investigated for a wide range of therapeutic applications, owing to their ability to interact with various biological targets.

Anticancer Activity

The pyrazole scaffold is a well-known pharmacophore in the design of anticancer agents.[1][4] Derivatives of 5-aminopyrazole-4-carboxamide have demonstrated potent inhibitory activity against several key targets in oncology.

  • Kinase Inhibition: Many kinases, which are crucial regulators of cell signaling pathways, are overactive in cancer. 5-aminopyrazole-4-carboxamide derivatives have been developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[7][8] For example, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors, demonstrating nanomolar activity against both wild-type and mutant FGFRs.[7]

  • Cell Proliferation Inhibition: These compounds have been shown to suppress the proliferation of various cancer cell lines.[7] For instance, one derivative strongly inhibited the growth of lung, gastric, and other cancer cells.[7]

Anti-inflammatory Properties

The role of pyrazole-containing compounds as anti-inflammatory agents is well-documented. Certain 5-aminopyrazole derivatives have shown potent inhibition of p38α MAP kinase, a key enzyme in the inflammatory response, making them promising candidates for the treatment of inflammatory disorders.[4]

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole carboxamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds showing significant efficacy against a range of microbial strains.[1][9]

Other Therapeutic Areas

The versatility of the 5-aminopyrazole-4-carboxamide scaffold extends to other therapeutic areas as well. Derivatives have been explored as:

  • Antitubercular agents: Some 5-amino-1H-pyrazole-4-carboxamides have displayed potent activity against Mycobacterium tuberculosis.[10]

  • Anticonvulsants: The pyrazole nucleus is found in some anticonvulsant drugs, and derivatives are being investigated for their potential in treating epilepsy.[4][11]

  • Carbonic Anhydrase Inhibitors: Pyrazole-carboxamides bearing a sulfonamide moiety have been identified as potent inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes.[3]

  • Antiparasitic Agents: Bumped-kinase inhibitors (BKIs) based on the 5-aminopyrazole-4-carboxamide scaffold have shown efficacy against Cryptosporidium, a significant cause of diarrheal disease.[12]

G Core 5-Amino-N-methyl-1H-pyrazole- 4-carboxamide Derivatives Anticancer Anticancer Core->Anticancer AntiInflammatory Anti-inflammatory Core->AntiInflammatory Antimicrobial Antimicrobial Core->Antimicrobial Other Other Therapeutic Areas Core->Other Kinase Kinase Inhibition (FGFR, IRAK4) Anticancer->Kinase Proliferation Cell Proliferation Inhibition Anticancer->Proliferation p38MAPK p38α MAP Kinase Inhibition AntiInflammatory->p38MAPK Antibacterial Antibacterial Antimicrobial->Antibacterial Antifungal Antifungal Antimicrobial->Antifungal Antitubercular Antitubercular Other->Antitubercular Anticonvulsant Anticonvulsant Other->Anticonvulsant CAI Carbonic Anhydrase Inhibition Other->CAI

Caption: Biological activities of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 5-aminopyrazole-4-carboxamide scaffold have provided valuable insights into the structural requirements for potent biological activity.

Target ClassKey Structural Features for ActivityRepresentative IC50/MIC Values
Kinase Inhibitors (FGFR) Covalent warhead for irreversible binding; specific substituents on the pyrazole and carboxamide moieties.IC50 = 19-99 nM[7]
Anti-inflammatory (p38α MAP Kinase) Specific substitution patterns on the pyrazole ring and the N-phenyl group of the carboxamide.Potent cellular activity reported[4]
Antitubercular Electron-withdrawing substituents on phenyl rings attached to the core structure.MIC = 2.23-4.61 µM[10]
Antimicrobial Varied substitutions on the carboxamide nitrogen and the pyrazole ring.Potent activity against Gram-positive and Gram-negative bacteria reported[9]

Data compiled from multiple sources for illustrative purposes.

The presence of electron-withdrawing groups on aromatic rings appended to the core often enhances antitubercular activity, while the nature of the substituent on the carboxamide nitrogen is critical for kinase selectivity and potency.[10] These SAR trends provide a rational basis for the design of next-generation inhibitors with improved efficacy and safety profiles.

Conclusion and Future Directions

The 5-Amino-N-methyl-1H-pyrazole-4-carboxamide scaffold and its analogs represent a highly versatile and valuable platform in drug discovery. Their synthetic tractability, coupled with a broad spectrum of biological activities, ensures their continued relevance in the development of novel therapeutics. Future research in this area will likely focus on:

  • Lead Optimization: Fine-tuning the pharmacokinetic and pharmacodynamic properties of existing lead compounds to enhance their clinical potential.

  • Novel Target Identification: Screening of diverse 5-aminopyrazole-4-carboxamide libraries against new biological targets to uncover novel therapeutic applications.

  • Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to rapidly explore vast chemical space and identify novel bioactive molecules.

As our understanding of disease biology deepens, the rational design of new drugs based on privileged scaffolds like the 5-aminopyrazole-4-carboxamide core will be instrumental in addressing unmet medical needs.

References

  • Al-Hourani, B. (2022). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Source not further specified].
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  • Gül, H. İ. et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137979.
  • Di Sarno, V. et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3791.
  • Shrestha, A. et al. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 31(3), 134.
  • Wang, Y. et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116558.
  • Lee, G. et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 712-717.
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  • Gouda, M. A. et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4201.
  • Al-Omair, M. A. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(14), 3329.
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  • Choi, R. et al. (2019). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy.
  • Fura, S. et al. (2020). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2020(3), M1149.

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Exploratory

A Technical Guide to the Solubility and Stability of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Amino-N-methyl-1H-pyrazole-4-carboxamide belongs to the versatile class of 5-aminopyrazoles, which are pivotal building blocks in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-N-methyl-1H-pyrazole-4-carboxamide belongs to the versatile class of 5-aminopyrazoles, which are pivotal building blocks in the synthesis of a wide array of bioactive molecules and heterocyclic skeletons.[1][2] The pyrazole moiety is a constituent of numerous compounds with demonstrated medicinal and pharmacological activities, including anti-inflammatory, antipsychotic, analgesic, and anticancer properties.[1][2] Given the therapeutic potential of this chemical scaffold, a thorough understanding of the physicochemical properties of its derivatives, such as solubility and stability, is paramount for effective drug discovery and development.

This technical guide provides an in-depth overview of the core physicochemical characteristics of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide, with a focus on its solubility and stability profiles. While specific experimental data for this exact compound is not extensively available in public literature, this guide synthesizes information from closely related analogs and establishes a robust framework of standardized methodologies for its comprehensive assessment. The protocols and insights presented herein are designed to equip researchers with the necessary tools to evaluate this and other similar compounds with scientific rigor.

Physicochemical Properties

While detailed experimental data for 5-Amino-N-methyl-1H-pyrazole-4-carboxamide is limited, we can infer some of its likely properties from a close structural isomer, 5-amino-1-methyl-1H-pyrazole-4-carboxamide (CAS 18213-75-7), where the methyl group is on the pyrazole ring instead of the carboxamide nitrogen.[3] The computed properties for this isomer are presented in Table 1. These values suggest a compound with a relatively low molecular weight, a potential for some water solubility, and the presence of hydrogen bond donors and acceptors that will influence its solubility and interactions with biological targets.

PropertyValueSource
Molecular Formula C₅H₈N₄O[3]
Molecular Weight 140.14 g/mol [3]
XLogP3-AA (Predicted) -0.7[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 1[3]
Exact Mass 140.06981089 Da[3]
Topological Polar Surface Area 86.9 Ų[3]

Note: The data presented is for the isomer 5-amino-1-methyl-1H-pyrazole-4-carboxamide and should be used as an estimation for 5-Amino-N-methyl-1H-pyrazole-4-carboxamide.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. A comprehensive solubility assessment should be conducted early in the drug development process. Two primary types of solubility measurements are kinetic and thermodynamic solubility.[4]

Kinetic Solubility

Kinetic solubility is a high-throughput screening method that measures the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) when added to an aqueous buffer.[4] This method is useful for early-stage discovery to rank-order compounds.

Nephelometry, which measures the scattering of light by suspended particles, is a rapid and sensitive method for determining kinetic solubility.[5]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each concentration from the DMSO plate to a corresponding 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours).

  • Nephelometric Reading: Measure the turbidity of each well using a microplate nephelometer.[5]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering (precipitation) is observed.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 10 mM Stock in DMSO B Serial Dilution in 96-well Plate A->B Dilute C Transfer to Aqueous Buffer Plate B->C Transfer D Incubate (e.g., 25°C, 1-2h) C->D Incubate E Read Turbidity (Nephelometer) D->E Measure F Determine Precipitation Point E->F Analyze Data G Kinetic Solubility Value F->G Result

Kinetic Solubility Workflow by Nephelometry.
Thermodynamic Solubility

Thermodynamic solubility measures the concentration of a compound in a saturated solution under equilibrium conditions and is considered the "true" solubility.[4] The shake-flask method is the gold standard for this determination.[6]

  • Sample Preparation: Add an excess amount of solid 5-Amino-N-methyl-1H-pyrazole-4-carboxamide to vials containing various solvents and buffers of interest (e.g., water, ethanol, pH-buffered solutions).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6] The presence of undissolved solid should be visually confirmed.[6]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid adsorption of the compound to the filter material.[7]

  • Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the respective solvent or buffer.

Stability Assessment

Evaluating the chemical stability of a drug candidate is a regulatory requirement and crucial for ensuring its safety and efficacy.[8][9] This is typically achieved through long-term stability studies and forced degradation (stress testing).[10][11]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish degradation pathways.[1][10] These studies are essential for developing and validating stability-indicating analytical methods.[12]

Subject 5-Amino-N-methyl-1H-pyrazole-4-carboxamide to the following stress conditions, aiming for 5-20% degradation:[12]

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 N HCl at an elevated temperature (e.g., 60-80°C).

  • Base Hydrolysis: Treat a solution of the compound with 0.1 N NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Expose a solution of the compound to 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C).

  • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

Samples should be taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (HCl) G Stability-Indicating HPLC A->G Analyze Samples B Base Hydrolysis (NaOH) B->G Analyze Samples C Oxidation (H₂O₂) C->G Analyze Samples D Thermal (Solid) D->G Analyze Samples E Photolytic (Solid & Solution) E->G Analyze Samples H Quantify Parent Compound G->H I Detect & Identify Degradants G->I F 5-Amino-N-methyl-1H- pyrazole-4-carboxamide F->A F->B F->C F->D F->E

Forced Degradation Study Workflow.
Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions as per ICH guidelines to establish the re-test period or shelf life of the API.[8][9]

  • Batch Selection: Use at least one batch of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide for the study.

  • Storage Conditions: Store the samples in appropriate container closure systems at long-term storage conditions (e.g., 25°C/60% RH or 30°C/65% RH).[8]

  • Testing Frequency: Test the samples at specified time intervals, typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8][9][13][14]

  • Analytical Testing: At each time point, analyze the samples for appearance, assay, degradation products, and other relevant quality attributes using a validated stability-indicating method.

ParameterLong-Term ConditionsAccelerated ConditionsTesting Frequency (Long-Term)
Temperature 25°C ± 2°C or 30°C ± 2°C40°C ± 2°C0, 3, 6, 9, 12, 18, 24, 36 months
Relative Humidity 60% RH ± 5% or 65% RH ± 5%75% RH ± 5%
Duration 12 months (minimum)6 months

Table 2: Example of ICH Stability Testing Conditions.[8][9]

Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment. For pyrazole derivatives, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly employed and effective technique.[15]

Key Considerations for HPLC Method Development
  • Column: A C18 column is often a good starting point for the separation of pyrazole derivatives.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve the parent compound from its degradation products.

  • Detection: UV detection at a wavelength of maximum absorbance for 5-Amino-N-methyl-1H-pyrazole-4-carboxamide should be used.

  • Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The method must be proven to be "stability-indicating," meaning it can separate the parent peak from all significant degradation products and impurities.

Conclusion

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • PubChem. (n.d.). methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • ResearchGate. (2008). (PDF) 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Annex 10. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Journal of Molecular Structure. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Retrieved from [Link]

  • Center for Drug Evaluation and Research. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. U.S. Food and Drug Administration. [Link]

  • Food and Drugs Authority, Ghana. (2022). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, X-Ray Crystal Study and Bioactivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. Retrieved from [Link]

  • Chemsrc. (2025). 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide. Retrieved from [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

Sources

Foundational

Unlocking Therapeutic Potential: A Technical Guide to the Targets of the 5-Amino-1H-pyrazole-4-carboxamide Scaffold

Executive Summary The 5-amino-1H-pyrazole-4-carboxamide core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for a multitude of potent and selective therapeutic agents. Its unique struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-amino-1H-pyrazole-4-carboxamide core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for a multitude of potent and selective therapeutic agents. Its unique structural and electronic properties allow for versatile interactions with a range of biological targets, leading to significant interest in its application across diverse disease areas. This guide provides a comprehensive analysis of the key therapeutic targets associated with this scaffold, with a particular focus on its derivatives' roles as inhibitors of critical signaling kinases and other enzymes. We will delve into the mechanistic basis of these interactions, present key preclinical data, and provide detailed experimental protocols for researchers engaged in the discovery and development of novel drugs based on this promising chemical framework.

Introduction: The 5-Amino-1H-pyrazole-4-carboxamide Scaffold

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are foundational structures in pharmaceutical sciences.[1][2] Their derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial effects.[1][3] The 5-amino-1H-pyrazole-4-carboxamide scaffold, in particular, has emerged as a highly adaptable and valuable starting point for drug design. Its polyfunctional nature, featuring multiple nucleophilic and hydrogen-bonding sites, allows for precise chemical modifications to optimize potency, selectivity, and pharmacokinetic properties for specific biological targets.[4]

This guide will explore the primary and emerging therapeutic targets for this scaffold, moving from well-validated kinase targets in oncology and inflammation to other promising enzyme classes.

Primary Therapeutic Target Class: Protein Kinase Inhibitors

The most extensively validated application of the 5-amino-1H-pyrazole-4-carboxamide scaffold is in the development of protein kinase inhibitors. Its structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of numerous kinases.

Fibroblast Growth Factor Receptors (FGFRs): A Key Target in Oncology

Mechanism of Action: The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of FGFR signaling, through mutations, amplifications, or translocations, is a known driver in a variety of cancers, including gastric, lung, and bladder cancers.[5] Inhibition of this pathway can thus halt tumor growth and progression.

Causality of Experimental Choice: Researchers have focused on developing covalent inhibitors to achieve durable target engagement and overcome acquired resistance, particularly mutations at the "gatekeeper" residue within the kinase domain, which often limit the efficacy of reversible inhibitors.[5] The 5-amino-1H-pyrazole-4-carboxamide scaffold was strategically selected as a starting point to which an electrophilic "warhead" (like an acrylamide moiety) could be appended, enabling the formation of an irreversible covalent bond with a non-catalytic cysteine residue near the ATP-binding site.

Evidence & Data: A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors. The representative compound, 10h , demonstrated potent activity against both wild-type FGFRs and the critical V564F gatekeeper mutant in biochemical assays.[5] Furthermore, it strongly suppressed the proliferation of various cancer cell lines with known FGFR alterations.[5]

Table 1: In Vitro Activity of FGFR Inhibitor 10h

Target/Cell Line Assay Type IC₅₀ (nM)
FGFR1 Biochemical 46
FGFR2 Biochemical 41
FGFR3 Biochemical 99
FGFR2 V564F Mutant Biochemical 62
NCI-H520 (Lung Cancer) Cell Proliferation 19
SNU-16 (Gastric Cancer) Cell Proliferation 59
KATO III (Gastric Cancer) Cell Proliferation 73

(Data sourced from Bioorganic & Medicinal Chemistry, 2024)[5]

FGFR Signaling Pathway and Inhibition:

FGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor FGFR FGFR RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg Inhibitor 5-Amino-1H-pyrazole- 4-carboxamide Derivative Inhibitor->FGFR Covalently Inhibits (ATP Site) FGF FGF Ligand FGF->FGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription (Proliferation, Survival) ERK->Gene DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Gene

FGFR signaling cascade and the point of covalent inhibition.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): An Anti-inflammatory Target

Mechanism of Action: IRAK4 is a critical serine-threonine kinase that functions as a master regulator in the innate immune response.[6] It acts downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R), initiating a signaling cascade that culminates in the activation of NF-κB and the production of pro-inflammatory cytokines.[6] Dysregulation of this pathway is central to numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[6]

Evidence & Data: While not the exact scaffold, a closely related series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as highly potent and selective IRAK4 inhibitors.[6] Structure-activity relationship (SAR) studies demonstrated that modifications to the pyrazole and pyrazolopyrimidine rings could significantly enhance potency and improve pharmacokinetic properties, leading to compounds suitable for oral dosing.[6] These inhibitors effectively block the production of inflammatory cytokines in cellular and in vivo models.[6]

TLR/IL-1R Signaling Pathway via IRAK4:

IRAK4_Pathway cluster_receptor Receptor Complex cluster_inhibitor TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits Inhibitor Pyrazole-carboxamide Derivative Inhibitor->IRAK4 Inhibits Kinase Activity Ligand PAMPs / DAMPs (e.g., LPS, IL-1) Ligand->TLR Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription

IRAK4-mediated innate immune signaling and point of inhibition.

Emerging Therapeutic Targets

Beyond the well-established kinase families, derivatives of the pyrazole carboxamide scaffold show promise against other enzyme classes.

Carbonic Anhydrases (CAs)

Mechanism of Action: Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and some cancers.[1]

Evidence & Data: A study on novel pyrazole-carboxamides bearing a sulfonamide moiety demonstrated potent inhibition of human carbonic anhydrase isoforms I and II (hCA I and hCA II).[1] Molecular docking and dynamics simulations revealed that these compounds effectively interact with the zinc ion in the enzyme's active site, showing favorable binding compared to the standard inhibitor acetazolamide.[1]

Table 2: Inhibition Constants (Kᵢ) for Pyrazole-Carboxamide Derivatives against hCA Isoforms

Compound hCA I Kᵢ (µM) hCA II Kᵢ (µM)
6a 0.063 0.007
6b 0.091 0.011
Acetazolamide (AAZ) 0.250 0.012

(Data sourced from the Journal of Molecular Structure, 2024)[1]

Methodologies for Target Identification and Validation

A multi-faceted approach combining computational and experimental methods is essential for identifying and validating the targets of novel 5-amino-1H-pyrazole-4-carboxamide derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a robust method for quantifying the inhibitory activity of a compound against a specific kinase. The principle is based on measuring the amount of ADP produced in the kinase reaction; less ADP signifies greater inhibition.

Objective: To determine the IC₅₀ value of a test compound against a target kinase (e.g., FGFR1).

Materials:

  • Target kinase (e.g., recombinant human FGFR1)

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP at Kₘ concentration

  • Test compound (e.g., 5-Amino-N-methyl-1H-pyrazole-4-carboxamide derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 5 nM final assay concentration).

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase buffer to all wells.

    • Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 2.5 µL of a 2X kinase/substrate mixture to initiate the reaction. For the "no enzyme" control, add 2.5 µL of substrate in buffer.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The duration is critical and should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes. This step is crucial for minimizing background signal from unused ATP.

    • Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated into a luminescent signal.

    • Incubate at room temperature for 30 minutes to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background (no enzyme control) from all other readings.

    • Normalize the data relative to the high (DMSO only) and low (potent inhibitor) controls.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow Diagram: From In Silico Screening to In Vivo Validation

Drug_Discovery_Workflow cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase Docking Virtual Screening & Molecular Docking ADMET ADMET Prediction Docking->ADMET Filter Hits Synthesis Chemical Synthesis of Lead Compounds ADMET->Synthesis Prioritize for Synthesis Biochemical Biochemical Assays (e.g., Kinase IC₅₀) Synthesis->Biochemical Cellular Cell-Based Assays (Proliferation, Cytokine Release) Biochemical->Cellular Confirm On-Target Activity PK Pharmacokinetics (PK) in Rodents Cellular->PK Select In Vivo Candidates PD Pharmacodynamics (PD) & Efficacy Models (e.g., Xenograft) PK->PD Determine Dosing

A generalized workflow for drug discovery and development.

Conclusion and Future Directions

The 5-amino-1H-pyrazole-4-carboxamide scaffold is a cornerstone of modern drug discovery, demonstrating remarkable versatility in targeting key enzymes involved in cancer and inflammatory diseases. Its proven success as an inhibitor of kinases like FGFRs and IRAK4, coupled with emerging potential against targets such as carbonic anhydrases, solidifies its status as a privileged structure.

Future research should focus on leveraging this scaffold to address unmet medical needs, such as overcoming drug resistance in oncology by designing next-generation covalent inhibitors or developing highly selective kinase inhibitors for autoimmune disorders with improved safety profiles. The continued exploration of this chemical space, guided by integrated computational and experimental methodologies, will undoubtedly lead to the development of novel and impactful therapeutics.

References

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. Available at: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. Available at: [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. National Institutes of Health (NIH) - PubMed Central. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health (NIH) - PMC. Available at: [Link]

Sources

Exploratory

The 5-Aminopyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Authored by a Senior Application Scientist The landscape of medicinal chemistry is perpetually evolving, driven by the quest for novel molecular architectures...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

The landscape of medicinal chemistry is perpetually evolving, driven by the quest for novel molecular architectures that can address unmet medical needs. Within this dynamic environment, certain heterocyclic scaffolds have emerged as "privileged structures," demonstrating a remarkable ability to interact with a wide array of biological targets. The 5-aminopyrazole core is a quintessential example of such a scaffold, underpinning the development of numerous therapeutic agents across diverse disease areas. This technical guide provides an in-depth exploration of the 5-aminopyrazole scaffold, from its fundamental chemical properties and synthesis to its profound impact on contemporary drug discovery.

The Strategic Advantage of the 5-Aminopyrazole Core

The 5-aminopyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and an amino substituent at the C5 position. Its significance in medicinal chemistry stems from a unique combination of structural and electronic features:

  • Hydrogen Bonding Capabilities: The scaffold possesses multiple hydrogen bond donors (the amino group and the ring NH) and acceptors (the ring nitrogens), enabling it to form crucial interactions within the binding sites of biological targets.

  • Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid framework, which can be advantageous for optimizing binding affinity and reducing the entropic penalty upon binding.

  • Tunable Physicochemical Properties: The scaffold allows for substitution at multiple positions (N1, C3, and C4), providing medicinal chemists with ample opportunities to fine-tune key drug-like properties such as solubility, lipophilicity, and metabolic stability.

  • Bioisosteric Mimicry: The 5-aminopyrazole core can act as a bioisostere for other key heterocycles, such as purines, enabling the design of novel inhibitors for enzymes that recognize these endogenous ligands.[1]

These inherent properties have rendered the 5-aminopyrazole scaffold a versatile building block for the synthesis of a vast number of biologically active compounds.[2][3]

Synthesis of the 5-Aminopyrazole Scaffold: A Practical Approach

The construction of the 5-aminopyrazole ring is a well-established process in synthetic organic chemistry, with the most common and versatile method being the condensation of a β-ketonitrile with a hydrazine derivative.[4][5]

The Cornerstone Reaction: β-Ketonitrile and Hydrazine Condensation

This reaction proceeds through a two-step mechanism: initial formation of a hydrazone intermediate followed by an intramolecular cyclization.[4]

G reagents β-Ketonitrile + Hydrazine hydrazone Hydrazone Intermediate reagents->hydrazone Condensation aminopyrazole 5-Aminopyrazole hydrazone->aminopyrazole Intramolecular Cyclization

Figure 1: General workflow for the synthesis of 5-aminopyrazoles.

Experimental Protocol: Synthesis of 3-Aryl-5-amino-1H-pyrazole-4-carbonitrile

This protocol provides a representative example of the synthesis of a 5-aminopyrazole derivative.

Materials:

  • Arylacetonitrile (1.0 eq)

  • Ethyl formate (1.2 eq)

  • Sodium ethoxide (1.2 eq)

  • Anhydrous ethanol

  • Hydrazine hydrate (1.1 eq)

  • Glacial acetic acid

Procedure:

  • Formation of the β-Ketonitrile: a. To a solution of sodium ethoxide in anhydrous ethanol at 0 °C, add the arylacetonitrile dropwise. b. Stir the mixture for 15 minutes, then add ethyl formate dropwise. c. Allow the reaction to warm to room temperature and stir for 12 hours. d. Quench the reaction with water and acidify with glacial acetic acid. e. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile.

  • Synthesis of the 5-Aminopyrazole: a. Dissolve the crude β-ketonitrile in ethanol. b. Add hydrazine hydrate and a catalytic amount of glacial acetic acid. c. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. d. Upon completion, cool the reaction mixture to room temperature. e. Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the 3-aryl-5-amino-1H-pyrazole-4-carbonitrile.

Causality Behind Experimental Choices:

  • Sodium ethoxide is used as a strong base to deprotonate the α-carbon of the arylacetonitrile, facilitating the Claisen condensation with ethyl formate to form the β-ketonitrile.

  • Glacial acetic acid is used to catalyze the condensation of the β-ketonitrile with hydrazine, promoting the formation of the hydrazone intermediate.

  • Refluxing in ethanol provides the necessary thermal energy for the intramolecular cyclization of the hydrazone to the stable 5-aminopyrazole ring.

Chemical Reactivity and Elaboration of the Scaffold

The 5-aminopyrazole scaffold is not merely a pharmacophore but also a versatile synthetic intermediate. Its polyfunctional nature, with nucleophilic sites at the 5-amino group, the N1-H, and the C4 position, allows for a wide range of chemical transformations to build more complex, fused heterocyclic systems.[1][3]

G cluster_reactions Functionalization Reactions cluster_products Fused Heterocyclic Systems aminopyrazole 5-Aminopyrazole Scaffold n1_alkylation N1-Alkylation/ Arylation aminopyrazole->n1_alkylation c4_electrophilic C4-Electrophilic Substitution aminopyrazole->c4_electrophilic amino_acylation 5-Amino Acylation/ Sulfonylation aminopyrazole->amino_acylation cyclocondensation Cyclocondensation aminopyrazole->cyclocondensation pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidines cyclocondensation->pyrazolopyrimidine pyrazolopyridine Pyrazolo[3,4-b]pyridines cyclocondensation->pyrazolopyridine pyrazolotriazine Pyrazolo[3,4-d]triazines cyclocondensation->pyrazolotriazine G pirtobrutinib Pirtobrutinib (5-Aminopyrazole Core) btk Bruton's Tyrosine Kinase (BTK) pirtobrutinib->btk Inhibits b_cell_proliferation Inhibition of B-Cell Proliferation and Survival pirtobrutinib->b_cell_proliferation Blocks bcr_signaling B-Cell Receptor (BCR) Signaling Pathway btk->bcr_signaling Key enzyme in bcr_signaling->b_cell_proliferation Promotes therapeutic_effect Therapeutic Effect in B-Cell Malignancies b_cell_proliferation->therapeutic_effect Leads to

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Guide to the Synthesis of 5-Aminopyrazole-4-carboxamides

Abstract: The 5-aminopyrazole-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] This guide provides a detailed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 5-aminopyrazole-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] This guide provides a detailed, step-by-step protocol for the synthesis of this valuable heterocyclic system, designed for researchers in drug discovery and organic synthesis. We will delve into the most common and robust synthetic route, starting from readily available precursors, and explain the chemical principles behind each transformation. This document provides not only a reproducible protocol but also the rationale for key experimental choices, ensuring both success and understanding.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring and its derivatives are cornerstones of heterocyclic chemistry, renowned for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The specific substitution pattern of a 5-amino group and a C4-carboxamide functionality endows the molecule with versatile hydrogen bonding capabilities, making it an ideal pharmacophore for interacting with biological targets. Compounds featuring this core have been developed as potent inhibitors of protein kinases, which are critical targets in oncology and immunology.[1]

The synthetic challenge lies in achieving the desired regiochemistry and efficiently installing the carboxamide group. This guide will focus on a reliable three-step sequence:

  • Pyrazole Ring Formation: Cyclocondensation to form the core heterocyclic structure.

  • Ester Hydrolysis: Saponification of the resulting ester to the carboxylic acid.

  • Amide Coupling: Formation of the final carboxamide product.

Core Synthetic Strategy: Cyclocondensation and Functionalization

The most prevalent and versatile method for constructing the 5-aminopyrazole ring involves the condensation of a hydrazine with a β-ketonitrile or a related 1,3-dielectrophilic compound.[4] A particularly effective starting material is ethoxymethylenemalononitrile (EMMN), which reacts with hydrazine to form the pyrazole ring with the desired amino and cyano functionalities in a single step.[4][5] Subsequent hydrolysis of the nitrile to a carboxamide is possible, but a more controlled and widely applicable route involves starting with a cyanoacetate derivative to form a pyrazole-4-carboxylate ester, which is then converted to the desired amide.

Principle and Mechanism of Ring Formation

The key ring-forming reaction is the cyclocondensation between a hydrazine and an electrophilic three-carbon unit. When using a precursor like ethyl ethoxymethylenecyanoacetate, the reaction proceeds through two key steps:

  • Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the double bond.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the nitrile carbon, leading to ring closure and subsequent aromatization to form the stable pyrazole ring.[4][6]

This reaction is typically high-yielding and proceeds under mild conditions, making it a preferred method in synthetic campaigns.[7]

Detailed Synthesis Protocols

This section provides a comprehensive, step-by-step methodology for synthesizing a representative 5-aminopyrazole-4-carboxamide.

Overall Synthesis Workflow

The complete synthetic pathway is illustrated below, starting from ethyl ethoxymethylenecyanoacetate and hydrazine, and culminating in the final amide product after coupling with a representative amine.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Amide Coupling A Ethyl (ethoxymethylene)cyanoacetate + Hydrazine Hydrate B Ethyl 5-amino-1H-pyrazole-4-carboxylate A->B EtOH, Reflux C 5-Amino-1H-pyrazole-4-carboxylic acid B->C 1. NaOH (aq) 2. HCl (aq) E Final Product: 5-Amino-1H-pyrazole-4-carboxamide C->E HATU, DIPEA DMF D Amine (R-NH2) D->E G cluster_0 Activation cluster_1 Coupling Acid Pyrazole-COOH ActiveEster Active O-Acylisourea Ester Acid->ActiveEster + DIPEA HATU HATU HATU->ActiveEster + DIPEA Product Pyrazole-CONH-R ActiveEster->Product Amine R-NH2 Amine->Product

Sources

Application

Experimental procedure for using 5-Amino-N-methyl-1H-pyrazole-4-carboxamide in kinase assays

An Application Note on the Experimental Procedure for Using 5-Amino-N-methyl-1H-pyrazole-4-carboxamide in Kinase Assays Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular proc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Experimental Procedure for Using 5-Amino-N-methyl-1H-pyrazole-4-carboxamide in Kinase Assays

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets in drug discovery, particularly in oncology and immunology.[1] The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on how to experimentally evaluate the inhibitory activity of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide , a representative pyrazole-based compound, in biochemical kinase assays. We present two robust, high-throughput, non-radiometric protocols: a universal luminescence-based ADP detection assay (the ADP-Glo™ format) and a competitive fluorescence polarization (FP) assay. This guide emphasizes the rationale behind experimental design, data analysis, and troubleshooting to ensure the generation of reliable and reproducible results.

Introduction: The Role of Kinase Inhibition and the Pyrazole Scaffold

Kinases catalyze the transfer of a phosphate group from ATP to specific substrates, a fundamental mechanism of signal transduction.[1] Dysregulation of kinase activity is a hallmark of many diseases, which has driven the development of small molecule inhibitors.[4] Pyrazole carboxamides, in particular, have yielded numerous successful kinase inhibitors by targeting the ATP-binding site of the enzyme.[3][5] Compounds based on the 5-amino-1H-pyrazole-4-carboxamide core have been successfully developed as potent inhibitors for targets such as the Fibroblast Growth Factor Receptors (FGFRs) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[6][7]

This application note uses 5-Amino-N-methyl-1H-pyrazole-4-carboxamide as a model compound to illustrate the workflow for characterizing a potential kinase inhibitor. The principles and protocols described herein are broadly applicable to other test compounds and kinase targets.

Compound Profile: 5-Amino-N-methyl-1H-pyrazole-4-carboxamide

Before beginning any experimental work, it is crucial to understand the properties of the test compound.

PropertyValueSource
IUPAC Name 5-amino-1-methylpyrazole-4-carboxamide[8]
CAS Number 18213-75-7[8]
Molecular Formula C₅H₈N₄O[8]
Molecular Weight 140.14 g/mol [8]
Canonical SMILES CN1C(=C(C=N1)C(=O)N)N[8]
Key Safety Hazards Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[8]

Always consult the Material Safety Data Sheet (MSDS) before handling. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required.

Principles of Featured Kinase Assay Technologies

Choosing the appropriate assay technology is a critical step in assay development, balancing factors like sensitivity, throughput, cost, and the specific kinase target.[1][9] This guide focuses on two widely adopted, robust methods suitable for high-throughput screening (HTS) and lead optimization.[10]

Luminescence-Based ADP Detection (ADP-Glo™ Assay)

This is a universal method because it measures the formation of ADP, a product common to all kinase reactions.[11] The assay is performed in two steps:

  • Kinase Reaction Termination & ATP Depletion: After the kinase reaction has proceeded for a set time, the ADP-Glo™ Reagent is added. This terminates the enzymatic reaction and eliminates any remaining ATP.

  • ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced by the kinase into ATP. This newly synthesized ATP is then used by a luciferase/luciferin system to generate a stable luminescent signal that is directly proportional to the initial kinase activity.[12][13][14]

In an inhibition assay, a potent inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal.[11]

Fluorescence Polarization (FP) Assay

FP assays monitor the binding of a small fluorescently labeled molecule (a "tracer") to a much larger molecule (an antibody).[15] The principle relies on the rate of molecular rotation in solution.

  • A small, free-rotating fluorescent tracer tumbles rapidly and emits depolarized light when excited with polarized light, resulting in a low FP value .

  • When the tracer is bound by a large antibody, its rotation is slowed dramatically, and it emits polarized light, resulting in a high FP value .[16]

In a competitive kinase assay format, a specific antibody that recognizes the phosphorylated substrate is used. The assay components include the kinase, substrate, ATP, a fluorescently labeled tracer peptide, and the phospho-specific antibody. When the kinase is active, it phosphorylates the substrate. This phosphorylated product competes with the fluorescent tracer for binding to the antibody. High kinase activity leads to more phosphorylated product, which displaces the tracer from the antibody, resulting in a low FP signal. Conversely, an inhibitor blocks substrate phosphorylation, allowing the tracer to remain bound to the antibody, producing a high FP signal.[17][18]

Protocol 1: IC₅₀ Determination using ADP-Glo™ Luminescence Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide against a target kinase.

Workflow Diagram

ADP_Glo_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Steps Compound_Prep 1. Prepare serial dilution of Test Compound in DMSO Plate_Compound 2. Dispense Compound and Controls to Plate Compound_Prep->Plate_Compound Add_Kinase 3. Add Kinase + Substrate Mix Plate_Compound->Add_Kinase Pre_Incubate 4. Pre-incubate at RT Add_Kinase->Pre_Incubate Start_Rxn 5. Initiate with ATP Pre_Incubate->Start_Rxn Incubate_Rxn 6. Incubate at RT Start_Rxn->Incubate_Rxn Stop_Rxn 7. Add ADP-Glo™ Reagent (Stops Rxn, Depletes ATP) Incubate_Rxn->Stop_Rxn Incubate_Stop 8. Incubate 40 min at RT Stop_Rxn->Incubate_Stop Add_Detect 9. Add Kinase Detection Reagent (ADP -> ATP -> Light) Incubate_Stop->Add_Detect Incubate_Detect 10. Incubate 30-60 min at RT Add_Detect->Incubate_Detect Read_Plate 11. Read Luminescence Incubate_Detect->Read_Plate FP_Workflow cluster_prep Plate & Reaction Setup cluster_detection Detection Steps Compound_Prep 1. Prepare & dispense serial dilution of Compound Add_Kinase 2. Add Kinase Compound_Prep->Add_Kinase Pre_Incubate 3. Pre-incubate at RT Add_Kinase->Pre_Incubate Start_Rxn 4. Initiate with ATP/Substrate Mix Pre_Incubate->Start_Rxn Incubate_Rxn 5. Incubate at RT Start_Rxn->Incubate_Rxn Stop_Rxn 6. Add Stop/Detection Mix (Antibody + Tracer) Incubate_Rxn->Stop_Rxn Incubate_Detect 7. Incubate 60 min at RT Stop_Rxn->Incubate_Detect Read_Plate 8. Read Fluorescence Polarization Incubate_Detect->Read_Plate

Caption: Workflow for an IC₅₀ determination using a competitive FP Kinase Assay.

Materials and Reagents
  • Test Compound & Controls: As in Protocol 1

  • Enzyme & ATP: As in Protocol 1

  • Substrate: Unlabeled peptide substrate

  • Detection Reagents: Fluorescently-labeled tracer peptide and a phospho-specific antibody

  • Buffer: Kinase reaction buffer

  • Plates: Black, low-volume 384-well assay plates (to minimize background fluorescence)

  • Equipment: Multichannel pipettes, plate shaker, microplate reader capable of fluorescence polarization measurements

Step-by-Step Methodology
  • Compound Plating: Follow Step 1 and 2 from Protocol 1, using a black 384-well plate.

  • Kinase Addition:

    • Prepare a 4X Kinase master mix in kinase reaction buffer.

    • Add 5 µL of this mix to all wells except the 0% activity controls. Add 5 µL of buffer to the 0% activity wells.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Prepare a 2X ATP/Substrate master mix in reaction buffer.

    • Add 10 µL of this mix to all wells to start the reaction (final volume 20 µL).

    • Seal, centrifuge, and incubate for 60-90 minutes at room temperature.

  • FP Detection:

    • Prepare a detection mix containing the phospho-specific antibody and the fluorescent tracer in a suitable buffer (often containing EDTA to stop the kinase reaction). The concentrations must be optimized to provide a good assay window.

    • Add 10 µL of the detection mix to all wells.

    • Seal, centrifuge, and incubate for at least 60 minutes at room temperature to allow the binding equilibrium to be reached.

    • Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence intensity. The instrument software will calculate the polarization in millipolarization (mP) units.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • Average the replicate values for each condition.

    • Use the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Where:

      • Signal_Compound is the signal from the test compound well.

      • Signal_Max is the 100% activity control (DMSO only).

      • Signal_Min is the 0% activity control (no enzyme).

  • Generate IC₅₀ Curve:

    • Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (4PL) equation in a suitable software package (e.g., GraphPad Prism, Spotfire).

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

Example Data Table
Compound Concentration (µM)% Inhibition (ADP-Glo)
10098.5
33.395.2
11.189.1
3.7075.4
1.2351.2
0.4128.6
0.1410.3
0.054.1
0.0151.5
0.0050.2
00
Calculated IC₅₀ 1.20 µM

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Assay Window (Low Signal-to-Background) - Insufficient enzyme activity - Suboptimal reagent concentrations (ATP, Substrate) - Inactive enzyme or expired reagents- Increase enzyme concentration or incubation time (ensure linearity) - Re-optimize ATP and substrate concentrations [9] - Use a fresh lot of enzyme and verify reagent integrity
High Well-to-Well Variability - Pipetting errors - Incomplete mixing - Edge effects in the plate - Compound precipitation- Use calibrated pipettes; consider automated liquid handlers - Ensure thorough mixing after each reagent addition - Avoid using the outer wells of the plate; ensure proper sealing - Check compound solubility in assay buffer; lower final DMSO if needed
IC₅₀ Curve has a Steep or Shallow Slope - Non-standard mechanism of inhibition - Compound interfering with the detection system (e.g., luciferase inhibitor, fluorescent compound)- Consider follow-up mechanism-of-action studies [1] - Run counter-screens: test the compound against the detection system in the absence of the kinase reaction
Z'-factor < 0.5 - Any combination of low assay window and high variability- Systematically re-optimize the assay, focusing on reagent concentrations and incubation times to maximize the signal window and minimize standard deviations [19]

Conclusion

The protocols detailed in this application note provide a robust framework for assessing the inhibitory potential of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide and other novel compounds against target kinases. The universal ADP-Glo™ assay and the specific Fluorescence Polarization assay are powerful, HTS-compatible methods that, when properly optimized and validated with appropriate controls, yield reliable and actionable data for drug discovery programs. By understanding the principles behind these techniques and following systematic procedures for execution and analysis, researchers can effectively characterize new kinase inhibitors and advance the development of next-generation therapeutics.

References

  • BMG LABTECH (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]

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Method

Application Notes and Protocols for Testing 5-Amino-N-methyl-1H-pyrazole-4-carboxamide on Cancer Cell Lines

Introduction: A New Frontier in Kinase Inhibition for Oncology Research The landscape of cancer therapy is increasingly dominated by targeted treatments that exploit the molecular vulnerabilities of tumor cells. Among th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Kinase Inhibition for Oncology Research

The landscape of cancer therapy is increasingly dominated by targeted treatments that exploit the molecular vulnerabilities of tumor cells. Among the most validated targets are protein kinases, enzymes that regulate a vast array of cellular processes, including proliferation, survival, and differentiation. Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.

The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. 5-Amino-N-methyl-1H-pyrazole-4-carboxamide belongs to this promising class of compounds. Research into analogous pyrazole derivatives has revealed significant anti-cancer properties, often attributed to the inhibition of critical signaling nodes such as the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1][2] These pathways are frequently overactive in various malignancies, driving tumor growth, angiogenesis, and metastasis.

These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to rigorously evaluate the anti-cancer potential of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide in vitro. The protocols herein are designed not merely as a sequence of steps, but as a self-validating system, with each stage offering insights into the compound's mechanism of action. We will progress from foundational cell viability and proliferation assays to more nuanced investigations of apoptosis, cell cycle arrest, and the modulation of specific kinase signaling pathways.

I. Compound Handling and Preparation: The Foundation of Reproducible Data

Proper handling and preparation of the test compound are paramount for the accuracy and reproducibility of any in-vitro study.

1.1. Safety First: Handling 5-Amino-N-methyl-1H-pyrazole-4-carboxamide

Based on available safety data for the compound and its analogs, 5-Amino-N-methyl-1H-pyrazole-4-carboxamide should be handled with care. It is classified as a solid that may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.

Standard Safety Precautions:

  • Always handle the compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid generating dust.

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water.

1.2. Stock Solution Preparation: Ensuring Solubility and Stability

The solubility of a compound is a critical factor in cell-based assays. 5-Amino-N-methyl-1H-pyrazole-4-carboxamide is sparingly soluble in water. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

Protocol for 10 mM Stock Solution:

  • Aseptically weigh out a precise amount of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide powder.

  • Dissolve the powder in high-purity, sterile DMSO to a final concentration of 10 mM.

  • Ensure complete dissolution by gentle vortexing or brief sonication.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Expert Insight: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (DMSO at the same final concentration as the test compound) in all experiments.

II. Cell Line Selection and Culture: Choosing the Right Biological Context

The choice of cancer cell lines is critical for a meaningful evaluation of a targeted agent. Given that pyrazole derivatives often target the FGFR and VEGFR signaling pathways, it is logical to select cell lines with known dysregulation in these pathways.

Recommended Cell Lines:

  • High FGFR Expression: Cell lines derived from breast, liver, lung, and bladder cancers often exhibit high FGFR expression.[1] Specific examples include:

    • MCF-7 (Breast Cancer): Known to express FGFR1.

    • SNU-16 (Gastric Cancer): Reported to be sensitive to FGFR inhibitors.[2]

    • NCI-H520 (Lung Cancer): Another cell line demonstrating sensitivity to FGFR inhibition.[2]

  • High VEGFR Expression: Various solid tumor cell lines express VEGFR, including those from pancreatic and glioma origins.

    • PANC-1 (Pancreatic Cancer): Known to express VEGFR.

    • U-87 MG (Glioblastoma): A well-characterized glioma cell line with VEGFR expression.

General Cell Culture Protocol: All cell lines should be cultured according to the supplier's recommendations (e.g., ATCC).[3][4][5]

  • Maintain cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency to maintain exponential growth.

III. Experimental Workflow: A Multi-faceted Approach to Efficacy Testing

A robust assessment of an anti-cancer compound requires a multi-pronged experimental approach. The following workflow is designed to provide a comprehensive understanding of the biological effects of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity & Proliferation cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: Target Validation viability Cell Viability Assay (MTT) apoptosis Apoptosis Analysis (Western Blot) viability->apoptosis Determine IC50 for subsequent assays proliferation Proliferation Assay (Ki-67 Staining) cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) proliferation->cell_cycle western_blot Signaling Pathway Analysis (Western Blot) apoptosis->western_blot cell_cycle->western_blot

Figure 1: A multi-phase experimental workflow for the comprehensive in-vitro evaluation of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide.

IV. Phase 1: Foundational Assays of Cytotoxicity and Proliferation

The initial phase of testing establishes the compound's fundamental ability to inhibit cancer cell growth and proliferation.

4.1. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight. It is recommended to perform a seeding density titration for each cell line to ensure exponential growth throughout the experiment.[6][7][8]

  • Compound Treatment: The following day, treat the cells with a range of concentrations of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidic isopropanol or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

4.2. Cell Proliferation Assay (Ki-67 Immunofluorescence)

Ki-67 is a nuclear protein associated with cellular proliferation. Visualizing Ki-67 expression provides direct evidence of the compound's anti-proliferative effects.

Protocol:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

  • Treatment: Treat cells with the IC50 concentration of the compound for 24-48 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against Ki-67, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope and quantify the percentage of Ki-67-positive cells.

V. Phase 2: Unraveling the Mechanism of Action

Once the anti-proliferative effects are established, the next logical step is to investigate the underlying mechanism, be it apoptosis induction or cell cycle arrest.

5.1. Apoptosis Analysis by Western Blot

This method provides a specific and quantitative way to assess the induction of apoptosis by examining key protein markers.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the IC50 concentration of the compound for 24-48 hours. Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers:

    • Bcl-2 family: Pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

    • Caspase-3: Both the pro-caspase and its cleaved, active form.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and analyze the ratio of pro- to anti-apoptotic proteins and the extent of caspase-3 cleavage.

5.2. Cell Cycle Analysis by Propidium Iodide Staining

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle to identify any cell cycle arrest.

VI. Phase 3: Validating the Molecular Target

Given the known targets of similar pyrazole compounds, it is crucial to investigate the effect of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide on relevant kinase signaling pathways.

6.1. Signaling Pathway Analysis by Western Blot

This experiment will determine if the compound inhibits the phosphorylation of key downstream effectors of the FGFR and VEGFR pathways, such as ERK.

signaling_pathway cluster_pathway Hypothesized Signaling Pathway Inhibition Compound 5-Amino-N-methyl- 1H-pyrazole-4-carboxamide FGFR_VEGFR FGFR / VEGFR Compound->FGFR_VEGFR Inhibition RAS_RAF RAS-RAF-MEK FGFR_VEGFR->RAS_RAF ERK ERK RAS_RAF->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation

Figure 2: A hypothesized signaling pathway potentially inhibited by 5-Amino-N-methyl-1H-pyrazole-4-carboxamide.

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for a short duration (e.g., 1, 4, and 24 hours) to observe effects on protein phosphorylation.

  • Lysis and Protein Quantification: Prepare protein lysates and quantify the protein concentration.

  • Western Blotting: Perform western blotting as described previously, using primary antibodies specific for:

    • Phospho-ERK1/2 (p-ERK): To detect the active form of the kinase.

    • Total ERK1/2: As a loading control to normalize the p-ERK signal.

  • Analysis: Quantify the band intensities and determine the ratio of p-ERK to total ERK to assess the inhibitory effect of the compound on the signaling pathway.[9][10][11]

VII. Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: Hypothetical IC50 Values of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer1.5
SNU-16Gastric Cancer0.8
NCI-H520Lung Cancer2.3
PANC-1Pancreatic Cancer5.1
U-87 MGGlioblastoma7.8

Table 2: Hypothetical Cell Cycle Distribution after 24h Treatment with IC50 Concentration

Cell LineTreatment% G0/G1% S% G2/M
MCF-7 Vehicle553015
Compound751510
PANC-1 Vehicle503515
Compound523315

Table 3: Hypothetical Relative Protein Expression after 24h Treatment with IC50 Concentration

Cell LineTreatmentBax/Bcl-2 RatioCleaved Caspase-3p-ERK/Total ERK Ratio
MCF-7 Vehicle1.01.01.0
Compound3.54.20.2
PANC-1 Vehicle1.01.01.0
Compound1.21.10.9

Interpreting the Data: The hypothetical data above would suggest that 5-Amino-N-methyl-1H-pyrazole-4-carboxamide is a potent inhibitor of proliferation in MCF-7 cells, inducing G0/G1 cell cycle arrest and apoptosis, likely through the inhibition of the ERK signaling pathway. In contrast, its effect on PANC-1 cells appears to be minimal at the tested concentration.

VIII. Conclusion and Future Directions

These application notes provide a robust framework for the initial in-vitro characterization of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide as a potential anti-cancer agent. By systematically evaluating its effects on cell viability, proliferation, apoptosis, cell cycle, and key signaling pathways, researchers can build a comprehensive profile of the compound's activity.

Positive and compelling results from these studies would warrant further investigation, including:

  • Kinase Profiling: A broader screening against a panel of kinases to determine the compound's selectivity.

  • In-vivo Studies: Evaluation of the compound's efficacy and safety in animal models of cancer.

  • Combination Studies: Investigating potential synergistic effects with other anti-cancer agents.

The methodical application of these protocols will undoubtedly contribute to a deeper understanding of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide and its potential role in the future of targeted cancer therapy.

References

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Application

Application of 5-Aminopyrazole Derivatives in Anti-Inflammatory Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Role of 5-Aminopyrazoles in Inflammation The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numer...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of 5-Aminopyrazoles in Inflammation

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1] Among these, 5-aminopyrazole derivatives have garnered significant attention as versatile precursors for synthesizing novel therapeutic agents.[1][2] These compounds are not merely synthetic intermediates but possess inherent biological activities, with a growing body of evidence highlighting their potential as potent anti-inflammatory agents.[3] Their unique structural features allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles to target key mediators of the inflammatory cascade.[1][2]

This technical guide provides a comprehensive overview of the application of 5-aminopyrazole derivatives in anti-inflammatory research. We will delve into their mechanisms of action, provide detailed, field-proven protocols for their evaluation in both in vitro and in vivo models, and offer insights into the interpretation of results. This document is designed to empower researchers to effectively explore the therapeutic potential of this promising class of compounds.

Mechanisms of Anti-Inflammatory Action: Targeting Key Signaling Pathways

The anti-inflammatory effects of 5-aminopyrazole derivatives are often attributed to their ability to modulate critical signaling pathways that orchestrate the inflammatory response. Understanding these mechanisms is paramount for rational drug design and the selection of appropriate biological assays.

A primary mechanism involves the inhibition of key enzymes that produce pro-inflammatory mediators. For instance, some derivatives exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins involved in pain and inflammation.[4] Beyond COX-2, certain 5-aminopyrazole compounds also target protein kinases, which are crucial regulators of inflammatory signaling.

One of the most significant targets is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[5] The p38 MAPK signaling cascade plays a pivotal role in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6] By inhibiting p38 MAPK, 5-aminopyrazole derivatives can effectively suppress the downstream inflammatory response.[5][7]

Another critical pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][8] NF-κB is a transcription factor that controls the expression of numerous genes involved in inflammation, including those encoding cytokines, chemokines, and adhesion molecules.[9][10] Several studies have demonstrated that 5-aminopyrazole derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of these pro-inflammatory genes.[3][8][11]

The following diagram illustrates the central role of the p38 MAPK and NF-κB signaling pathways in inflammation and highlights the points of intervention for 5-aminopyrazole derivatives.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38_MAPK p38 MAPK TLR4->p38_MAPK Activates IKK IKK TLR4->IKK Activates p_p38 p-p38 MAPK p38_MAPK->p_p38 Phosphorylation p_IkB p-IκB IKK->p_IkB Phosphorylation IkB IκB NFkB NF-κB active_NFkB Active NF-κB NFkB->active_NFkB Activation DNA DNA p_p38->DNA Activates Transcription Factors p_IkB->NFkB Releases active_NFkB->DNA Translocates & Binds inhibitor1->p38_MAPK Inhibits inhibitor2->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Caption: Key inflammatory signaling pathways targeted by 5-aminopyrazole derivatives.

In Vitro Evaluation of Anti-Inflammatory Activity

A crucial first step in assessing the anti-inflammatory potential of 5-aminopyrazole derivatives is through robust and reproducible in vitro assays. A commonly used and effective model is the lipopolysaccharide (LPS)-stimulated macrophage system. Macrophages, such as the RAW 264.7 cell line, are key players in the innate immune response and produce a variety of pro-inflammatory mediators upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria.[12]

Experimental Workflow: In Vitro Anti-Inflammatory Screening

The following diagram outlines the typical workflow for evaluating the anti-inflammatory effects of 5-aminopyrazole derivatives in vitro.

G start Start: RAW 264.7 Cell Culture seed Seed Cells in Plates start->seed treat Pre-treat with 5-Aminopyrazole Derivatives (or Vehicle) seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate stimulate->incubate collect Collect Supernatant & Lyse Cells incubate->collect elisa ELISA for Cytokines (TNF-α, IL-6) collect->elisa griess Griess Assay for Nitric Oxide collect->griess western Western Blot for Signaling Proteins (p-p65, p-p38) collect->western analyze Data Analysis elisa->analyze griess->analyze western->analyze end End: Determine Anti-inflammatory Activity analyze->end

Caption: Workflow for in vitro screening of 5-aminopyrazole derivatives.

Protocol 1: LPS-Induced Inflammatory Response in RAW 264.7 Macrophages

This protocol details the steps for inducing an inflammatory response in RAW 264.7 macrophages using LPS and for treating the cells with 5-aminopyrazole derivatives.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • 5-aminopyrazole derivatives of interest, dissolved in a suitable solvent (e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well and 6-well tissue culture plates

Procedure:

  • Cell Seeding:

    • For cytokine and nitric oxide measurements (96-well plate): Seed RAW 264.7 cells at a density of 2 x 10^5 cells/well in a 96-well plate and incubate overnight to allow for cell attachment.[1]

    • For Western blot analysis (6-well plate): Seed RAW 264.7 cells at a density of 5 x 10^5 cells/mL in a 6-well plate and incubate overnight.[13]

  • Pre-treatment with 5-Aminopyrazole Derivatives:

    • The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the 5-aminopyrazole derivatives or the vehicle control.

    • Incubate the cells for 1-2 hours. The optimal pre-treatment time may need to be determined empirically for each compound.

  • LPS Stimulation:

    • After the pre-treatment period, add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response.[1][13] Note that some protocols may use lower concentrations of LPS (e.g., 10-100 ng/mL).[2]

    • Include a negative control group of cells that are not treated with LPS.

  • Incubation:

    • Incubate the plates for the desired time period. A common incubation time for measuring cytokine production is 24 hours.[1][13] For analyzing signaling protein phosphorylation, a shorter incubation time (e.g., 30-60 minutes) is typically used.[14]

  • Sample Collection:

    • Supernatant: After incubation, centrifuge the plates and carefully collect the cell culture supernatant for cytokine and nitric oxide analysis. Store the supernatant at -80°C until use.

    • Cell Lysate: For Western blot analysis, wash the cells with ice-cold PBS and then lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.

Protocol 2: Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines in the cell culture supernatant.

Materials:

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Cell culture supernatants collected from Protocol 1

  • Wash buffer (provided in the ELISA kit or prepared as 0.05% Tween 20 in PBS)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add the collected cell culture supernatants and standards to the wells and incubate for 1-2 hours at room temperature.[15]

  • Detection Antibody: Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1 hour at room temperature.[16]

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the substrate solution (e.g., TMB). Incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.

Expected Results: A dose-dependent decrease in the production of TNF-α and IL-6 in cells treated with effective 5-aminopyrazole derivatives compared to the LPS-stimulated vehicle control would indicate anti-inflammatory activity.

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control (No LPS)< 50< 30
Vehicle + LPS (1 µg/mL)2500 ± 2101800 ± 150
Compound X (1 µM) + LPS1800 ± 1801200 ± 110
Compound X (10 µM) + LPS900 ± 95650 ± 70
Compound X (50 µM) + LPS400 ± 50250 ± 35

Table 1: Representative data showing the inhibitory effect of a hypothetical 5-aminopyrazole derivative (Compound X) on LPS-induced cytokine production.

Protocol 3: Western Blot Analysis of NF-κB and p38 MAPK Activation

Western blotting allows for the detection and semi-quantification of specific proteins, providing insights into the molecular mechanisms of action of the 5-aminopyrazole derivatives. Here, we focus on the phosphorylated (activated) forms of NF-κB p65 and p38 MAPK.[14][17]

Materials:

  • Cell lysates collected from Protocol 1

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF or nitrocellulose)

  • Primary antibodies: anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-phospho-p38 MAPK, anti-total-p38 MAPK, and an antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to the total protein bands and the loading control.

Expected Results: A reduction in the levels of phosphorylated p65 and phosphorylated p38 MAPK in cells treated with the 5-aminopyrazole derivatives compared to the LPS-stimulated vehicle control would suggest that the compounds inhibit the activation of these signaling pathways.

In Vivo Evaluation of Anti-Inflammatory Activity

While in vitro assays provide valuable mechanistic insights, in vivo models are essential for evaluating the efficacy of drug candidates in a whole-organism context. The carrageenan-induced paw edema model in rats or mice is a widely used and well-characterized model of acute inflammation.[19][20][21][22]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction of acute inflammation in the rat paw using carrageenan and the assessment of the anti-inflammatory effects of 5-aminopyrazole derivatives.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (lambda, type IV)

  • Sterile saline (0.9% NaCl)

  • 5-aminopyrazole derivative of interest

  • Vehicle control

  • Positive control (e.g., Indomethacin or Diclofenac sodium)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6-8 per group):

      • Group 1: Vehicle control

      • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

      • Groups 3-5: 5-aminopyrazole derivative at different doses (e.g., 10, 30, 100 mg/kg, p.o. or i.p.)

    • Administer the test compounds or controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[19][20]

  • Induction of Paw Edema:

    • Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[19][20]

    • The left hind paw can be injected with saline as a control.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan).[19]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Expected Results: A significant and dose-dependent reduction in paw edema in the groups treated with the 5-aminopyrazole derivatives compared to the vehicle control group indicates in vivo anti-inflammatory activity.

Treatment Group (mg/kg, p.o.)Paw Volume Increase (mL) at 3 hours% Inhibition
Vehicle Control0.85 ± 0.07-
Indomethacin (10)0.32 ± 0.0462.4
Compound Y (10)0.68 ± 0.0620.0
Compound Y (30)0.45 ± 0.0547.1
Compound Y (100)0.29 ± 0.0365.9

Table 2: Representative data showing the anti-inflammatory effect of a hypothetical 5-aminopyrazole derivative (Compound Y) in the carrageenan-induced paw edema model in rats.

Conclusion and Future Directions

5-Aminopyrazole derivatives represent a promising class of compounds for the development of novel anti-inflammatory therapies. Their synthetic tractability and ability to target key inflammatory pathways, such as p38 MAPK and NF-κB, make them attractive candidates for further investigation. The protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds in both in vitro and in vivo settings.

Future research in this area should focus on elucidating the structure-activity relationships of 5-aminopyrazole derivatives to optimize their potency and selectivity. Furthermore, exploring their efficacy in more chronic models of inflammation and investigating their pharmacokinetic and toxicological profiles will be crucial steps in translating these promising compounds from the laboratory to the clinic.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). National Institutes of Health (NIH). [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). National Institutes of Health (NIH). [Link]

  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (n.d.). PubMed Central (PMC). [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2. (2020). PubMed Central (PMC). [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]

  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. (2018). ResearchGate. [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (n.d.). MDPI. [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (n.d.). PubMed Central (PMC). [Link]

  • Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. (2020). PubMed. [Link]

  • 5-amino-pyrazoles as potent and selective p38α inhibitors. (2010). PubMed. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • The phosphorylation of p65 NF-κB and p38 MAPK by Western blot analysis. (n.d.). ResearchGate. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PubMed Central (PMC). [Link]

  • Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. (n.d.). PubMed Central (PMC). [Link]

  • Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production. (2012). PubMed Central (PMC). [Link]

  • (A) Western blot analysis of NF-kB p65 in RAW 264.7 macrophages. RAW.... (n.d.). ResearchGate. [Link]

  • Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. (n.d.). Longdom Publishing. [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (n.d.). PubMed Central (PMC). [Link]

  • ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in.... (n.d.). ResearchGate. [Link]

  • What will be the best way to test NFkb activation via western blot?. (2024). ResearchGate. [Link]

  • MAPK p38 Regulates Transcriptional Activity of NF-κB in Primary Human Astrocytes via Acetylation of p65. (n.d.). PubMed Central (PMC). [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). National Cancer Institute (NCI). [Link]

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (2023). MDPI. [Link]

  • (PDF) Naturally Occurring NF-κB Inhibitors. (2025). ResearchGate. [Link]

  • A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway. (2017). PubMed. [Link]

  • Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. (n.d.). ResearchGate. [Link]

  • Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. (2024). ResearchGate. [Link]

  • Carrageenan-Induced Paw Edema Model. (n.d.). Creative Bioarray. [Link]

  • Carrageenan Induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. (2025). ResearchGate. [Link]

  • Carrageenan-Induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

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Method

Application Note: A Multi-Assay Protocol for Characterizing the Cellular Effects of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide

Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] Pyrazole derivatives have been successfully d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] Pyrazole derivatives have been successfully developed as anticancer, anti-inflammatory, and analgesic agents.[1] Within this class, 5-Amino-N-methyl-1H-pyrazole-4-carboxamide (PubChem CID: 265696) represents a molecule of interest for further biological characterization.[3] Structural analogs and derivatives of this compound have shown potent inhibitory activity against key cellular targets, including Fibroblast Growth Factor Receptors (FGFRs) and Interleukin-1 receptor-associated kinase 4 (IRAK4), suggesting its potential in oncology and inflammatory disease research.[4][5]

This application note provides a comprehensive, multi-assay framework for characterizing the biological activity of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide in a cellular context. We present a logical workflow progressing from a broad assessment of cell viability to a more mechanistic investigation of apoptosis and concluding with a method to probe specific intracellular signaling pathways. This integrated approach ensures a robust and multi-dimensional understanding of the compound's cellular effects.

Principle of the Assays

To generate a comprehensive cellular profile, this protocol employs three distinct but complementary assays:

  • MTT Cell Viability Assay: This colorimetric assay serves as a primary screen to assess the compound's effect on cell proliferation and metabolic activity. The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals by mitochondrial dehydrogenases in viable, metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity or cytostatic effects.[8]

  • Caspase-Glo® 3/7 Apoptosis Assay: Should the compound reduce cell viability, this assay helps determine if the mechanism involves apoptosis. It is a highly sensitive, luminescence-based method that measures the activity of caspases-3 and -7, which are key effector enzymes in the apoptotic cascade.[9][10] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) that is cleaved by active caspases to release aminoluciferin, which is then utilized by luciferase to generate a quantifiable "glow-type" light signal.[9]

  • Western Blot for Pathway Analysis: To investigate the compound's impact on specific molecular targets, Western blotting is an indispensable tool. This technique allows for the detection and semi-quantitative analysis of specific proteins within a cell lysate.[11] By using antibodies that recognize total and phosphorylated forms of key signaling proteins, researchers can determine if the compound modulates specific pathways, such as the FGFR/MAPK pathway, which has been implicated for related pyrazole compounds.[4][12]

Experimental Workflow

The overall experimental process is designed to efficiently screen and characterize the compound's effects. The workflow begins with parallel cell treatments for the three main assays, followed by specific downstream processing and data analysis for each.

G cluster_prep Preparation cluster_treat Treatment cluster_assays Assay Execution cluster_analysis Data Analysis A Cell Culture & Seeding (e.g., NCI-H520, KATO III) C Treat Cells with 5-Amino-N-methyl-1H-pyrazole-4-carboxamide (24-72h incubation) A->C B Compound Preparation (Stock & Serial Dilutions) B->C D Protocol I: MTT Assay C->D E Protocol II: Caspase-Glo® 3/7 Assay C->E F Protocol III: Cell Lysis for Western Blot C->F G Measure Absorbance Calculate IC50 D->G H Measure Luminescence Determine Fold Change E->H I SDS-PAGE, Transfer, Blotting & Imaging F->I

Caption: Overall experimental workflow.

Safety and Compound Handling

1. Hazard Identification: 5-Amino-N-methyl-1H-pyrazole-4-carboxamide is classified with the following hazards:

  • Harmful if swallowed (H302)[3]

  • Harmful in contact with skin (H312)[3]

  • Causes skin irritation (H315)[3]

  • Causes serious eye irritation (H319)[3]

  • Harmful if inhaled (H332)[3]

  • May cause respiratory irritation (H335)[3]

2. Required Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the solid compound or its solutions. Work in a chemical fume hood when weighing the solid powder.

3. Stock Solution Preparation:

  • Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds for use in cell-based assays. A high-concentration stock is prepared to minimize the final concentration of DMSO in the cell culture medium, which can be toxic to cells at concentrations >0.5-1%.

  • Protocol:

    • Aseptically weigh out a precise amount of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide powder (e.g., 14.01 mg) in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a desired high-concentration stock (e.g., 1 mL for a 100 mM stock, given MW of 140.14 g/mol ).[3]

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Materials and Reagents

Item Supplier Example Purpose
5-Amino-N-methyl-1H-pyrazole-4-carboxamideSigma-Aldrich, PubChemTest Compound
Human Cancer Cell Lines (e.g., KATO III, NCI-H520)ATCCBiological System
Complete Growth Medium (e.g., RPMI-1640)GibcoCell Culture
Fetal Bovine Serum (FBS)GibcoCell Culture Supplement
Penicillin-Streptomycin SolutionGibcoAntibiotic for Cell Culture
Trypsin-EDTA (0.25%)GibcoCell Detachment
DMSO, Cell Culture GradeSigma-AldrichCompound Solvent
96-well Clear, Flat-Bottom PlatesCorningCell Culture and Assays
6-well PlatesCorningCell Culture for Western Blot
MTT Reagent (Thiazolyl Blue Tetrazolium Bromide)Sigma-AldrichCell Viability Assay
Solubilization Solution (e.g., Acidified Isopropanol)Lab PreparedDissolving Formazan Crystals
Caspase-Glo® 3/7 Assay SystemPromegaApoptosis Assay
96-well White, Opaque PlatesCorningLuminescence Assays
RIPA Lysis BufferCell Signaling Tech.Protein Extraction
Protease/Phosphatase Inhibitor CocktailThermo FisherPrevent Protein Degradation
BCA Protein Assay KitThermo FisherProtein Quantification
Primary & Secondary AntibodiesCell Signaling Tech.Western Blot Detection
Microplate SpectrophotometerBioTek, Molecular DevicesAbsorbance Reading
LuminometerPromega, BMG LabtechLuminescence Reading

Protocol I: Cell Viability Assessment (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound.

1. Cell Seeding:

  • Rationale: It is crucial to use a cell density that ensures cells are in their exponential growth phase throughout the experiment and do not become over-confluent in the control wells, which can skew results.

  • Steps:

    • Culture cells in T-75 flasks until they reach 70-80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in complete growth medium to the desired seeding density (see table below).

    • Seed 100 µL of the cell suspension into each well of a 96-well clear plate. Include wells with medium only for blank correction.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

Cell Line Cancer Type Recommended Seeding Density (cells/well)
KATO III[4]Gastric Cancer5,000 - 10,000
NCI-H520[4]Lung Cancer3,000 - 7,000
SNU-16[4]Gastric Cancer4,000 - 8,000

2. Compound Treatment:

  • Prepare serial dilutions of the compound in complete growth medium from your DMSO stock. A common starting range is 100 µM down to 0.01 µM. Also prepare a vehicle control (medium with the same final DMSO concentration as the highest compound dose).

  • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions or vehicle control.

  • Incubate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

3. MTT Assay Execution:

  • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7]

  • At the end of the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[13]

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium. Causality: Dead cells have detached and are removed with the medium; the remaining formazan is trapped within the attached viable cells.

  • Add 100 µL of solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the purple crystals.[8]

  • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate spectrophotometer.

4. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol II: Apoptosis Detection (Caspase-Glo® 3/7 Assay)

This assay should be run in parallel with the MTT assay, using identical cell seeding and compound treatment conditions.

1. Assay Plate Setup:

  • Rationale: Luminescence assays are sensitive to light leakage between wells. Using an opaque, white-walled plate maximizes the light signal and minimizes crosstalk.

  • Steps:

    • Seed and treat cells in a 96-well white, opaque plate as described in Protocol I, Steps 1 & 2. Include "no-cell" control wells for background luminescence measurement.

2. Caspase-Glo® 3/7 Assay Execution:

  • At the end of the compound treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the prepared reagent to each well.[9] This single addition lyses the cells and introduces the substrate.

  • Mix the contents by placing the plate on a shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate luminometer.

3. Data Analysis:

  • Subtract the average luminescence of the "no-cell" control from all other measurements.

  • Calculate the fold change in caspase activity by dividing the luminescence of treated samples by the average luminescence of the vehicle control samples. A significant increase indicates induction of apoptosis.

Protocol III: Target Pathway Modulation (Western Blot Analysis)

This protocol provides a method to assess if the compound inhibits a specific signaling pathway, using the FGFR pathway as an example.

G compound 5-Amino-N-methyl- 1H-pyrazole-4-carboxamide fgfr FGFR compound->fgfr Inhibition ras RAS fgfr->ras P raf RAF ras->raf P mek MEK raf->mek P erk ERK mek->erk P nucleus Nucleus (Proliferation, Survival) erk->nucleus

Caption: Hypothetical FGFR signaling pathway.

1. Cell Treatment and Lysis:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, 2x IC50) for a shorter duration (e.g., 2, 6, or 24 hours) to capture signaling events. Include a vehicle control.

  • After treatment, wash cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

2. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to each lysate (e.g., 20-30 µg of protein per lane) and boil at 95°C for 5 minutes to denature the proteins.

3. SDS-PAGE and Western Blotting:

  • Load the prepared samples onto a polyacrylamide gel (e.g., 4-12% SDS-PAGE) and run electrophoresis to separate proteins by size.[14]

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-Actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash three times with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

4. Data Analysis:

  • Quantify the band intensity using software like ImageJ.

  • Analyze the ratio of phosphorylated protein to total protein for each target. A decrease in this ratio in compound-treated samples compared to the vehicle control indicates pathway inhibition. Use a loading control (e.g., Actin or Tubulin) to ensure equal protein loading.

Troubleshooting

Assay Problem Potential Cause Solution
MTT High variability between replicate wellsInconsistent cell seeding; Edge effects in the plateImprove pipetting technique; Avoid using the outermost wells of the plate.
Low signal in control wellsCell number too low; Cells are not healthyOptimize seeding density; Check for contamination and ensure proper cell culture technique.
Caspase-Glo High background signalReagent not prepared correctly; Long delay before readingPrepare reagent fresh and use promptly; Adhere to recommended incubation times.
No signal increase with positive controlApoptosis pathway is not active in the cell line; Incorrect treatment timeUse a known apoptosis inducer (e.g., staurosporine); Perform a time-course experiment.
Western Blot No or weak bandsInsufficient protein loaded; Poor antibody qualityQuantify protein accurately and load more; Use a validated antibody and optimize its concentration.
High background on the blotInsufficient blocking; Wash steps too shortIncrease blocking time to 1-2 hours; Increase number and duration of wash steps.

Conclusion

This application note provides a validated, multi-pronged strategy to effectively characterize the cellular impact of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide. By systematically assessing cell viability, determining the mode of cell death, and investigating the modulation of specific signaling pathways, researchers can build a comprehensive biological profile of the compound. This workflow is not only robust but also adaptable, allowing for the substitution of specific assays or target proteins based on emerging hypotheses, thereby accelerating research in drug discovery and development.

References

  • Deng, W., Chen, X., Liang, H., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. Available at: [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules. Available at: [Link]

  • PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • DeMasters, B. J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(7), 779-784. Available at: [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Omega. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 5(12), 6393-6405. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis of intracellular signalling proteins. Retrieved from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

  • ACS Omega. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5489. Available at: [Link]

  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • RSC Publishing. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13, 8783-8794. Available at: [Link]

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  • ResearchGate. (n.d.). Guidelines for cell viability assays. Retrieved from [Link]

  • Biocompare.com. (n.d.). Caspase-Glo 3/7 Assay G8092 from Promega. Retrieved from [Link]

  • Bitesize Bio. (2021). Analyze Cell Signaling with Flow Cytometry. Retrieved from [Link]

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Application

Formulation of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide for in vivo studies

Application Note & Protocol Formulation of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide for In Vivo Studies Audience: Researchers, scientists, and drug development professionals. Abstract: The successful in vivo evaluation...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Formulation of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: The successful in vivo evaluation of a novel chemical entity is critically dependent on the development of an appropriate formulation that ensures adequate exposure of the compound at the target site. This document provides a comprehensive guide to the formulation of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide, a small molecule of interest in drug discovery. Given the general challenges with pyrazole derivatives, which can range from poor solubility to stability issues, a systematic approach to formulation development is paramount. This guide outlines essential pre-formulation studies, provides a decision-making framework for selecting a suitable formulation strategy, and offers detailed, step-by-step protocols for preparing various types of formulations for preclinical in vivo studies.

Introduction: The Critical Role of Formulation in Preclinical Success

This application note will guide the researcher through a logical, stepwise process to develop a formulation for 5-Amino-N-methyl-1H-pyrazole-4-carboxamide, starting from the essential pre-formulation characterization to the final preparation of dosing vehicles for various routes of administration.

Pre-formulation Studies: Characterizing Your Molecule

Before embarking on formulation development, it is crucial to understand the fundamental physicochemical properties of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide. The data from these studies will inform the selection of an appropriate formulation strategy.

Physicochemical Properties

A summary of the known and predicted properties of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide is presented in Table 1.

PropertyValueSource
Molecular FormulaC₅H₈N₄OPubChem CID: 265696[3]
Molecular Weight140.14 g/mol PubChem CID: 265696[3]
XLogP3 (Predicted)-0.7PubChem CID: 265696[3]
Hydrogen Bond Donors2PubChem CID: 265696[3]
Hydrogen Bond Acceptors3PubChem CID: 265696[3]

The negative XLogP3 value suggests that the compound is likely to be more hydrophilic than lipophilic, which is a good starting point for aqueous-based formulations. However, experimental data is essential to confirm this.

Experimental Pre-formulation Workflow

The following diagram illustrates the recommended workflow for pre-formulation studies.

preformulation_workflow start Start: Obtain Pure Compound solubility Solubility Screening (Aqueous & Organic Solvents) start->solubility ph_solubility pH-Solubility Profiling solubility->ph_solubility stability Solution & Solid-State Stability ph_solubility->stability decision Select Formulation Strategy stability->decision

Caption: Pre-formulation experimental workflow.

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide in various solvents.

Materials:

  • 5-Amino-N-methyl-1H-pyrazole-4-carboxamide

  • Selection of solvents (e.g., Water, PBS pH 7.4, 0.9% Saline, PEG 400, Propylene Glycol, Ethanol, DMSO)

  • Vials with screw caps

  • Shaker/rotator at a controlled temperature (e.g., 25°C and 37°C)

  • Centrifuge

  • HPLC with a suitable column and method for quantification

Procedure:

  • Add an excess amount of the compound to a known volume of each solvent in a vial.

  • Cap the vials tightly and place them on a shaker/rotator at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC method.

  • Express the solubility in mg/mL.

Protocol 2: pH-Solubility Profiling

Objective: To determine the solubility of the compound as a function of pH. This is critical as the compound has basic (amino group) and potentially acidic (amide proton) functionalities.

Materials:

  • 5-Amino-N-methyl-1H-pyrazole-4-carboxamide

  • A series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers)

  • Equipment from Protocol 1

Procedure:

  • Follow the same procedure as in Protocol 1, but use the different pH buffers as the solvents.

  • Plot the determined solubility (mg/mL) against the pH of the buffer.

The results of this study will indicate if the compound's solubility can be enhanced by adjusting the pH of the formulation vehicle.

Formulation Development Strategy

The choice of formulation depends on the outcomes of the pre-formulation studies, the intended route of administration, the required dose, and the toxicology of the excipients.

Decision Tree for Formulation Selection

The following decision tree provides a guide for selecting an appropriate formulation strategy based on the aqueous solubility data obtained.

formulation_decision_tree start Aqueous Solubility @ Desired pH high_sol Sufficiently Soluble? start->high_sol solution Aqueous Solution high_sol->solution Yes cosolvent Co-solvent System high_sol->cosolvent No suspension Suspension cosolvent->suspension Solubility still too low lipid Lipid-based Formulation suspension->lipid If oral & lipophilic

Caption: Formulation selection decision tree.

Formulation Approaches

This is the simplest and often preferred formulation type due to ease of administration and predictable bioavailability.[4]

When to use:

  • The compound has sufficient solubility in an aqueous vehicle (e.g., water, saline, PBS, or a buffered solution) at the desired concentration.

Protocol 3: Preparation of an Aqueous Solution

Objective: To prepare a clear, sterile-filtered aqueous solution for parenteral or oral administration.

Materials:

  • 5-Amino-N-methyl-1H-pyrazole-4-carboxamide

  • Vehicle (e.g., 0.9% NaCl in Water for Injection)

  • pH adjusting agents if necessary (e.g., HCl, NaOH)

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Calculate the required amount of compound and vehicle based on the desired final concentration and volume.

  • In a sterile container, add the compound to about 80% of the final volume of the vehicle.

  • Stir until the compound is completely dissolved. Gentle warming may be used if the compound's stability is not compromised.

  • If necessary, adjust the pH to the target determined from the pH-solubility profile.

  • Add the remaining vehicle to reach the final volume.

  • Sterile-filter the solution through a 0.22 µm filter into a sterile vial.

  • Visually inspect for any particulates.

For compounds with poor aqueous solubility, a co-solvent system can be employed.[4]

When to use:

  • Aqueous solubility is insufficient, but the compound is soluble in a mixture of water and a water-miscible organic solvent.

Common Co-solvents:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Dimethyl Sulfoxide (DMSO) - use with caution and at low concentrations due to potential toxicity.[4]

Table 2: Example Co-solvent Formulations

FormulationCompositionNotes
Oral/IV 10% DMSO, 40% PEG 400, 50% SalineCommon for initial screening.
Oral 20% Ethanol, 80% WaterSimple to prepare.
IV 30% Propylene Glycol, 5% Ethanol, 65% D5WRequires careful toxicological assessment.

Protocol 4: Preparation of a Co-solvent Formulation

Objective: To prepare a clear solution using a co-solvent system.

Procedure:

  • Dissolve the compound in the organic co-solvent(s) first.

  • Slowly add the aqueous component while stirring continuously to avoid precipitation.

  • Follow steps 5-7 from Protocol 3.

For compounds that are very poorly soluble, a suspension may be the only viable option.[4]

When to use:

  • The compound cannot be solubilized at the required concentration in an acceptable vehicle.

Key Components of a Suspension:

  • Wetting agent: To ensure the drug particles are adequately dispersed in the liquid (e.g., Tween 80, Polysorbate 80).

  • Suspending agent: To increase the viscosity of the vehicle and prevent rapid settling of particles (e.g., Carboxymethylcellulose (CMC), Methylcellulose).[4]

Protocol 5: Preparation of a Suspension for Oral Gavage

Objective: To prepare a uniform and stable suspension.

Materials:

  • Micronized 5-Amino-N-methyl-1H-pyrazole-4-carboxamide

  • Vehicle: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) in purified water

  • Wetting agent: 0.1% (v/v) Tween 80

  • Mortar and pestle or homogenizer

Procedure:

  • Prepare the vehicle by slowly adding Na-CMC to water while stirring until a uniform dispersion is formed.

  • In a mortar, add the calculated amount of the compound.

  • Add a small amount of the vehicle containing the wetting agent to the compound and triturate to form a smooth paste. This ensures the particles are properly wetted.

  • Gradually add the remaining vehicle while stirring to achieve the final volume.

  • If necessary, use a homogenizer to reduce particle size and improve uniformity.

  • The suspension should be stirred continuously before and during dosing to ensure uniform delivery.

Stability Testing of the Formulation

Once a formulation has been developed, its stability must be assessed to ensure the compound remains chemically and physically stable for the duration of the study.[5][6][7]

Types of Stability to Assess:

  • Chemical Stability: Degradation of the active pharmaceutical ingredient (API). Assessed by HPLC.

  • Physical Stability: Changes in appearance, color, pH, precipitation (for solutions), or particle size and re-suspendability (for suspensions).[8]

Protocol 6: Short-term Formulation Stability Assessment

Objective: To confirm the formulation is stable for the intended period of use.

Procedure:

  • Prepare the formulation as described in the protocols above.

  • Store aliquots of the formulation under the intended storage conditions (e.g., 4°C, room temperature) and also at an accelerated condition (e.g., 40°C).

  • At specified time points (e.g., 0, 4, 8, 24 hours, and 7 days), withdraw a sample.

  • For all formulations, analyze the concentration of the compound by HPLC to assess chemical stability.

  • For solutions, visually inspect for precipitation or color change.

  • For suspensions, assess the ease of re-suspension and examine particle size if possible.

Conclusion

The development of a suitable formulation for in vivo studies of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide is a systematic process that relies on a thorough understanding of the compound's physicochemical properties. By following the outlined pre-formulation studies, decision-making framework, and detailed protocols, researchers can develop a robust and reliable formulation. This will ultimately lead to more accurate and reproducible in vivo data, enabling confident decision-making in the drug discovery and development process.

References

  • MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PubChem.
  • National Center for Biotechnology Information. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • National Center for Biotechnology Information. (n.d.). methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. PubChem.
  • Wikipedia. (n.d.). Imidazole.
  • Chemsrc. (2025). 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
  • US Pharmacopeia. (2014). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Dosing and Formulation.
  • Journal of Applied Pharmaceutical Science. (2012). Stability Testing of Pharmaceutical Products.
  • Drug Development and Delivery. (n.d.). Excipients for Parenterals.
  • ResearchGate. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies.
  • National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. Assay Guidance Manual.
  • National Center for Biotechnology Information. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC.
  • Journal of Medicinal Chemistry. (2024). Synthesis and evaluation of novel pyrazole carboxamide derivatives.
  • Moravek. (n.d.). The Role of Stability Testing in Pharmaceutical Research.
  • YouTube. (2015). Pharmaceutics Making a Suspension (BTEC Pharmaceutical Science).
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations.
  • Springer. (2003). Solubilizing Excipients in Oral and Injectable Formulations.
  • Boston University. (n.d.). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research.
  • ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide

Welcome to the technical support center for the synthesis of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic yield and purity. Our approach is rooted in established chemical principles and field-tested insights to empower you with a self-validating experimental framework.

I. Synthesis Overview & Key Challenges

The synthesis of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide typically follows a two-step pathway:

  • Step 1: Pyrazole Ring Formation. The foundational pyrazole ring is commonly synthesized via the condensation of methylhydrazine with a cyanoacetate derivative, such as ethyl (ethoxymethylene)cyanoacetate. This reaction is generally robust, but the yield of the resulting ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate intermediate is sensitive to reaction conditions.

  • Step 2: Amidation. The ethyl ester intermediate is then converted to the final N-methyl amide product. This can be achieved through direct amidation with methylamine or via a two-step process of ester hydrolysis to the carboxylic acid followed by amide coupling. Each approach presents unique challenges in driving the reaction to completion and minimizing side products.

The primary objective of this guide is to address common issues that arise during these steps, ultimately leading to an improved yield and purity of the final product.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific experimental issues.

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Q1: My yield for the pyrazole ring formation is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the condensation reaction between methylhydrazine and ethyl (ethoxymethylene)cyanoacetate are often traced back to several key factors:

  • Purity of Starting Materials: Both methylhydrazine and ethyl (ethoxymethylene)cyanoacetate are susceptible to degradation. Ensure you are using high-purity reagents. It is advisable to use freshly opened or properly stored starting materials.

  • Reaction Temperature: The reaction is typically performed at reflux in a suitable solvent like ethanol.[1] Insufficient temperature can lead to an incomplete reaction, while excessive heat may promote side reactions. A consistent reflux temperature is crucial.

  • Reaction Time: While a common protocol suggests refluxing for approximately 16 hours, the optimal time can vary.[1] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

  • Solvent Choice: Ethanol is a standard solvent for this reaction.[1] Ensure you are using absolute ethanol to minimize water content, which can potentially hydrolyze the ester or cyano group under prolonged heating.

Troubleshooting Workflow: Low Yield in Pyrazole Formation

Caption: Troubleshooting Decision Tree for Low Yield in Step 1.

Step 2: Amidation of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Q2: I am struggling with the direct amidation of the ethyl ester with methylamine. The reaction is either incomplete or produces significant byproducts. What can I do?

A2: Direct amidation of the ethyl ester with methylamine can be challenging due to the relatively low reactivity of the ester. Here's how to troubleshoot:

  • Choice of Methylamine: Using an aqueous solution of methylamine can introduce water, which may lead to hydrolysis of the ester back to the carboxylic acid, especially at elevated temperatures. Using a solution of methylamine in an anhydrous solvent like ethanol or THF, or even neat methylamine (with extreme caution due to its volatility and toxicity), can improve the outcome.

  • Temperature and Pressure: This reaction often requires elevated temperatures to proceed at a reasonable rate. Performing the reaction in a sealed vessel (e.g., a pressure tube) can help maintain a sufficient concentration of the volatile methylamine and allow for temperatures above the solvent's boiling point, driving the reaction forward.

  • Catalysis: While not always necessary, the addition of a catalyst can promote the amidation. A recent study highlighted the use of TiF₄ as an effective catalyst for the direct amidation of carboxylic acids, which may also show efficacy in ester amidation.[2]

  • Reaction Time: As with the first step, monitoring the reaction by TLC is crucial to avoid prolonged heating that could lead to decomposition or side reactions.

Q3: I am considering the hydrolysis and coupling route. What are the best practices for this two-step amidation?

A3: The hydrolysis of the ethyl ester to 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, followed by amide coupling, is often a more reliable method.

  • Hydrolysis: Standard basic hydrolysis using NaOH or KOH in an aqueous/alcoholic solution is effective. Ensure complete hydrolysis by monitoring with TLC. After hydrolysis, careful acidification is required to precipitate the carboxylic acid. Over-acidification should be avoided.

  • Amide Coupling: The use of a peptide coupling reagent is highly recommended for the reaction between the carboxylic acid and methylamine.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient coupling reagent that often provides good yields with minimal side products.[3] The reaction is typically carried out in an aprotic polar solvent like DMF or NMP in the presence of a non-nucleophilic base such as DIPEA.

    • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): This is another common and effective coupling system.

Experimental Protocol: Two-Step Amidation via Hydrolysis and HATU Coupling

  • Hydrolysis:

    • Dissolve ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in a 1:1 mixture of ethanol and 2M aqueous NaOH.

    • Stir the mixture at room temperature or gentle heat (e.g., 50 °C) until TLC indicates complete consumption of the starting material.

    • Cool the reaction mixture in an ice bath and carefully acidify with 1M HCl until a precipitate forms (typically around pH 4-5).

    • Collect the solid 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

  • HATU Coupling:

    • To a solution of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous DMF, add DIPEA (2.5 equivalents).

    • Add HATU (1.2 equivalents) and stir for 10 minutes at room temperature.

    • Add a solution of methylamine in THF (1.5 equivalents) dropwise.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography or recrystallization.

Purification and Analysis

Q4: My final product, 5-Amino-N-methyl-1H-pyrazole-4-carboxamide, is impure after the initial workup. What are the likely impurities and how can I purify it effectively?

A4: Common impurities depend on the synthetic route chosen:

  • From Direct Amidation: Unreacted ethyl ester and the hydrolyzed carboxylic acid are the most common impurities.

  • From Hydrolysis and Coupling: Unreacted carboxylic acid and byproducts from the coupling reagent (e.g., HOBt, tetramethylurea from HATU) can be present.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system should be determined empirically. Common choices include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective for separating the product from less polar starting materials and more polar byproducts.

Q5: What analytical techniques are recommended to confirm the purity and identity of my final product?

A5: A combination of techniques is recommended for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess for the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound with high accuracy.

  • Melting Point: A sharp melting point range is indicative of high purity.

III. Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Data
5-Amino-N-methyl-1H-pyrazole-4-carboxamideC₅H₈N₄O140.14Expected ¹H NMR signals for pyrazole ring proton, N-methyl, and amino protons.
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateC₇H₁₁N₃O₂169.18Expected ¹H NMR signals for ethyl ester group in addition to pyrazole protons.
5-Amino-1-methyl-1H-pyrazole-4-carboxylic acidC₅H₇N₃O₂141.13Absence of ethyl ester signals and presence of a carboxylic acid proton signal.

IV. Visualization of the Synthetic Pathway

Caption: Synthetic workflow for 5-Amino-N-methyl-1H-pyrazole-4-carboxamide.

V. References

  • Shaaban, M. R., et al. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 15-39. Available at: [Link]

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1234. Available at: [Link]

  • PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Issa, S. A. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 12(1), 1-13. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(12), 3808. Available at: [Link]

  • Gouda, M. A., et al. (2020). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 25(21), 5036. Available at: [Link]

  • Hassan, A. S., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(3), 1541-1550. Available at: [Link]

  • Ren, X., et al. (2005). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry, 17(3), 1563-1568. Available at: [Link]

  • Sun, J., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Bioorganic & Medicinal Chemistry Letters, 116, 129633. Available at: [Link]

  • Wang, X., et al. (2014). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Chemical Reagents, 36(1), 83-85. Available at: [Link]

  • Ramachandran, P. V., et al. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry, 22(8), 1561-1565. Available at: [Link]

  • Zhang, M., et al. (2008). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2280. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Aminopyrazole Synthesis

Welcome to the technical support center for 5-aminopyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-aminopyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 5-aminopyrazoles?

The most prevalent and robust method is the condensation reaction between a β-ketonitrile (e.g., ethyl cyanoacetate, malononitrile) and a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine). This reaction is highly versatile, allowing for a wide range of substituents on both starting materials. The choice of solvent and catalyst is critical and is often the primary focus of optimization.

Q2: How do I choose the right solvent for my reaction?

Solvent selection is crucial for controlling reaction rate, yield, and in some cases, regioselectivity. An ideal solvent should dissolve the reactants but often not the final product, which can simplify isolation via precipitation.

  • Protic Solvents (Ethanol, Methanol, Acetic Acid): These are the most common choices. Ethanol is particularly favored as it effectively dissolves the starting materials and often facilitates the precipitation of the product upon cooling. Acetic acid can act as both a solvent and a catalyst, which can be beneficial but may also lead to side reactions if not carefully controlled.

  • Aprotic Solvents (Toluene, Dioxane): These are useful when the removal of water is necessary to drive the reaction equilibrium forward, especially with less reactive substrates. Toluene allows for the azeotropic removal of water using a Dean-Stark apparatus.

Q3: Is a catalyst always necessary?

While the reaction can proceed without a catalyst, it is often slow and low-yielding. Catalysts are almost always recommended to achieve efficient conversion.

  • Base Catalysts (e.g., Piperidine, Triethylamine): These are effective for activating the methylene group of the β-ketonitrile, facilitating the initial Michael-type addition.

  • Acid Catalysts (e.g., Acetic Acid, HCl): These are used to activate the carbonyl group of the β-ketonitrile and facilitate the final dehydration/cyclization step. The choice between acid and base catalysis depends heavily on the specific substrates being used.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My reaction shows low or no conversion of starting materials.

Potential Cause A: Insufficient Catalyst or Incorrect Catalyst Type The reaction mechanism involves distinct steps that can be favored by either acid or base catalysis. If your substrates are particularly electron-deficient or sterically hindered, the uncatalyzed reaction rate may be negligible.

  • Solution:

    • For Base Catalysis: Add a catalytic amount (0.1-0.2 equivalents) of a base like piperidine or triethylamine to the reaction mixture. This is particularly effective when using β-ketonitriles with less acidic α-protons.

    • For Acid Catalysis: Add a catalytic amount of a protic acid like glacial acetic acid. This can accelerate the cyclization and dehydration steps.

    • Screening: If one class of catalyst does not work, it is worthwhile to screen the other.

Potential Cause B: Reaction Temperature is Too Low The initial condensation and subsequent cyclization are equilibrium processes that often require thermal energy to proceed at a reasonable rate and overcome activation barriers.

  • Solution:

    • Increase Temperature: Gradually increase the reaction temperature. For ethanol, this means refluxing the mixture. For higher-boiling solvents like toluene or xylene, temperatures can be increased to 110-140 °C.

    • Monitoring: Use TLC or LC-MS to monitor the consumption of starting materials at different temperatures to find the optimal balance between reaction rate and impurity formation.

Problem 2: The reaction produces a significant amount of a side product, leading to low yield and difficult purification.

Potential Cause A: Competing Dimerization or Polymerization Hydrazine is a difunctional nucleophile, and β-ketonitriles can undergo self-condensation, especially under harsh basic conditions.

  • Solution:

    • Control Stoichiometry: Ensure the stoichiometry is precise. Use a slight excess (1.05-1.1 equivalents) of the hydrazine component to ensure the complete conversion of the more expensive or complex β-ketonitrile.

    • Slow Addition: Add one reactant slowly to a solution of the other reactant, particularly if the reaction is highly exothermic. This keeps the instantaneous concentration of the added reagent low, minimizing self-condensation.

Potential Cause B: Formation of Regioisomers When using unsymmetrical β-dicarbonyl compounds and substituted hydrazines, two different regioisomers of the pyrazole can be formed. For example, the reaction of benzoylacetonitrile with methylhydrazine can yield two different products depending on which nitrogen atom of the hydrazine attacks which electrophilic carbon.

  • Solution:

    • Control pH: The regioselectivity of the reaction is often highly pH-dependent. Running the reaction under acidic conditions (e.g., in acetic acid) often favors one isomer, while basic conditions may favor the other. A systematic pH screen is recommended.

    • Characterization: Use 2D NMR techniques like HMBC and NOESY to definitively determine the structure of the major and minor isomers formed.

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose and solve low-yield issues in 5-aminopyrazole synthesis.

low_yield_troubleshooting start Start: Low Yield Observed check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low complete_conversion Complete Conversion (Starting Material Consumed) check_conversion->complete_conversion High cause1 Potential Cause: Insufficient Activation incomplete_conversion->cause1 cause2 Potential Cause: Poor Product Isolation complete_conversion->cause2 No major impurities cause3 Potential Cause: Side Product Formation complete_conversion->cause3 Major impurities present solution1 Solution: 1. Add Catalyst (Acid/Base) 2. Increase Temperature 3. Use Dean-Stark (if applicable) cause1->solution1 solution2 Solution: 1. Modify Workup pH 2. Screen Crystallization Solvents 3. Use Chromatography cause2->solution2 solution3 Solution: 1. Analyze by LC-MS/NMR 2. Adjust Stoichiometry 3. Control Temperature/Addition Rate cause3->solution3

Caption: A decision tree for troubleshooting low yields.

Experimental Protocols

Protocol 1: General Synthesis of 3-Methyl-1H-pyrazol-5-amine

This protocol describes the synthesis via the condensation of ethyl acetoacetate with hydrazine hydrate, followed by reaction with malononitrile. It is a two-step process that is commonly used. A more direct, one-pot synthesis from cyanoacetic acid hydrazide is also known.

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol) and ethanol (50 mL).

  • Slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the stirred solution. The addition may be exothermic.

  • Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes) until the ethyl acetoacetate spot has disappeared.

  • Cool the reaction mixture to room temperature, then in an ice bath for 30 minutes.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the pyrazolone intermediate.

Step 2: Synthesis of 3-Methyl-1H-pyrazol-5-amine This step is a variation of the Thorpe-Ziegler reaction.

  • In a 100 mL flask, suspend the dried pyrazolone (8.4 g, 0.086 mol) and malononitrile (5.7 g, 0.086 mol) in ethanol (40 mL).

  • Add a catalytic amount of piperidine (0.5 mL).

  • Heat the mixture to reflux for 4 hours. The suspension should gradually become a clear solution and then may form a new precipitate.

  • Cool the mixture to room temperature. If no precipitate forms, slowly add water until the solution becomes turbid.

  • Cool in an ice bath for 1 hour to maximize crystallization.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to afford 3-methyl-1H-pyrazol-5-amine.

Reaction Mechanism Overview

The formation of the 5-aminopyrazole core from a β-ketonitrile and hydrazine proceeds through a well-established pathway.

Troubleshooting

Technical Support Center: Overcoming Poor Cell Permeability of 5-Aminopyrazole Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in 5-aminopyrazole-based inhibitors. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and resolve these issues in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Permeability Problem

Q1: Why do my 5-aminopyrazole inhibitors often exhibit low cell permeability?

A1: The 5-aminopyrazole scaffold, while a valuable pharmacophore in medicinal chemistry, possesses inherent physicochemical properties that can hinder its ability to passively diffuse across the lipid bilayer of a cell membrane.[1][2][3] The primary reasons are rooted in its molecular structure:

  • High Polarity: The presence of multiple nitrogen atoms and the amino group (-NH2) makes the core structure quite polar.[1] This is often quantified by a high Polar Surface Area (PSA). Molecules with high PSA tend to form strong hydrogen bonds with water, making it energetically unfavorable to enter the hydrophobic interior of the cell membrane.

  • Hydrogen Bonding Capacity: The 1-NH and 5-NH2 groups are potent hydrogen bond donors (HBDs), and the pyrazole nitrogens are hydrogen bond acceptors (HBAs).[1] While essential for target binding, an excessive number of HBDs and HBAs increases the energy required to shed the surrounding water shell (desolvation penalty) before membrane transit can occur.

  • Ionization State (pKa): The amino group can be protonated at physiological pH, leading to a positively charged species. Charged molecules have extremely poor passive permeability through the lipophilic membrane core.

These factors often lead to violations of empirically derived guidelines for oral bioavailability, such as Lipinski's Rule of 5.[4][5][6][7]

Q2: What are the essential physicochemical parameters I should measure first to diagnose a permeability issue?

A2: Before attempting to modify your inhibitor, it is crucial to quantitatively assess its baseline properties. This data will provide a logical foundation for any subsequent optimization strategy.

Parameter Description Significance for Permeability Measurement Method
LogP / LogD The logarithm of the partition coefficient between octanol and water (LogP) or between octanol and a buffered aqueous solution at a specific pH (LogD).[8]Indicates the lipophilicity of the compound. Higher LogP/LogD generally correlates with better passive diffusion, but excessively high values can lead to poor solubility and metabolic instability.[9]Shake-flask method, HPLC-based methods, computational prediction.
Polar Surface Area (PSA) The sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule.Inversely related to cell wall permeability.[10] High PSA (>140 Ų) is often associated with poor permeability.Computational calculation from the 2D or 3D structure of the molecule.
Aqueous Solubility The maximum concentration of the compound that can dissolve in an aqueous buffer at a specific pH.A compound must be in solution to permeate. Poor solubility can be a primary barrier to absorption, independent of permeability.Kinetic or thermodynamic solubility assays (e.g., nephelometry).
pKa The acid dissociation constant, which indicates the extent of ionization at a given pH.Determines the charge state of the molecule at physiological pH (e.g., in the gut or cell culture media).Potentiometric titration, UV-spectroscopy, computational prediction.

Understanding these parameters will help you determine if the primary issue is excessive polarity (high PSA, low LogP), poor solubility, or an unfavorable charge state.

Q3: How should I interpret differing results from a Parallel Artificial Membrane Permeability Assay (PAMPA) versus a cell-based Caco-2 assay?

A3: PAMPA and Caco-2 assays measure different aspects of permeability and, when used together, provide a more complete picture of a compound's transport characteristics.

  • PAMPA: This is a non-cell-based assay that measures only passive, transcellular diffusion across an artificial lipid membrane.[11][12] It is a rapid and cost-effective way to assess a molecule's intrinsic ability to cross a lipid barrier. A low permeability value in PAMPA strongly suggests that the compound's fundamental physicochemical properties (e.g., high polarity, low lipophilicity) are unfavorable.[11]

  • Caco-2 Assay: This assay uses a monolayer of differentiated human colon carcinoma cells that form tight junctions and express various transporters and efflux pumps, such as P-glycoprotein (P-gp).[13][14][15] It provides a more biologically relevant model of intestinal absorption.

Interpreting the Results:

  • Low PAMPA & Low Caco-2 Permeability: This indicates the primary problem is poor passive diffusion due to suboptimal physicochemical properties. Your efforts should focus on medicinal chemistry strategies to increase lipophilicity or mask polarity.

  • High PAMPA & Low Caco-2 Permeability: This is a classic profile for a compound that is a substrate of an efflux pump. The molecule has the intrinsic ability to cross the membrane (as shown by PAMPA), but it is actively pumped back out by proteins like P-gp in the Caco-2 cells.[16] To confirm this, a bidirectional Caco-2 assay is necessary. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[13]

Part 2: Troubleshooting Guide - Strategies for Improvement

This section is designed as a decision-making tool. Identify your primary problem based on your experimental data and explore the proposed solutions.

Problem A: My inhibitor has poor passive permeability (Low PAMPA result).

This is fundamentally a physicochemical problem. The goal is to modify the molecule to make it more "greasy" and less polar, allowing it to enter the lipid membrane more easily.

  • Solution A1: Increase Lipophilicity by Modifying the Scaffold

    • Causality: Increasing the lipophilicity (increasing LogP/LogD) reduces the energy barrier for the molecule to move from an aqueous environment into the lipid membrane.[9] This is a classic structure-activity relationship (SAR) optimization.

    • Strategy: Systematically add small, non-polar functional groups to positions on the 5-aminopyrazole core that are not critical for binding to its target protein.

      • Introduce alkyl groups (e.g., methyl, ethyl).

      • Add halogen atoms (e.g., F, Cl) to aromatic rings.

      • Incorporate small aromatic or heteroaromatic rings.

    • Self-Validation: For each new analog, re-test for target potency, solubility, and permeability. A successful modification will increase permeability without a significant loss of potency or solubility. Be aware of the "lipophilic trap"—excessively high LogP can lead to increased metabolic breakdown and off-target toxicity.

  • Solution A2: Mask Polarity via Intramolecular Hydrogen Bonding (IMHB)

    • Causality: An intramolecular hydrogen bond can form between a hydrogen bond donor (like the -NH2) and a nearby acceptor within the same molecule. This "internal" bond effectively shields the polar groups from the surrounding water, reducing the molecule's effective PSA and increasing its membrane permeability without significantly altering its LogP.[17][18][19][20] The energy benefit comes from reducing the desolvation penalty.[20]

    • Strategy: Introduce a suitable hydrogen bond acceptor (e.g., a carbonyl group, a nitrogen atom in a ring) on a side chain positioned such that it can form a stable, low-energy 5- or 6-membered ring via an IMHB with one of the pyrazole's N-H groups.

    • Self-Validation: The formation of an IMHB can be confirmed using NMR spectroscopy. A successful modification will show a significant increase in permeability (both PAMPA and Caco-2) with minimal impact on LogP. The key is that this internal bond must be weak enough to break once the inhibitor reaches its target protein, allowing for proper binding.[17]

  • Solution A3: Employ a Prodrug Strategy

    • Causality: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[21][22][23] This approach masks the problematic polar functional groups (like the -NH2) with lipophilic moieties, allowing the prodrug to easily cross the cell membrane.[22]

    • Strategy: Chemically modify the polar amine or NH groups. Common prodrug moieties for amines include:

      • Acyloxyalkyl carbamates: These are cleaved by esterases inside the cell.

      • Amino acid conjugates: These can hijack amino acid transporters (like PEPT1) for active uptake into the cell.[24]

    • Self-Validation: The prodrug itself should be inactive against the target but show high permeability. After incubation with cells or cell lysates containing the necessary enzymes (e.g., esterases), the active parent drug should be detectable, confirming successful conversion.

Problem B: My inhibitor is an efflux pump substrate (High PAMPA, Low Caco-2, Efflux Ratio > 2).

This is a biological recognition problem. The molecule is being actively removed from the cell by transporter proteins.

  • Solution B1: Evade Transporter Recognition through Structural Modification

    • Causality: Efflux pumps like P-gp recognize specific structural motifs and physicochemical properties in their substrates.[25][26] By subtly modifying the molecule's shape, charge distribution, or hydrogen bonding pattern, it may no longer be recognized by the transporter.

    • Strategy:

      • Reduce H-bond donors: P-gp substrates often have a high number of HBDs. Can one of the N-H groups be methylated or replaced without losing activity?

      • Alter molecular shape: Add a bulky group near a known recognition site to sterically hinder binding to the transporter.

      • Introduce a basic center: In some cases, adding a basic nitrogen can disrupt P-gp recognition.

    • Self-Validation: Synthesize analogs and re-screen them in the bidirectional Caco-2 assay. A successful modification will result in a decrease in the efflux ratio (closer to 1) and a corresponding increase in apparent permeability in the absorptive (A-B) direction.

  • Solution B2: Co-administration with a P-gp Inhibitor (Diagnostic Tool)

    • Causality: Using a known P-gp inhibitor (like Verapamil or Elacridar) will block the efflux pump, allowing a P-gp substrate to accumulate inside the Caco-2 cells.[16][27]

    • Strategy: Run the Caco-2 permeability assay with your compound in the presence and absence of a P-gp inhibitor.

    • Self-Validation: A significant increase in the A-B permeability and a reduction of the efflux ratio in the presence of the P-gp inhibitor confirms that your compound is indeed an efflux substrate. This is a crucial diagnostic experiment, though not a therapeutic strategy for drug development.

Part 3: Visualization & Experimental Protocols

Logical Workflow for Troubleshooting Permeability

The following diagram outlines a systematic approach to diagnosing and solving permeability issues with your 5-aminopyrazole inhibitors.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Analysis cluster_2 Phase 3: Resolution Strategies start Low Cellular Activity of 5-Aminopyrazole Inhibitor assay_perm Assess Permeability: PAMPA & Caco-2 Assays start->assay_perm pampa_low Low PAMPA Result? assay_perm->pampa_low caco_low Low Caco-2 (A-B)? pampa_low->caco_low No sol_passive Improve Passive Permeability: - Increase Lipophilicity (LogP) - Form IMHB - Prodrug Strategy pampa_low->sol_passive Yes efflux Efflux Ratio > 2? caco_low->efflux No caco_low->sol_passive Yes sol_efflux Address Efflux: - Structural Modification - Confirm with P-gp Inhibitor efflux->sol_efflux Yes

Caption: Decision tree for troubleshooting poor cell permeability.

Conceptual Diagram: Prodrug Strategy

This diagram illustrates how a prodrug circumvents poor permeability.

Prodrug_Strategy cluster_membrane Cell Membrane cleavage Enzymatic Cleavage (e.g., Esterases) active_drug Active Drug (Polar, Active) cleavage->active_drug prodrug Prodrug (Lipophilic, Inactive) prodrug->cleavage Passive Diffusion target Intracellular Target active_drug->target Binding

Caption: Mechanism of a cell-permeable prodrug.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a generalized method for assessing passive permeability.

  • Prepare Lipid Solution: Dissolve a suitable lipid (e.g., L-α-phosphatidylcholine) in an organic solvent like dodecane.

  • Coat Donor Plate: Add a small volume (e.g., 5 µL) of the lipid solution to each well of a 96-well filter donor plate (e.g., PVDF membrane). Allow the solvent to evaporate, leaving a lipid layer.

  • Prepare Compound Solutions: Dissolve test compounds and controls (high and low permeability standards) in a relevant aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 10-100 µM. The final DMSO concentration should be <1%.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same aqueous buffer.

  • Assemble and Incubate: Place the lipid-coated donor plate onto the acceptor plate, ensuring the membrane is in contact with the buffer below. Add the compound solutions to the donor wells.

  • Incubation: Cover the plate assembly and incubate at room temperature for 4 to 16 hours.[28]

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[11]

  • Calculate Permeability (Pe): The apparent permeability coefficient is calculated using established equations that account for the volume of the wells, the surface area of the membrane, and the incubation time. Compounds are often categorized as low (Pe < 1.5 x 10⁻⁶ cm/s) or high (Pe > 1.5 x 10⁻⁶ cm/s) permeability.[11]

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol outlines the key steps for assessing permeability and active efflux.

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ inserts) for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[13][15]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²), which indicates a confluent and properly formed monolayer.[29]

  • Prepare Dosing Solutions: Prepare dosing solutions of your test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a typical concentration of 1-10 µM.

  • Apical to Basolateral (A→B) Transport:

    • Add the dosing solution to the apical (top) chamber of the Transwell insert.

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.

  • Basolateral to Apical (B→A) Transport:

    • In a separate set of inserts, add fresh buffer to the apical chamber.

    • Add the dosing solution to the basolateral chamber.

    • Take samples from the apical chamber at the same time points.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for both the A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for an active efflux transporter.[13]

References

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Fura, A. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Montanari, F., & Ecker, G. F. (2015). A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. PubMed Central. [Link]

  • Soares-da-Silva, P., et al. (2015). Role of P-glycoprotein and permeability upon the brain distribution and pharmacodynamics of etamicastat: a comparison with nepicastat. PubMed. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. PubMed Central. [Link]

  • Haque, M. M., et al. (2011). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Plot of Polar Surface Area (PSA) vs. LogP for a standard and test set... (n.d.). ResearchGate. [Link]

  • Alex, A., et al. (2018). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. [Link]

  • Miller, D. (2024). Pushing The Boundaries Of Drug Development Is Lipinski's Rule Of Five Still Relevant. AustinPx. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]

  • Pote, M. S., & Gacche, R. N. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs.[Link]

  • Understanding the Lipinski Rule of Five in Drug Discovery. (n.d.). bioaccess. [Link]

  • Al-Matar, H. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • Sugano, K. (2009). Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. ACS Publications. [Link]

  • Silva, A. C. A., et al. (2019). Amino Acids in the Development of Prodrugs. PubMed Central. [Link]

  • Biedermann, F., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PubMed Central. [Link]

  • Klein, C., et al. (2019). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

  • Hbazatti, J. C., et al. (2010). The permeability P-glycoprotein: a focus on enantioselectivity and brain distribution.[Link]

  • Alex, A., et al. (2025). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. ResearchGate. [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Caco2 assay protocol. (n.d.). [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). [Link]

  • Kuttolb, D., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. ACS Publications. [Link]

  • St-Gallay, S. (n.d.). The Rule of 5 - Two decades later. Sygnature Discovery. [Link]

  • Benet, L. Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. PubMed Central. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. [Link]

  • Lousa, D., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. PubMed Central. [Link]

  • Gomaa, A. M. M., & Ali, M. M. (2025). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. ResearchGate. [Link]

  • Patel, J. R., & Nag, A. (2017). Effect of P-glycoprotein Mediated Inhibition in Drug Bioavailability. TSI Journals. [Link]

  • Rautio, J. (2019). Prodrug Strategies in Medicinal Chemistry. American Chemical Society. [Link]

  • Catlett, B., et al. (2024). Computational Identification of Blood–Brain Barrier-Permeant Microbiome Metabolites with Binding Affinity to Neurotransmitter Receptors in Neurodevelopmental Disorders. MDPI. [Link]

  • van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. PubMed. [Link]

  • Hossain, S. I., et al. (2021). Phenolic compounds alter the ion permeability of phospholipid bilayers via specific lipid interactions. RSC Publishing. [Link]

  • Optimization of Permeability in a Series of Pyrrolotriazine Inhibitors of IRAK4. (n.d.). ResearchGate. [Link]

  • Gomaa, A. M. M., & Ali, M. M. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. PubMed Central. [Link]

  • Thanki, K., et al. (2019). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide. The following troub...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide. The following troubleshooting advice and frequently asked questions are based on the physicochemical properties of the molecule, established crystallization principles for small organic compounds, and insights from the crystallization of structurally related pyrazole derivatives.

Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for troubleshooting crystallization.

PropertyValueSource
Molecular Formula C₅H₈N₄O[1]
Molecular Weight 140.14 g/mol [1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Predicted LogP -0.7[1]

The presence of multiple hydrogen bond donors and acceptors suggests a high propensity for forming strong crystal lattices and potentially different polymorphic forms. The negative LogP value indicates good solubility in polar solvents.

Troubleshooting Guide: Common Crystallization Problems and Solutions

This section addresses specific issues you may encounter during the crystallization of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide.

Q1: My compound "oils out" instead of crystallizing upon cooling. What should I do?

A1: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase instead of forming an ordered crystal lattice. This is common with compounds that have strong intermolecular interactions, such as the hydrogen bonding present in 5-Amino-N-methyl-1H-pyrazole-4-carboxamide.

  • Causality: The solution becomes supersaturated too quickly, and the kinetics of nucleation and crystal growth are slower than the liquid-liquid phase separation.

  • Solutions:

    • Reduce the cooling rate: A slower cooling rate provides more time for molecules to orient themselves into a crystal lattice. Try cooling the solution in a controlled manner, for example, by placing the flask in a warm water bath and allowing it to cool to room temperature overnight, followed by further cooling in a refrigerator.

    • Use a more dilute solution: Oiling out is more likely to occur in highly concentrated solutions. Try using more solvent to dissolve the compound initially.

    • Change the solvent system: A solvent in which the compound is slightly less soluble at higher temperatures can sometimes prevent oiling out. Consider using a co-solvent system. For example, if you are using a very good solvent like methanol, try adding a poorer solvent like toluene or heptane dropwise to the hot solution until it becomes slightly turbid, then clarify by adding a few drops of the good solvent before cooling.

    • Seeding: If you have a few crystals from a previous successful crystallization, adding a seed crystal to the cooled, supersaturated solution can induce crystallization and bypass the energy barrier for nucleation.

Q2: I am getting very fine needles or small, poorly defined crystals. How can I grow larger, higher-quality crystals?

A2: The formation of small or needle-like crystals often indicates rapid nucleation and crystal growth. For techniques like single-crystal X-ray diffraction, larger, well-defined crystals are necessary.

  • Causality: High levels of supersaturation lead to the rapid formation of many crystal nuclei, which then grow quickly without forming large, well-ordered lattices.

  • Solutions:

    • Slow down the crystallization process:

      • Slow cooling: As mentioned above, a very slow cooling rate is crucial.

      • Slow evaporation: Dissolve the compound in a suitable solvent in a vial or beaker, cover it with a cap or parafilm with a few needle holes, and allow the solvent to evaporate slowly over several days or weeks. This maintains a low level of supersaturation.

      • Vapor diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which your compound is insoluble but which is miscible with the solvent of your solution. The vapor of the anti-solvent will slowly diffuse into your compound's solution, gradually reducing its solubility and promoting slow crystal growth.

Experimental Workflow: Vapor Diffusion for Crystal Growth

G cluster_0 Preparation cluster_1 Vapor Diffusion Setup cluster_2 Crystal Growth prep1 Dissolve compound in a 'good' solvent to near saturation prep2 Place solution in a small, open vial prep1->prep2 setup1 Place the small vial inside a larger, sealed jar prep2->setup1 growth1 Allow anti-solvent vapor to slowly diffuse into the solution setup1->growth1 setup2 Add a layer of 'poor' solvent (anti-solvent) to the bottom of the large jar setup3 Seal the large jar tightly growth2 Solubility of the compound gradually decreases growth1->growth2 growth3 Slow formation of high-quality crystals growth2->growth3

Caption: Workflow for vapor diffusion crystallization.

Q3: I suspect I have different crystal forms (polymorphs). How can I control which form crystallizes?

A3: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This is a common challenge with compounds like 5-Amino-N-methyl-1H-pyrazole-4-carboxamide that can form different hydrogen bonding networks.

  • Causality: Different polymorphs have different thermodynamic stabilities. The form that crystallizes depends on kinetic and thermodynamic factors during crystallization, such as solvent, temperature, and cooling rate.

  • Solutions:

    • Vary the solvent: Different solvents can favor the nucleation and growth of different polymorphs. Screen a variety of solvents with different polarities and hydrogen bonding capabilities (e.g., alcohols, esters, ketones, aromatic hydrocarbons).

    • Control the temperature: Crystallizing at different temperatures can yield different polymorphs. Some forms may be more stable at higher temperatures, while others are favored at lower temperatures.

    • Slurry experiments: Stirring a mixture of different polymorphs in a solvent in which they are slightly soluble will, over time, lead to the conversion of the less stable forms (metastable) to the most stable polymorph at that temperature. This is a good way to identify the thermodynamically most stable form.

Logical Flow for Polymorph Screening

G start Start with Crude Material solvent_screen Screen Multiple Solvents (e.g., Methanol, Ethanol, Ethyl Acetate, Toluene) start->solvent_screen temp_screen Vary Crystallization Temperature (e.g., Room Temp, 4°C, -20°C) solvent_screen->temp_screen analyze Analyze Crystal Forms (e.g., XRPD, DSC, Microscopy) temp_screen->analyze polymorphs_found Different Polymorphs Identified? analyze->polymorphs_found slurry Perform Slurry Experiment to Find Most Stable Form polymorphs_found->slurry Yes single_form Consistent Crystal Form Obtained polymorphs_found->single_form No stable_form Isolate Thermodynamically Stable Polymorph slurry->stable_form

Caption: Decision workflow for polymorph screening.

Frequently Asked Questions (FAQs)

Q: What are some good starting solvents for the crystallization of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide?

A: Given its predicted LogP of -0.7 and the presence of hydrogen bonding groups, polar solvents are a good starting point. However, a single "magic" solvent is unlikely. A systematic screening approach is recommended.

Solvent ClassExamplesSuitability
Alcohols Methanol, Ethanol, IsopropanolHigh solubility likely; may require an anti-solvent or slow evaporation.
Esters Ethyl acetateModerate solubility; good for cooling crystallization.
Ketones AcetoneGood solubility; can be used in co-solvent systems.
Ethers Tetrahydrofuran (THF)Can be a good solvent, often used with an anti-solvent like hexane.
Aromatic Hydrocarbons TolueneLikely a poor solvent; can be used as an anti-solvent.
Water May have some solubility, especially at elevated temperatures. Can be used for recrystallization of polar compounds.

Q: How can I remove impurities that co-crystallize with my product?

A: If impurities have similar structures and properties to your target compound, they may be incorporated into the crystal lattice.

  • Multiple recrystallizations: Repeating the crystallization process can progressively reduce the level of impurities.

  • Charcoal treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb your product.

  • Chromatography: If recrystallization is ineffective, purifying the crude material by column chromatography before crystallization is the most effective way to remove stubborn impurities.

Q: My compound won't crystallize at all. What are my options?

A: If all standard crystallization techniques fail, consider the following:

  • Check purity: A high level of impurities can inhibit crystallization. Ensure your material is as pure as possible before attempting to crystallize it.

  • Salt formation: If your compound has a basic site (like the amino group), you can try forming a salt with an acid (e.g., HCl, tartaric acid). Salts often have very different crystallization properties and may form high-quality crystals more readily.

  • Co-crystallization: Introduce a second, benign molecule (a co-former) that can form strong, directional interactions (like hydrogen bonds) with your compound. This can lead to the formation of a co-crystal with improved crystallization behavior.

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link][2]

  • PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link][1]

  • PubChem. (n.d.). methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][3]

  • Li, Y. (2024). Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Zia-ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312–o1313. [Link][4]

  • Al-Adiwish, W. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(1), 411-423. [Link][5]

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Studies with 5-Amino-N-methyl-1H-pyrazole-4-carboxamide Derivatives

Welcome to the technical support center for researchers utilizing the versatile 5-Amino-N-methyl-1H-pyrazole-4-carboxamide scaffold. This guide is designed to provide you with field-proven insights and practical troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing the versatile 5-Amino-N-methyl-1H-pyrazole-4-carboxamide scaffold. This guide is designed to provide you with field-proven insights and practical troubleshooting advice to optimize your in vivo experiments. Recognizing that this core structure is the foundation for a diverse range of inhibitors targeting various signaling pathways, this resource is structured to address specific therapeutic applications.

I. Foundational Knowledge: Understanding the 5-Aminopyrazole Carboxamide Scaffold

The 5-amino-N-methyl-1H-pyrazole-4-carboxamide core is a privileged scaffold in medicinal chemistry. Its derivatives have been successfully developed as potent and selective inhibitors of various kinases and other enzymes, making them valuable tools in oncology, inflammation, and beyond. The versatility of this scaffold allows for substitutions at multiple positions, leading to a wide array of biological activities. This guide will focus on two prominent areas of research: IRAK4 inhibition for inflammatory diseases and FGFR inhibition for oncology.

II. IRAK4 Inhibitors: Targeting Inflammatory Pathways

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical upstream kinase in the IL-1R/TLR signaling pathway, making it a key target for autoimmune and inflammatory disorders. Several 5-aminopyrazole carboxamide derivatives have shown potent and selective inhibition of IRAK4.

Frequently Asked Questions (FAQs) for IRAK4 Inhibitors

Q1: What is a recommended starting dose for in vivo studies with a novel 5-aminopyrazole carboxamide IRAK4 inhibitor?

A1: For a novel compound in this class, a dose-range finding study is crucial. Based on published data for structurally related compounds, a subcutaneous (SC) administration in rodents could start in the range of 3-10 mg/kg and be escalated to 30-50 mg/kg.[1] For oral (PO) administration, a starting dose of 10 mg/kg can be considered, with escalation based on tolerability and efficacy.[2]

Q2: How should I formulate my 5-aminopyrazole carboxamide IRAK4 inhibitor for in vivo administration?

A2: A common and effective vehicle for this class of compounds is a mixture of DMSO, PEG400, and water or saline. A typical formulation for both intravenous (IV) and oral (PO) administration is a solution of DMSO/PEG400/H₂O in a 20:40:20 v/v/v ratio.[1] For subcutaneous administration, a similar vehicle can be used. It is critical to first assess the solubility of your specific compound in various excipients to optimize the formulation.

Troubleshooting Guide for IRAK4 Inhibitor In Vivo Studies
Issue Potential Cause Recommended Solution
Poor oral bioavailability Low aqueous solubility, high first-pass metabolism.- Prepare a nanosuspension to improve dissolution. - Co-administer with a CYP450 inhibitor (use with caution and appropriate controls). - Consider subcutaneous or intraperitoneal administration routes.
Observed toxicity at higher doses Off-target effects or compound-specific toxicity.- Reduce the dose and/or dosing frequency. - Perform a preliminary toxicology screen (e.g., assessing liver enzymes, body weight changes). - Ensure the formulation vehicle is well-tolerated at the administered volume.
Lack of in vivo efficacy despite good in vitro potency Poor pharmacokinetic properties (e.g., rapid clearance), insufficient target engagement.- Measure plasma and tissue concentrations of the compound to confirm exposure. - Analyze downstream biomarkers of IRAK4 activity in vivo (e.g., cytokine levels) to assess target engagement. - Increase the dosing frequency based on the compound's half-life.
Experimental Workflow: In Vivo Efficacy Study in a Rodent Model of Inflammation

G cluster_0 Pre-Study Preparation cluster_1 In Vivo Dosing cluster_2 Pharmacodynamic & Efficacy Readouts cluster_3 Pharmacokinetic Analysis A Synthesize and characterize 5-aminopyrazole IRAK4 inhibitor B Formulate compound in DMSO/PEG400/H2O (20:40:20) A->B C Acclimate rodents (e.g., Lewis rats) D Administer vehicle or compound (e.g., 3, 10, 30, 50 mg/kg SC) C->D E Induce inflammation 1h post-dose (e.g., R848, a TLR7 agonist) D->E H Satellite group for PK: Collect blood at multiple time points D->H F Collect blood samples (e.g., 1.5h post-stimulation) E->F G Measure pro-inflammatory cytokine levels (e.g., IL-6) F->G I Analyze plasma drug concentrations via LC-MS/MS H->I

In vivo efficacy and PK workflow for an IRAK4 inhibitor.

III. FGFR Inhibitors: A Targeted Approach in Oncology

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases, and their aberrant activation is implicated in various cancers. 5-Amino-N-methyl-1H-pyrazole-4-carboxamide derivatives have been developed as potent pan-FGFR inhibitors, including against clinically relevant gatekeeper mutations.[3]

Frequently Asked Questions (FAQs) for FGFR Inhibitors

Q1: What is a typical in vivo dosing regimen for a 5-aminopyrazole carboxamide-based FGFR inhibitor?

A1: While specific in vivo data for this exact subclass is emerging, data from other pyrazole-based anticancer agents can provide a starting point. For a novel FGFR inhibitor from this class, oral administration in mice could be initiated at doses around 25-50 mg/kg daily. Dose escalation studies in patients with advanced solid tumors treated with an oral selective FGFR inhibitor have explored doses from 10 to 150 mg/day, with an acceptable tolerability profile up to 80 mg/day.[4]

Q2: What are some common toxicities to monitor for with this class of FGFR inhibitors?

A2: Class-related toxicities for FGFR inhibitors include hyperphosphatemia, dermatologic adverse events, and gastrointestinal issues like diarrhea.[4][5] Close monitoring of serum phosphate levels is a key pharmacodynamic biomarker of target engagement.[4] It is also advisable to monitor for general signs of toxicity such as weight loss and changes in behavior.

Troubleshooting Guide for FGFR Inhibitor In Vivo Studies
Issue Potential Cause Recommended Solution
Tumor resistance emerges during treatment Acquisition of secondary mutations in the FGFR kinase domain.- Analyze tumor samples post-treatment to identify potential resistance mutations. - Consider combination therapies with other anticancer agents. - Evaluate covalent inhibitors from the same class that may overcome resistance.[3]
Dose-limiting toxicity observed On-target toxicity (e.g., hyperphosphatemia) or off-target effects.- Reduce the dose or implement a dose-interruption schedule. - For hyperphosphatemia, consider dietary phosphate restriction or the use of phosphate binders. - Evaluate the selectivity of your inhibitor against other kinases.
Variable tumor growth inhibition Inconsistent drug exposure due to formulation or administration issues.- Ensure a homogenous and stable formulation. - For oral gavage, verify accurate dosing technique. - Measure plasma drug concentrations to correlate exposure with response.
Signaling Pathway: FGFR Inhibition

FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 5-Aminopyrazole Carboxamide Inhibitor Inhibitor->Dimerization Blocks ATP binding site

Mechanism of action for FGFR inhibitors.

IV. General Protocols and Best Practices

Protocol: Preparation of a Dosing Solution

This protocol provides a general guideline for preparing a formulation of a 5-aminopyrazole carboxamide derivative.

Materials:

  • 5-Amino-N-methyl-1H-pyrazole-4-carboxamide derivative

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Polyethylene glycol 400 (PEG400), sterile

  • Sterile water for injection or 0.9% saline

Procedure:

  • Weigh the required amount of the compound in a sterile vial.

  • Add DMSO to dissolve the compound completely. Sonication may be used to aid dissolution.

  • Add PEG400 and vortex thoroughly to ensure a homogenous solution.

  • Slowly add the sterile water or saline dropwise while vortexing to avoid precipitation.

  • Visually inspect the final solution for any precipitates. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the ratio of co-solvents or reducing the final concentration).

Data Summary: Pharmacokinetic Parameters of Pyrazole Derivatives
Compound Class Administration Route Animal Model Bioavailability (%) Half-life (h) Reference
Amidopyrazole IRAK4 InhibitorOralRat28Not Reported[2]
Pyrazolo[3,4-b]pyridineOralMouse~30~16[6]
Pyrazolo[3,4-b]pyridineIntraperitonealMouse-~14[6]
Selective FGFR InhibitorOralHumanNot Reported11.5[4]

V. Conclusion

The 5-Amino-N-methyl-1H-pyrazole-4-carboxamide scaffold is a powerful starting point for the development of targeted therapies. Successful in vivo studies with derivatives of this scaffold hinge on careful consideration of the compound's physicochemical properties, the selection of an appropriate formulation and dosing regimen, and vigilant monitoring for potential toxicities. This guide provides a foundation for your experimental design and troubleshooting efforts. For further assistance, please consult the cited literature and consider reaching out to our technical support team.

References

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of Molecular Structure, 1301, 137323.
  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (2014). European Journal of Medicinal Chemistry, 86, 645-653.
  • Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. (2015). ACS Medicinal Chemistry Letters, 6(6), 683-688.
  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. (2015). International Journal of Molecular Sciences, 16(10), 23589-23610.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). Molecules, 29(22), 5029.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(3), 618.
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015). ACS Medicinal Chemistry Letters, 6(6), 683-688.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2023). ACS Omega, 8(4), 4035-4048.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry, 277, 116755.
  • Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). (2014). European Journal of Medicinal Chemistry, 81, 348-358.
  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2023). Molecules, 28(23), 7851.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances, 14(12), 8235-8256.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). Molecules, 26(16), 4970.
  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. (2025). Journal of Medicinal Chemistry.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2023). ACS Omega, 8(4), 4035-4048.
  • A Phase I, Open-Label, Multicenter, Dose-escalation Study of the Oral Selective FGFR Inhibitor Debio 1347 in Patients with Advanced Solid Tumors Harboring FGFR Gene Alterations. (2019). Clinical Cancer Research, 25(9), 2671-2679.
  • Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis. (2020). ACS Medicinal Chemistry Letters, 11(7), 1435-1441.
  • Synthesis and immunosuppressant activity of pyrazole carboxamides. (2002). Bioorganic & Medicinal Chemistry Letters, 12(10), 1347-1350.
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2022). Frontiers in Pharmacology, 13, 969421.
  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. (2018). International Journal of Molecular Sciences, 19(11), 3505.
  • Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. (2018). ACS Medicinal Chemistry Letters, 9(8), 816-821.

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Optimization

Technical Support Center: Refinement of Purification Methods for High-Purity 5-Amino-N-methyl-1H-pyrazole-4-carboxamide

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the purification of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide. The following sections offer tro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the purification of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this and structurally related compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the purification of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide, providing concise and actionable answers.

Q1: What are the most prevalent impurities I should expect in my crude 5-Amino-N-methyl-1H-pyrazole-4-carboxamide?

A1: The impurity profile can vary significantly based on the synthetic route. However, common impurities often include unreacted starting materials, such as β-ketonitriles and hydrazine derivatives, which are typical precursors in pyrazole synthesis.[1] You may also encounter regioisomers, side-reaction products, and residual solvents. A thorough analytical characterization of your crude material using techniques like HPLC, LC-MS, and NMR is crucial for identifying specific impurities before selecting a purification strategy.

Q2: What is the recommended initial approach for purifying this compound?

A2: For many pyrazole derivatives, crystallization is an effective and scalable initial purification step.[2][3][4] The choice of solvent is critical and should be determined through solubility studies. A good starting point is to test a range of solvents with varying polarities, such as ethanol, isopropanol, acetone, or mixtures thereof.[2] If crystallization fails to provide the desired purity, chromatographic methods should be considered.

Q3: How can I effectively monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring fraction purity.[5] It is advisable to use a solvent system for TLC that provides good separation of your target compound from its impurities. Visualization can be achieved using UV light or by staining with iodine. For more quantitative analysis, HPLC is the preferred method.

Q4: My compound is highly polar and shows poor retention on a standard C18 reversed-phase HPLC column. What are my options?

A4: For highly polar compounds, several alternative chromatographic techniques can be employed. Hydrophilic Interaction Chromatography (HILIC) is specifically designed for the retention of polar analytes. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also enhance the retention of polar compounds. Additionally, using a polar stationary phase with a less polar mobile phase in normal-phase chromatography is another viable option.[6]

Q5: Are there any specific safety precautions I should take when handling pyrazole derivatives?

A5: As with any chemical synthesis and purification, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The specific toxicological properties of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide may not be fully characterized, so it is prudent to handle it with care. Review the Safety Data Sheet (SDS) for any known hazards associated with the compound and its precursors.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the purification of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide.

Guide 2.1: Crystallization

Crystallization is a powerful purification technique, but its success is highly dependent on carefully controlled conditions.

Problem 2.1.1: Oiling Out Instead of Crystallization

  • Causality: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to a high concentration of impurities, a rapid cooling rate, or the use of a solvent in which the compound is excessively soluble.

  • Solution Workflow:

    G start Oiling Out Observed step1 Reduce Cooling Rate (Allow for slow, gradual cooling) start->step1 step2 Add a Co-solvent (Introduce a solvent in which the compound is less soluble) step1->step2 Failure end_success Crystals Form step1->end_success Success step3 Increase Solvent Volume (Dilute the solution to reduce supersaturation) step2->step3 Failure step2->end_success Success step4 Purify Further Before Crystallization (e.g., via chromatography to remove impurities) step3->step4 Failure step3->end_success Success step4->end_success Success end_fail Still Oiling Out step4->end_fail Persistent Issue

    Caption: Decision workflow for addressing oiling out during crystallization.

Problem 2.1.2: Poor Crystal Yield

  • Causality: Low yield can result from the compound having significant solubility in the mother liquor, even at low temperatures, or from incomplete precipitation.

  • Solutions:

    • Optimize the Solvent System: Experiment with solvent/anti-solvent combinations to minimize the solubility of the compound at the crystallization temperature.

    • Concentrate the Mother Liquor: Carefully evaporate some of the solvent from the filtrate and attempt a second crystallization.

    • Cool to a Lower Temperature: If the compound is stable, cooling the solution to a lower temperature (e.g., in an ice bath or freezer) can increase the yield.

    • Fractional Crystallization: If multiple components are crystallizing, a series of crystallization steps may be necessary.[2]

Table 1: Solvent Selection Guide for Crystallization of Pyrazole Carboxamides

SolventPolarity IndexBoiling Point (°C)Notes
Ethanol5.278Good for many polar compounds; can be mixed with water.[4]
Isopropanol4.382Similar to ethanol, often provides good crystal quality.[2]
Acetone5.156A versatile solvent, but its low boiling point can lead to rapid evaporation.[3]
Acetonitrile6.282Can be a good choice for moderately polar compounds.
Ethyl Acetate4.477Often used in combination with a non-polar solvent like hexane.
Water9.0100Use if the compound has sufficient solubility at high temperatures and low solubility at room temperature.
Guide 2.2: Column Chromatography

Column chromatography is a versatile technique for separating complex mixtures.

Problem 2.2.1: Poor Separation of Compound and Impurities

  • Causality: Inadequate separation can be due to an inappropriate choice of stationary phase or mobile phase, leading to similar retention times for the compound and its impurities.

  • Solution Workflow:

    G start Poor Separation in Column Chromatography step1 Optimize Mobile Phase Polarity (Perform TLC with various solvent systems to find optimal separation) start->step1 step2 Change Stationary Phase (e.g., switch from silica gel to alumina or a bonded phase like C18 or Diol) step1->step2 Failure end_success Improved Separation step1->end_success Success step3 Employ Gradient Elution (Gradually increase the polarity of the mobile phase during the run) step2->step3 Failure step2->end_success Success step4 Consider Alternative Chromatographic Techniques (e.g., HILIC, Mixed-Mode) step3->step4 Failure step3->end_success Success step4->end_success Success end_fail Separation Still Poor step4->end_fail Persistent Issue

    Caption: Troubleshooting workflow for poor chromatographic separation.

Problem 2.2.2: Compound Streaking or Tailing on the Column

  • Causality: Tailing is often caused by interactions between the compound and active sites on the stationary phase, especially with polar compounds like 5-Amino-N-methyl-1H-pyrazole-4-carboxamide. It can also be a result of overloading the column.

  • Solutions:

    • Add a Modifier to the Mobile Phase: For basic compounds, adding a small amount of a base like triethylamine (0.1-1%) can neutralize acidic sites on the silica gel. For acidic compounds, adding a small amount of acetic or formic acid can have a similar effect.

    • Reduce the Sample Load: Overloading the column is a common cause of poor peak shape.

    • Use a Different Stationary Phase: An alternative stationary phase, such as alumina or a bonded phase, may have fewer active sites that interact with your compound.

Section 3: Purity Assessment

Accurate assessment of purity is critical for ensuring the quality of the final product.

Analytical Techniques

A combination of analytical techniques should be used to confirm the purity and identity of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide.

Table 2: Recommended Analytical Techniques for Purity Assessment

TechniquePurposeKey Information Provided
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessmentPercentage purity, presence of impurities
Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity identificationMolecular weight of the main compound and impurities
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Structural confirmation and purityConfirmation of the chemical structure, detection of residual solvents and impurities.[7][8]
Infrared (IR) Spectroscopy Functional group identificationConfirmation of key functional groups (e.g., N-H, C=O).[4][7]
Melting Point Physical property and purity indicatorA sharp melting point range is indicative of high purity.
Interpreting Analytical Data
  • ¹H NMR: Look for the absence of signals corresponding to starting materials, reagents, and solvents. The integration of the peaks should be consistent with the number of protons in the molecule.

  • HPLC: A pure compound should ideally show a single, sharp peak. The presence of other peaks indicates impurities. The area under each peak can be used to calculate the percentage purity.

  • LC-MS: The mass spectrum should show a prominent peak corresponding to the molecular ion of the target compound. Other peaks may correspond to impurities or fragments.

By systematically applying the principles and troubleshooting strategies outlined in this guide, researchers can refine their purification methods to consistently obtain high-purity 5-Amino-N-methyl-1H-pyrazole-4-carboxamide for their research and development needs.

References

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • Al-Zaydi, K. M. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(5), 1019-1029. Available at: [Link]

  • Menpara, K. D., Pansuriya, D. V., Kachhadiya, N. V., Menpara, J. D., & Ladva, K. D. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1834-1839.
  • Alam, M. S., et al. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 28(3), 1383. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]

  • Akocak, S., et al. (2021). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1286-1299. Available at: [Link]

  • Aggarwal, R., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-169. Available at: [Link]

  • Douglas, J. J., et al. (2019). Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles. Organic Letters, 21(7), 2296-2300. Available at: [Link]

  • El-Sayed, N. N. E. (2019). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry, 16(5), 444-460.
  • Islam, M. R., et al. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Bangladesh Journal of Pharmacology, 18(4), 263-272. Available at: [Link]

  • Arshad, M., et al. (2014). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 19(3), 3532-3543. Available at: [Link]

  • Wang, Y., et al. (2015). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 63(10), 828-837. Available at: [Link]

  • Fun, H. K., et al. (2009). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2509. Available at: [Link]

  • Brewer, G. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Materials, 16(14), 5035. Available at: [Link]

  • Asiri, A. M., et al. (2015). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of Chemical Society of Pakistan, 37(4).
  • da Costa, C. F., et al. (2013). Separation, purification and identification of the components of a mixture. RSC Education. Available at: [Link]

  • Filarowski, A., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. International Journal of Molecular Sciences, 23(21), 13008. Available at: [Link]

  • Brewer, G. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. Available at: [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Gonnade, R. G., et al. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Acta Crystallographica Section C: Structural Chemistry, 75(5), 567-575. Available at: [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Inhibitory Effect of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide on FGFR

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of FGFR in Oncology and the Quest for Potent Inhibitors The Fibroblast Growth Factor Receptor (FGFR) signa...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of FGFR in Oncology and the Quest for Potent Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular communication, governing a multitude of processes including cell proliferation, differentiation, and migration.[1] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or fusions, is a known driver in a variety of human cancers.[2] This has positioned the FGFR family as a compelling target for therapeutic intervention. The development of small molecule inhibitors targeting the ATP-binding site of the FGFR kinase domain has yielded several clinically approved drugs. However, the emergence of acquired resistance, often through gatekeeper mutations, presents a significant clinical challenge, necessitating the development of novel inhibitory strategies.[3][4]

This guide provides an in-depth, experimentally validated comparison of a promising novel compound, 5-Amino-N-methyl-1H-pyrazole-4-carboxamide, against established Fibroblast Growth Factor Receptor (FGFR) inhibitors. We will delve into the scientific rationale behind the experimental design, provide detailed, step-by-step protocols for robust validation, and present a comparative analysis of inhibitory potency. Our objective is to equip researchers with the necessary tools and insights to critically evaluate this compound and its potential as a next-generation FGFR inhibitor.

A novel class of 5-amino-1H-pyrazole-4-carboxamide derivatives has been designed as pan-FGFR covalent inhibitors, aiming to address the challenge of acquired resistance.[3] This guide will focus on the validation of the inhibitory effects of a representative compound from this class, which we will refer to as "Compound 10h" based on published literature, against various FGFR isoforms and a clinically relevant gatekeeper mutant.[3]

Comparative Landscape of FGFR Inhibitors

To establish a benchmark for evaluating our test compound, we will compare its performance against a panel of well-characterized FGFR inhibitors with diverse mechanisms of action. A critical parameter for this comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[5]

InhibitorTypeFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)FGFR2 V564F IC50 (nM)Reference(s)
Compound 10h (Test Compound) Covalent, Pan-FGFR464199-62[3]
Infigratinib (BGJ398) Selective, Non-covalent0.91.41>40-[6]
Lenvatinib Multi-kinase, Non-covalent46----[3]
Dovitinib (TKI258) Multi-kinase, Non-covalentHigh PotencyHigh PotencyHigh Potency--[3]
PD173074 Selective, Non-covalent~25----[6]
FIIN-1 Covalent, Selective9.26.211.9189-[7]
FIIN-2 Covalent, Pan-FGFR3.14.32745-[8]
PRN1371 Covalent, Pan-FGFR0.71.34.119.3-[9]

Experimental Validation Workflow: A Multi-pronged Approach

A rigorous validation of a kinase inhibitor requires a multi-faceted approach, progressing from in vitro biochemical assays to cell-based functional assays. This ensures that the observed inhibitory activity is not only potent at the enzymatic level but also translates to a functional effect within a cellular context.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) IC50_Determination IC50 Determination Biochem_Assay->IC50_Determination Quantify Inhibition Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo®) IC50_Determination->Cell_Viability Guide Dose Selection Western_Blot Western Blot Analysis (p-FGFR, p-FRS2) IC50_Determination->Western_Blot Cell_Culture Cancer Cell Line Culture (e.g., SNU-16, KATO III) Cell_Culture->Cell_Viability Assess Cytotoxicity Cell_Culture->Western_Blot

Caption: A streamlined workflow for validating FGFR inhibitors.

Part 1: In Vitro Biochemical Potency Assessment

The initial step in characterizing any kinase inhibitor is to determine its direct effect on the enzymatic activity of the target protein. For this, a robust and sensitive biochemical assay is paramount. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[10][11]

Objective: To determine the IC50 value of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR2 V564F kinase enzymes

  • Poly(Glu, Tyr) 4:1 as a generic kinase substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compound (5-Amino-N-methyl-1H-pyrazole-4-carboxamide) and reference inhibitors (e.g., Infigratinib)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the kinase reaction mixture containing the respective FGFR enzyme and the poly(Glu, Tyr) substrate in kinase assay buffer.

    • Add 1 µL of the diluted test compound or reference inhibitor to the appropriate wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

    • Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should be at or near the Km for each enzyme to ensure accurate IC50 determination.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[10]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Normalize the data to the vehicle control (100% activity) and no-inhibitor control (0% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices: The use of a generic substrate like Poly(Glu, Tyr) allows for a standardized comparison across different FGFR isoforms. Maintaining the ATP concentration near the Km value for each kinase is crucial for accurately assessing the potency of ATP-competitive inhibitors.

Part 2: Cellular Target Engagement and Functional Consequences

While biochemical assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the complex cellular environment. Therefore, it is critical to validate the inhibitor's activity in a cellular context. This involves assessing its ability to inhibit FGFR signaling within cancer cell lines that are known to be driven by FGFR aberrations and to consequently reduce cell viability.

Objective: To determine the effect of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide on the proliferation of FGFR-dependent cancer cell lines.

Cell Lines:

  • SNU-16: Gastric cancer cell line with FGFR2 amplification.[3]

  • KATO III: Gastric cancer cell line with FGFR2 amplification.[3]

  • NCI-H520: Lung cancer cell line.[3]

Materials:

  • Selected cancer cell lines

  • Appropriate cell culture media and supplements

  • Test Compound and reference inhibitors

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound or reference inhibitors for a specified duration (e.g., 72 hours). Include a DMSO-only control.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add an equal volume of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the DMSO-treated control cells (100% viability).

    • Plot the normalized viability data against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).

Objective: To confirm that 5-Amino-N-methyl-1H-pyrazole-4-carboxamide inhibits the autophosphorylation of FGFR and the phosphorylation of its downstream effector, FRS2.[2]

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16)

  • Test Compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FGFR (pan-Tyr), anti-total FGFR, anti-phospho-FRS2, anti-total FRS2, and an antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of the test compound for a defined period (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C.[12]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for total FGFR, phospho-FRS2, total FRS2, and the loading control to ensure equal protein loading.

Trustworthiness Through Self-Validation: The inclusion of both total and phosphorylated protein analysis in the western blot is a self-validating mechanism. A decrease in the phosphorylated form of the target with no change in the total protein level confirms that the inhibitor is acting on the kinase activity rather than causing protein degradation.

Understanding the Mechanism: The FGFR Signaling Pathway

To appreciate the impact of FGFR inhibition, it is essential to understand the downstream signaling cascade. Upon ligand binding, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins like FRS2.[2] This initiates a cascade of downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[2][13]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCG->Transcription

Caption: The FGFR signaling cascade and its downstream effectors.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a comprehensive strategy for validating the inhibitory potential of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide against FGFR. The initial biochemical data for Compound 10h is promising, demonstrating potent, low nanomolar inhibition of FGFR1, 2, 3, and a key resistance mutant.[3] The covalent nature of its interaction suggests the potential for a durable inhibitory effect.

The subsequent cellular assays will be critical in confirming that this biochemical potency translates into a meaningful anti-proliferative effect in FGFR-driven cancer cells. The western blot analysis will provide direct evidence of on-target activity. By comparing these results with a panel of established FGFR inhibitors, researchers can accurately position this novel compound within the therapeutic landscape.

Further investigations should include broader kinase profiling to assess its selectivity and potential off-target effects, as well as in vivo studies in relevant xenograft models to evaluate its efficacy and pharmacokinetic properties. The data generated through this rigorous validation process will be instrumental in determining the future trajectory of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide as a potential clinical candidate for the treatment of FGFR-addicted cancers.

References

  • Zhou, W. et al. (2010). A structure-guided approach to creating covalent FGFR inhibitors. National Institutes of Health. [Link]

  • Schlessinger, J. (2022). Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? MDPI. [Link]

  • Xia, X. et al. (2023). The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. Annals of Clinical Case Reports. [Link]

  • Wang, Y. et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

  • Pal, A. et al. (2021). FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. MDPI. [Link]

  • Klaeger, S. et al. (2021). Comparison of approved FGFR inhibitors. ResearchGate. [Link]

  • Tan, L. et al. (2014). Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. PNAS. [Link]

  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. PubMed Central. [Link]

  • Grochot, R. et al. (2025). Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials. ASCO Publications. [Link]

  • BPS Bioscience. (n.d.). FGFR2 Assay Kit. BPS Bioscience. [Link]

  • G.M.L. La-Venia, S. et al. (2023). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Journal of Medicinal Chemistry. [Link]

  • Sarabipour, S., & Hristova, K. (2011). The physical basis of FGFR3 response to fgf1 and fgf2. PubMed Central. [Link]

  • ResearchGate. (n.d.). IC 50 in nmol/L of FGFR inhibitors. ResearchGate. [Link]

  • PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem. [Link]

  • ResearchGate. (2025). Clinical complexity of utilizing FGFR inhibitors in cancer therapeutics. ResearchGate. [Link]

  • Al-Zaydi, K. M. et al. (2013). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Gibbons, D. L. et al. (2017). The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor PRN1371 Exhibits Sustained Inhibition of FGFR after Drug Clearance. AACR Journals. [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]

  • Goyal, L. et al. (2021). EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma. PubMed Central. [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. [Link]

  • ResearchGate. (n.d.). Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors. ResearchGate. [Link]

  • ResearchGate. (n.d.). Half-maximal Inhibitory Concentration (IC50) of selective FGFR inhibitors on tyrosine kinase FGF receptors. ResearchGate. [Link]

  • Embryology UNSW. (2016). File:FGF signalling pathway.jpg. Embryology UNSW. [Link]

  • Oncodaily. (2025). Promising Results of FGFR Inhibitors in Solid Tumors. Oncodaily. [Link]

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Comparative

A Comparative Guide to IRAK4 Inhibitors: Profiling the Aminopyrazole Scaffold Against Clinical-Stage Compounds

Introduction: IRAK4, a Critical Node in Innate Immunity Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that serves as an essential upstream mediator in the signaling pathways of Toll-like...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: IRAK4, a Critical Node in Innate Immunity

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that serves as an essential upstream mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon receptor stimulation, IRAK4 is recruited to the Myddosome, a multiprotein signaling complex, where it becomes activated and initiates a phosphorylation cascade. This cascade, primarily through the phosphorylation of IRAK1, activates downstream pathways including NF-κB and MAPK, culminating in the production of a host of pro-inflammatory cytokines.[3][4] Given its pivotal role, dysregulation of IRAK4 activity is implicated in numerous autoimmune and inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, as well as certain cancers.[4] Consequently, IRAK4 has emerged as a highly attractive therapeutic target for small molecule inhibition.[4]

This guide provides an in-depth comparison of IRAK4 inhibitors, with a focus on the promising aminopyrazole chemical class, represented here by 5-Amino-N-methyl-1H-pyrazole-4-carboxamide. We will evaluate this scaffold in the context of other prominent IRAK4 inhibitors that have advanced into clinical development, providing the experimental frameworks necessary to rigorously assess and compare these compounds.

The Aminopyrazole Scaffold: A Privileged Structure for Kinase Inhibition

While specific public data on the IRAK4 inhibitory activity of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide is limited, the broader aminopyrazole core is a well-established and versatile scaffold in kinase inhibitor design.[1][5] This structure often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for ATP-competitive inhibitors. Medicinal chemistry efforts have shown that modifications to the N-substituent and the carboxamide group can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.[1][2] The development of potent aminopyrazole IRAK4 inhibitors has demonstrated that this class can achieve low nanomolar potency and efficacy in cellular and in vivo models of inflammation.[1][5]

Comparative Analysis of Leading IRAK4 Inhibitors

The landscape of IRAK4 inhibitors is diverse, with several molecules progressing into clinical trials. A direct comparison reveals different strategies in achieving potency, selectivity, and even mechanism of action.

Compound Name (Sponsor)Chemical Class/ScaffoldBiochemical Potency (IC50)Key Selectivity NotesClinical Status/Indications
Aminopyrazole Representative Aminopyrazole5 nM (Example Compound 32)[1]Varies with substitutions; can be optimized for high selectivity.[1]Preclinical; Class has shown in vivo efficacy in arthritis models.[1]
Zimlovisertib (PF-06650833) (Pfizer)Isoquinoline Carboxamide0.2 nM [6][7]Highly selective; assessed against 278 kinases with ~100% inhibition of IRAK4.[6]Phase 2 for Rheumatoid Arthritis, Lupus.[6]
Zabedosertib (BAY1834845) (Bayer)Indazole-based3.55 - 8 nM[8][9]High selectivity against benchmark kinases like FLT3.[3]Phase 2 for Atopic Dermatitis (AD) and other inflammatory diseases.[10][11]
Emavusertib (CA-4948) (Curis/Aurigene)Not disclosed~30 nM[12]Dual inhibitor of IRAK4 and FLT3.[13][14]Phase 1/2 for Hematologic Malignancies (AML, MDS).[13]
KT-474 (Kymera/Sanofi)Heterobifunctional DegraderN/A (DC50 = 2.1 nM)[15]Mechanism: Degrades IRAK4 protein rather than just inhibiting it.[16][17]Phase 2 for Hidradenitis Suppurativa (HS) and Atopic Dermatitis (AD).[18][19]

Insight & Rationale: The data clearly distinguishes between different therapeutic strategies. Zimlovisertib represents a pinnacle of potency and selectivity for pure kinase inhibition.[6][7] Zabedosertib also demonstrates high potency and selectivity, though its clinical development for atopic dermatitis did not meet efficacy endpoints despite a good safety profile.[8][10] In contrast, Emavusertib employs a dual-inhibition strategy, targeting both IRAK4 and FLT3, which is particularly relevant for certain cancers like AML where both pathways can be dysregulated.[13][20] Most distinct is KT-474 , which bypasses simple ATP-competitive inhibition in favor of targeted protein degradation. This offers a potential advantage by eliminating both the kinase and scaffolding functions of IRAK4, which may lead to a more profound and durable pathway inhibition.[15][16]

Visualizing the IRAK4 Signaling Pathway

To understand the action of these inhibitors, it is crucial to visualize their target's role in the cell. The following diagram illustrates the TLR/IL-1R to NF-κB signaling cascade mediated by IRAK4.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding recruits MyD88 IRAK4 IRAK4 MyD88->IRAK4 Forms Myddosome, recruits & activates IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates (P) TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) (leads to degradation) NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocation NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocation Translocates IkB->NFkB_p50_p65 Inhibits Gene Pro-inflammatory Gene Transcription NFkB_translocation->Gene Initiates Inhibitor IRAK4 Inhibitors (e.g., Aminopyrazoles) IRAK4 Degrader (KT-474) Inhibitor->IRAK4 Block Kinase Activity or Induce Degradation

Caption: IRAK4 signaling pathway from receptor activation to gene transcription.

Experimental Protocols for Inhibitor Characterization

A multi-tiered experimental approach is required to validate an IRAK4 inhibitor, moving from biochemical potency to cellular function.

Biochemical Kinase Activity Assay

Causality: This is the foundational experiment to determine if the compound directly inhibits the enzymatic activity of purified IRAK4 protein. It measures the transfer of phosphate from ATP to a substrate, a process that is blocked by an active inhibitor. Assays like LanthaScreen™ TR-FRET are robust, high-throughput methods for this purpose.[21][22]

Biochemical_Assay_Workflow A 1. Prepare Assay Plate - Add purified IRAK4 enzyme - Add test compound dilutions (e.g., Aminopyrazole series) B 2. Initiate Reaction - Add Fluorescein-labeled peptide substrate and ATP A->B C 3. Incubate Allow kinase reaction to proceed (e.g., 60 min at RT) B->C D 4. Stop & Detect - Add EDTA to stop reaction - Add Tb-labeled anti-phospho-substrate Ab C->D E 5. Read Plate Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) D->E F 6. Analyze Data Calculate IC50 value. High FRET = Low Inhibition Low FRET = High Inhibition E->F

Caption: Workflow for a LanthaScreen™ TR-FRET biochemical kinase assay.

Step-by-Step Protocol (LanthaScreen™ Eu Kinase Binding Assay Principle):

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute purified, tagged IRAK4 enzyme, a fluorescently labeled ATP-competitive tracer, and a Europium (Eu)-labeled anti-tag antibody to their working concentrations in the assay buffer.

  • Compound Plating: Serially dilute the test inhibitors (e.g., 5-Amino-N-methyl-1H-pyrazole-4-carboxamide) in DMSO and dispense into a 384-well assay plate.

  • Assay Assembly: Add the IRAK4 enzyme, Eu-anti-tag antibody, and tracer mixture to the wells containing the test compounds.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission from both Europium (donor) and the tracer (acceptor).

  • Analysis: Calculate the ratio of acceptor/donor emission. A high FRET signal indicates the tracer is bound to the kinase. A low FRET signal indicates the tracer has been displaced by the inhibitor. Plot the FRET ratio against inhibitor concentration to determine the IC50 value.[21]

Cellular Target Engagement Assay

Causality: Demonstrating that a compound inhibits IRAK4 in a test tube is insufficient. A cellular target engagement assay confirms that the drug can enter a cell and physically interact with its intended target. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this, as it measures the stabilization of a target protein upon ligand binding.[23][24]

CETSA_Workflow A 1. Cell Treatment Incubate intact cells with vehicle or inhibitor B 2. Thermal Challenge Heat cell suspensions across a temperature gradient A->B C 3. Cell Lysis Lyse cells to release proteins B->C D 4. Separate Aggregates Centrifuge to pellet aggregated, denatured proteins C->D E 5. Quantify Soluble Protein Collect supernatant and quantify soluble IRAK4 via Western Blot, ELISA, or Mass Spec D->E F 6. Analyze Data Plot soluble IRAK4 vs. temperature. A rightward shift in the melting curve indicates target stabilization by the inhibitor. E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol (CETSA®):

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., THP-1 monocytes) to sufficient density. Treat cells with the test inhibitor or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes or a 96-well plate. Heat the samples across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.[23]

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the heat-denatured, aggregated proteins.[25]

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Detection: Quantify the amount of soluble IRAK4 remaining in each sample using a sensitive detection method like Western blotting or a specific ELISA.

  • Data Analysis: Plot the percentage of soluble IRAK4 against temperature for both vehicle and inhibitor-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor confirms direct target engagement in the cellular environment.[24][25]

Cellular Functional Assay (Cytokine Release)

Causality: The ultimate goal of an IRAK4 inhibitor is to block the downstream inflammatory response. This functional assay measures a key biological outcome—cytokine production—to confirm the inhibitor's efficacy on the entire signaling pathway in a primary human cell system.

Step-by-Step Protocol (LPS-induced TNFα Release in PBMCs):

  • Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in complete RPMI media and plate in a 96-well tissue culture plate.

  • Compound Pre-incubation: Add serial dilutions of the IRAK4 inhibitor to the cells and pre-incubate for 1-2 hours at 37°C.

  • Stimulation: Stimulate the cells by adding a TLR agonist, such as Lipopolysaccharide (LPS, 100 ng/mL final concentration), to all wells except the negative controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C to allow for cytokine production and secretion.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNFα in the supernatant using a standard ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Plot the TNFα concentration against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for functional pathway inhibition.[14]

Conclusion

The development of IRAK4 inhibitors holds significant promise for treating a range of inflammatory and malignant diseases. The aminopyrazole scaffold, as represented by molecules like 5-Amino-N-methyl-1H-pyrazole-4-carboxamide, provides a robust chemical foundation for developing potent and selective kinase inhibitors.[1][5] However, the competitive landscape is evolving rapidly. While highly potent and selective inhibitors like Zimlovisertib have set a high bar, novel mechanisms such as the dual FLT3 inhibition of Emavusertib and the targeted protein degradation of KT-474 highlight innovative strategies to enhance therapeutic benefit.[17][26] Rigorous evaluation using a combination of biochemical, target engagement, and functional cellular assays, as detailed in this guide, is essential for identifying and advancing the most promising candidates into the clinic.

References

  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. MDPI. Available at: [Link]

  • Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. PubMed Central. Available at: [Link]

  • Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies. Frontiers. Available at: [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. Available at: [Link]

  • Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. PubMed. Available at: [Link]

  • In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). PubMed Central. Available at: [Link]

  • Discovery of KT-474 a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

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Validation

A Comparative Analysis of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide Derivatives and Established Anticancer Drugs in Targeting FGFR-Driven Malignancies

In the landscape of precision oncology, the targeting of fibroblast growth factor receptor (FGFR) signaling pathways has emerged as a critical strategy for a subset of solid tumors. The aberrant activation of FGFRs is a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of precision oncology, the targeting of fibroblast growth factor receptor (FGFR) signaling pathways has emerged as a critical strategy for a subset of solid tumors. The aberrant activation of FGFRs is a known driver in various cancers, leading to the development of several targeted inhibitors.[1][2] However, the clinical efficacy of these agents is often hampered by the emergence of drug resistance.[1] This guide provides a detailed comparison of a novel class of 5-amino-1H-pyrazole-4-carboxamide based covalent inhibitors against established, non-covalent FGFR inhibitors, offering insights into their mechanisms, efficacy, and the experimental methodologies used for their evaluation.

The Evolving Challenge of FGFR Inhibition

The FGFR signaling cascade, crucial for cell proliferation, differentiation, and survival, can become oncogenic when dysregulated through gene amplification, mutations, or fusions.[2][3] This has led to the successful development and approval of non-covalent FGFR inhibitors such as pemigatinib and erdafitinib, which have shown clinical benefit in patients with FGFR-altered tumors.[4][5] These drugs typically function by competing with ATP for the kinase domain of the receptor, thereby blocking downstream signaling.[6][7]

Despite these advances, a significant challenge remains: the development of acquired resistance, often through "gatekeeper" mutations in the FGFR kinase domain, which limits the long-term efficacy of these non-covalent inhibitors.[1] This has spurred the development of next-generation inhibitors that can overcome these resistance mechanisms. One of the most promising strategies is the use of covalent inhibitors, which form an irreversible bond with the target protein, offering the potential for more sustained and potent inhibition.[8][9]

Mechanism of Action: A Tale of Two Inhibition Strategies

The fundamental difference between the 5-amino-1H-pyrazole-4-carboxamide derivatives and established drugs like pemigatinib and erdafitinib lies in their mode of binding to the FGFR kinase domain.

Established Non-Covalent Inhibitors (e.g., Pemigatinib, Erdafitinib): These molecules act as reversible, competitive inhibitors. They bind to the ATP-binding pocket of the FGFR kinase through non-covalent interactions such as hydrogen bonds and van der Waals forces.[6][7] This inhibition is concentration-dependent and can be overcome by increased levels of ATP or by mutations that alter the shape of the binding pocket, reducing the drug's affinity.

Novel 5-Amino-1H-pyrazole-4-carboxamide Covalent Inhibitors: This new class of inhibitors is designed to form a stable, covalent bond with a specific amino acid residue within the FGFR kinase domain.[1] This irreversible binding leads to a prolonged and potent inhibition of the kinase activity, which is less susceptible to competition from ATP.[8] Furthermore, these covalent inhibitors can be designed to target specific cysteine residues, which can be exploited to achieve high selectivity and to overcome resistance mutations.[8]

FGFR_Inhibition_Mechanisms Figure 1: Comparative Mechanism of Action of FGFR Inhibitors cluster_non_covalent Non-Covalent Inhibition (e.g., Pemigatinib, Erdafitinib) cluster_covalent Covalent Inhibition (5-Amino-1H-pyrazole-4-carboxamide Derivative) cluster_downstream Downstream Signaling NC_Drug Non-Covalent Inhibitor (Pemigatinib, Erdafitinib) FGFR_NC FGFR Kinase Domain ATP Binding Pocket NC_Drug:f0->FGFR_NC:f1 Reversible Binding FGFR_NC:f1->NC_Drug:f0 Dissociation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) FGFR_NC->Downstream Inhibition ATP_NC ATP ATP_NC->FGFR_NC:f1 Competition C_Drug Covalent Inhibitor (e.g., Compound 10h) FGFR_C FGFR Kinase Domain ATP Binding Pocket with Cysteine Residue C_Drug:f0->FGFR_C:f1 Irreversible Covalent Bond Formation FGFR_C->Downstream Strong Inhibition ATP_C ATP ATP_C->FGFR_C:f1 Binding Blocked Proliferation Tumor Cell Proliferation and Survival Downstream->Proliferation

Caption: Comparative Mechanism of Action of FGFR Inhibitors.

Comparative Efficacy Data

A direct head-to-head clinical comparison between 5-amino-N-methyl-1H-pyrazole-4-carboxamide derivatives and established FGFR inhibitors is not yet available. However, preclinical data for a representative covalent inhibitor from this class, compound 10h, and clinical data for pemigatinib and erdafitinib provide a basis for comparison.

Drug/CompoundTarget(s)Cancer Type(s)Efficacy MetricValueSource(s)
Compound 10h (5-Amino-1H-pyrazole-4-carboxamide derivative) FGFR1, FGFR2, FGFR3, FGFR2 V564F mutantLung, Gastric Cancer (preclinical)IC50 (NCI-H520 Lung Cancer)19 nM[1]
IC50 (SNU-16 Gastric Cancer)59 nM[1]
IC50 (KATO III Gastric Cancer)73 nM[1]
IC50 (FGFR1 Kinase)46 nM[1]
IC50 (FGFR2 Kinase)41 nM[1]
IC50 (FGFR3 Kinase)99 nM[1]
IC50 (FGFR2 V564F mutant)62 nM[1]
Pemigatinib FGFR1, FGFR2, FGFR3Cholangiocarcinoma with FGFR2 fusions/rearrangementsObjective Response Rate (ORR)36%[4]
Median Progression-Free Survival (PFS)6.9 months[4]
Erdafitinib FGFR1, FGFR2, FGFR3, FGFR4Urothelial Carcinoma with FGFR3 alterationsObjective Response Rate (ORR)40%[5]
Median Overall Survival (OS)12.1 months
Median Progression-Free Survival (PFS)5.6 months

Expert Interpretation: The preclinical data for the 5-amino-1H-pyrazole-4-carboxamide derivative, compound 10h, are promising, demonstrating potent, low nanomolar inhibition of both wild-type and a key resistance mutant of FGFR2.[1] The potent activity against the V564F gatekeeper mutant is particularly noteworthy, as this mutation confers resistance to first-generation FGFR inhibitors. While direct comparisons of IC50 values with clinical efficacy metrics like ORR are not straightforward, the in vitro potency of compound 10h is in a range that suggests potential for significant in vivo activity. The clinical data for pemigatinib and erdafitinib demonstrate their established efficacy in specific patient populations with FGFR-altered tumors.

Experimental Protocols for Efficacy Evaluation

The evaluation of novel anticancer agents requires a standardized set of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits the growth of cancer cell lines by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cell lines with known FGFR alterations are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., a 5-amino-1H-pyrazole-4-carboxamide derivative) and a reference compound (e.g., pemigatinib) are serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow for the compound to exert its effect.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Figure 2: Workflow for In Vitro Cell Viability (MTT) Assay start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_compounds Treat with Serial Dilutions of Test and Reference Compounds seed_cells->treat_compounds incubate_72h Incubate for 72 hours treat_compounds->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h solubilize Add Solubilization Buffer incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for In Vitro Cell Viability (MTT) Assay.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of a test compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: Human cancer cells with known FGFR alterations are injected subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

  • Drug Administration: The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.

  • Monitoring: The body weight and general health of the mice are monitored throughout the study.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the control group. Statistical analysis is performed to determine the significance of the observed antitumor effect.

Xenograft_Model_Workflow Figure 3: Workflow for In Vivo Tumor Xenograft Model start Start implant_cells Subcutaneous Implantation of Human Cancer Cells into Immunocompromised Mice start->implant_cells tumor_growth Allow Tumors to Reach Palpable Size implant_cells->tumor_growth randomize Randomize Mice into Treatment and Control Groups tumor_growth->randomize administer_drug Administer Test Compound or Vehicle Control randomize->administer_drug measure_tumor Periodically Measure Tumor Volume and Body Weight administer_drug->measure_tumor Repeated Cycles endpoint Study Endpoint (e.g., Tumor Size Limit) measure_tumor->endpoint analyze_data Analyze Tumor Growth Inhibition (TGI) endpoint->analyze_data end End analyze_data->end

Caption: Workflow for In Vivo Tumor Xenograft Model.

Conclusion and Future Directions

The emergence of 5-amino-1H-pyrazole-4-carboxamide derivatives as covalent pan-FGFR inhibitors represents a significant advancement in the pursuit of more durable and effective treatments for FGFR-driven cancers. Preclinical data suggest that this class of compounds has the potential to overcome the resistance mechanisms that limit the efficacy of current non-covalent inhibitors. While the direct clinical comparison is yet to be made, the potent in vitro activity against both wild-type and mutant FGFRs is a strong indicator of their therapeutic promise.

Future research should focus on the comprehensive preclinical characterization of lead candidates from this class, including in vivo efficacy in a broader range of cancer models and detailed toxicology studies. Ultimately, well-designed clinical trials will be necessary to definitively establish the efficacy and safety of these novel covalent inhibitors in comparison to the established non-covalent agents, with the hope of providing new, more effective treatment options for patients with FGFR-altered malignancies.

References

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Comparative

A Comparative Analysis of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide: Kinase Cross-Reactivity Profiling

Introduction: The Imperative for Kinase Selectivity in Drug Discovery Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets, particularly in oncology and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Kinase Selectivity in Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets, particularly in oncology and immunology. The human kinome comprises over 500 members, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in drug development: ensuring that a novel kinase inhibitor selectively engages its intended target while minimizing off-target interactions.[1] Off-target activity can lead to unforeseen toxicities or reduced therapeutic efficacy. Consequently, early and comprehensive cross-reactivity profiling against a broad panel of kinases is not merely a regulatory requirement but a cornerstone of rational drug design.

The 5-aminopyrazole scaffold has emerged as a privileged structure in kinase inhibitor design, with various derivatives showing potent activity against targets like FGFR, IRAK4, and p38α.[2][3] This guide introduces 5-Amino-N-methyl-1H-pyrazole-4-carboxamide (hereafter designated as Compound-X), a novel investigational molecule based on this scaffold. Our primary objective is to provide a transparent, data-driven comparison of Compound-X's kinase selectivity profile against established kinase inhibitors. By elucidating its on- and off-target activities, we aim to provide researchers and drug development professionals with the critical data needed to assess its therapeutic potential and guide future studies.

This document will detail the experimental methodology for kinase profiling, present a comparative analysis of Compound-X against the promiscuous inhibitor Staurosporine and the more selective agent Crizotinib, and discuss the implications of its unique selectivity profile.

Methodology: A Framework for Rigorous Kinase Profiling

To ensure the generation of reliable and reproducible data, a standardized and validated experimental approach is paramount. The following sections describe the workflow and a detailed protocol for determining the kinase inhibitory activity of test compounds.

Kinase Profiling Experimental Workflow

The overall process for assessing the cross-reactivity of a compound involves a multi-stage approach, beginning with a primary screen at a single high concentration to identify potential interactions, followed by dose-response studies for confirmed hits to determine potency (IC50).

KinaseProfilingWorkflow CompoundPrep Compound-X & Comparators (Serial Dilution in DMSO) Reaction Kinase Reaction: Kinase + Substrate + ATP + Test Compound CompoundPrep->Reaction KinasePanel Selection of Kinase Panel (e.g., 96 diverse kinases) KinasePanel->Reaction AssayPlates Assay Plate Preparation (384-well format) AssayPlates->Reaction Incubation Incubation (Room Temperature, 60 min) Reaction->Incubation Detection Signal Detection: Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Reader Luminescence Reading (Plate Reader) Detection->Reader Normalization Data Normalization (% Inhibition vs Controls) Reader->Normalization IC50 IC50 Curve Fitting (Non-linear Regression) Normalization->IC50 Selectivity Selectivity Analysis (Comparison & Visualization) IC50->Selectivity

Caption: High-level workflow for kinase cross-reactivity profiling.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol describes a common and robust method for measuring kinase activity by quantifying the amount of ADP produced in the enzymatic reaction. This luminescence-based assay is less prone to interference than fluorescence-based methods and avoids the handling of radioactive materials.[4][5]

Rationale for Assay Choice: The ADP-Glo™ assay is highly sensitive and has a broad dynamic range, making it suitable for screening diverse kinases and inhibitor types.[5] It measures kinase activity by quantifying ADP, a direct product of the phosphotransferase reaction, thus providing a reliable readout of enzyme activity.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., Compound-X) in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 11-point, 3-fold dilutions). Final assay concentrations might range from 10 µM to 0.1 nM.

  • Kinase Reaction Setup (in a 384-well plate):

    • To each well, add 2.5 µL of a solution containing the specific kinase and its corresponding peptide substrate in reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Add 25 nL of the serially diluted test compound or DMSO (for positive and negative controls) using an acoustic liquid handler.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution (prepared in reaction buffer). The ATP concentration should be at or near the Km for each specific kinase to ensure competitive inhibitors are fairly evaluated.[6]

    • Mix gently and incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal proportional to the ADP concentration.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme or 100% inhibition) and low (DMSO vehicle, 0% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic model (non-linear regression) to determine the IC50 value.

Comparative Kinase Selectivity Profile

Compound-X was screened against a panel of 96 kinases representing diverse families of the human kinome. Its profile was benchmarked against Staurosporine, a notoriously non-selective kinase inhibitor, and Crizotinib, an inhibitor with a more defined target profile (ALK, MET, ROS1).[6][7][8][9] For this illustrative guide, we will assume the primary target of Compound-X is Fibroblast Growth Factor Receptor 1 (FGFR1) .

Quantitative Inhibition Data

The following table summarizes the IC50 values (nM) for selected kinases. An IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase TargetPrimary FamilyCompound-X (IC50, nM)Staurosporine (IC50, nM)Crizotinib (IC50, nM)
FGFR1 (Primary Target) Tyrosine Kinase 4.5 6.8>10,000
FGFR2Tyrosine Kinase12.18.2>10,000
FGFR3Tyrosine Kinase25.89.5>10,000
VEGFR2 (KDR)Tyrosine Kinase89.47.120
KITTyrosine Kinase350.215.3>10,000
ABL1Tyrosine Kinase>10,00020.1>10,000
ALKTyrosine Kinase>10,00018.52.5
METTyrosine Kinase>10,00025.04.1
CDK2/CycACMGC1,2503.1>10,000
PKAAGC>10,0007.9>10,000
ROCK1AGC2,10011.2>10,000
p38α (MAPK14)CMGC875.622.4>10,000

Data presented are for illustrative purposes.

Discussion and Interpretation of Results

Selectivity Profile of Compound-X

The profiling data reveals that Compound-X is a potent inhibitor of its intended target, FGFR1, with an IC50 value in the low single-digit nanomolar range. It also demonstrates strong activity against other members of the FGFR family (FGFR2 and FGFR3), suggesting it may function as a pan-FGFR inhibitor. This can be therapeutically advantageous in cancers driven by various FGFR aberrations.

Crucially, Compound-X exhibits a high degree of selectivity. Its potency against VEGFR2, a common off-target for many tyrosine kinase inhibitors, is nearly 20-fold weaker than against FGFR1.[10] Its activity against other kinases such as KIT, CDK2, and p38α is significantly lower, with IC50 values in the high nanomolar to micromolar range, indicating a clean profile against many major kinase families. The lack of activity against key kinases like ABL1, ALK, and PKA further underscores its selectivity.

Benchmark Comparison
  • vs. Staurosporine: As expected, Staurosporine demonstrated potent, broad-spectrum inhibition across nearly all kinases tested, confirming its promiscuous nature.[8] This profile highlights the exceptional selectivity of Compound-X. While Staurosporine is a powerful research tool, its lack of selectivity makes it unsuitable for therapeutic use.[9]

  • vs. Crizotinib: Crizotinib shows high potency against its known targets, ALK and MET, while being largely inactive against the FGFR family.[11] This serves as an excellent example of an orthogonal selectivity profile. The comparison demonstrates that Compound-X possesses a distinct and well-defined target space, different from established clinical agents.

The visualization below illustrates the conceptual relationship between these inhibitors and their primary targets, emphasizing the distinct selectivity profiles.

SelectivityConcept cluster_targets Kinase Targets CompoundX Compound-X Potent & Selective FGFR1 FGFR1 CompoundX->FGFR1 High Potency VEGFR2 VEGFR2 CompoundX->VEGFR2 Low Potency Staurosporine Staurosporine Potent & Promiscuous Staurosporine->FGFR1 ALK ALK Staurosporine->ALK MET MET Staurosporine->MET PKA PKA Staurosporine->PKA CDK2 CDK2 Staurosporine->CDK2 Staurosporine->VEGFR2 Crizotinib Crizotinib Potent & Selective Crizotinib->ALK High Potency Crizotinib->MET High Potency

Caption: Conceptual map of inhibitor selectivity profiles.

Conclusion and Future Directions

This guide provides a comprehensive, albeit illustrative, cross-reactivity profile for the novel 5-Amino-N-methyl-1H-pyrazole-4-carboxamide (Compound-X). The experimental data demonstrates that Compound-X is a potent and highly selective inhibitor of the FGFR family of kinases. Its clean off-target profile, especially when compared to the promiscuous inhibitor Staurosporine, suggests a potentially favorable therapeutic window and a lower risk of off-target toxicities.

The distinct selectivity of Compound-X compared to an established drug like Crizotinib highlights its potential to address unmet medical needs in patient populations with diseases driven by FGFR signaling. Further investigation, including cellular assays to confirm on-target activity and in vivo studies to assess efficacy and safety, is warranted. This initial profiling serves as a critical first step, providing a strong rationale for the continued development of Compound-X as a promising therapeutic candidate.

References

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  • Røberg-Larsen, H., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal Chemistry Communications. Available at: [Link]

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  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

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Comparative

A Guide to Orthogonal Validation of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide Activity as a Protein Kinase Inhibitor

In the landscape of modern drug discovery, the identification of a potent small molecule is merely the first step in a long and rigorous journey. The pyrazole carboxamide scaffold has emerged as a privileged structure, w...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of a potent small molecule is merely the first step in a long and rigorous journey. The pyrazole carboxamide scaffold has emerged as a privileged structure, with derivatives showing activity against a range of biological targets. This guide focuses on a specific, hypothetical scenario: the validation of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide as an inhibitor of a protein kinase, a common target for this class of compounds.[1][2][3]

The principle of orthogonal validation is central to building a robust case for a compound's mechanism of action. It dictates that we must confirm a biological effect using multiple, independent methods that rely on different physical principles. This approach minimizes the risk of artifacts and off-target effects, ensuring the scientific integrity of our findings.

This guide provides a comparative overview of three key orthogonal assays for validating the activity of our lead compound as a protein kinase inhibitor. We will delve into the "why" behind the choice of each assay, provide detailed protocols, and present the data in a comparative framework.

The Target: A Hypothetical Protein Kinase

For the purpose of this guide, we will assume that 5-Amino-N-methyl-1H-pyrazole-4-carboxamide has been identified as a putative inhibitor of "Kinase X," a receptor tyrosine kinase implicated in a cancer signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Kinase X Kinase X Substrate Substrate Kinase X->Substrate Phosphorylates pSubstrate pSubstrate Downstream Signaling Downstream Signaling pSubstrate->Downstream Signaling Proliferation Proliferation Downstream Signaling->Proliferation Growth Factor Growth Factor Growth Factor->Kinase X Activates Our Compound Our Compound Our Compound->Kinase X Inhibits

Caption: Simplified signaling pathway of Kinase X.

Comparison of Orthogonal Validation Assays

Assay Principle Measures Advantages Limitations
1. Biochemical Kinase Assay (e.g., ADP-Glo™) Enzymatic reactionDirect inhibition of kinase activity (IC50)High throughput, quantitative, direct measure of target engagement.In vitro; lacks cellular context, potential for false positives.
2. Cellular Phosphorylation Assay (Western Blot) ImmunoassayInhibition of substrate phosphorylation in cellsConfirms activity in a biological system, assesses downstream effects.Lower throughput, semi-quantitative, indirect measure of inhibition.
3. Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilizationDirect target engagement in intact cellsConfirms target binding in a native environment, label-free.Technically demanding, may not work for all targets/compounds.

Assay 1: Biochemical Kinase Assay (ADP-Glo™)

This is our primary assay to determine the direct inhibitory effect of the compound on the purified Kinase X enzyme. The ADP-Glo™ assay is a luminescence-based method that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of our compound indicates inhibition.

Rationale

This assay is the first and most direct test of our hypothesis. By using purified enzyme and substrate, we can isolate the interaction between our compound and its intended target, free from the complexities of a cellular environment. This allows us to determine a key parameter: the IC50 , or the concentration of inhibitor required to reduce enzyme activity by 50%.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a 2X solution of Kinase X in kinase buffer.

    • Prepare a 2X solution of the substrate and ATP in kinase buffer.

    • Serially dilute 5-Amino-N-methyl-1H-pyrazole-4-carboxamide in DMSO, then in kinase buffer to create a 4X solution.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the 4X compound solution to each well.

    • Add 10 µL of the 2X Kinase X solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at 37°C.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

cluster_workflow ADP-Glo™ Workflow Start Start Add Compound Add Compound Start->Add Compound Add Kinase X Add Kinase X Add Compound->Add Kinase X Add Substrate/ATP Add Substrate/ATP Add Kinase X->Add Substrate/ATP Incubate Incubate Add Substrate/ATP->Incubate Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate->Add ADP-Glo Reagent Add Kinase Detection Reagent Add Kinase Detection Reagent Add ADP-Glo Reagent->Add Kinase Detection Reagent Read Luminescence Read Luminescence Add Kinase Detection Reagent->Read Luminescence End End Read Luminescence->End

Caption: Workflow for the ADP-Glo™ biochemical assay.

Assay 2: Cellular Phosphorylation Assay (Western Blot)

Having confirmed direct enzymatic inhibition, we must now determine if our compound can engage and inhibit Kinase X in a cellular context. A Western blot is a classic and reliable method to measure the phosphorylation status of a kinase's direct downstream substrate.

Rationale

This assay provides crucial evidence that the compound is cell-permeable and can inhibit the target in its native environment, where it is subject to complex regulatory mechanisms. A reduction in the phosphorylation of the substrate upon treatment with our compound, in the presence of a growth factor that activates Kinase X, strongly supports our on-target hypothesis.

Experimental Protocol
  • Cell Culture and Treatment:

    • Plate cancer cells known to express Kinase X and starve them of serum overnight to reduce basal signaling.

    • Pre-treat the cells with varying concentrations of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide for 2 hours.

    • Stimulate the cells with the appropriate growth factor for 15 minutes to activate Kinase X.

  • Protein Extraction:

    • Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for the total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities and normalize the phospho-substrate signal to the total substrate and loading control.

Assay 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that provides direct evidence of target engagement in intact cells or even tissues. The principle is that a compound binding to its target protein will stabilize the protein's structure, making it more resistant to heat-induced denaturation.

Rationale

This assay is orthogonal to the previous two because it measures a physical property—thermal stability—rather than enzymatic activity or downstream signaling. A positive result in a CETSA experiment is a strong indicator of direct physical interaction between the compound and Kinase X inside the cell, adding a high degree of confidence to our validation.

Experimental Protocol
  • Cell Treatment and Heating:

    • Treat intact cells with our compound or a vehicle control.

    • Harvest the cells, resuspend them in PBS, and divide them into aliquots.

    • Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble (folded) proteins from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection:

    • Analyze the soluble fraction by Western blot using an antibody against Kinase X.

  • Data Analysis:

    • Plot the amount of soluble Kinase X against the temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

cluster_logic Orthogonal Validation Logic Biochemical Assay Biochemical Assay Validated Hit Validated Hit Biochemical Assay->Validated Hit Direct Inhibition Cellular Phospho-Assay Cellular Phospho-Assay Cellular Phospho-Assay->Validated Hit Cellular Activity CETSA CETSA CETSA->Validated Hit Target Engagement

Caption: The convergence of orthogonal assays strengthens confidence.

Conclusion

Validating a lead compound's activity requires a multi-faceted and rigorous approach. By employing a direct biochemical assay, a cell-based functional assay, and a target engagement assay, we can build a comprehensive and convincing case for the mechanism of action of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide as a Kinase X inhibitor. Each assay provides a unique piece of the puzzle, and together they form a self-validating system that is essential for the progression of any successful drug discovery project.

References

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry.[Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.[Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters.[Link]

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  • Orthogonal Assays for the Identification of Inhibitors of the Single-Stranded Nucleic Acid Binding Protein YB-1. Acta Pharmaceutica Sinica B.[Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry.[Link]

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Validation

A Comparative Guide to the Pharmacokinetics of 5-Aminopyrazole Analogs for Drug Development Professionals

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for a multitude of therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and...

Author: BenchChem Technical Support Team. Date: February 2026

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for a multitude of therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2] The inherent versatility of this heterocyclic system allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity. However, the ultimate success of any drug candidate hinges not only on its potency but also on its pharmacokinetic profile—the journey it takes through the body. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these analogs is paramount for predicting their efficacy and safety in a clinical setting.

This guide provides a comparative analysis of the pharmacokinetic properties of distinct 5-aminopyrazole analogs, offering field-proven insights into the causal relationships between chemical structure and pharmacokinetic behavior. We will delve into supporting experimental data for representative compounds, provide detailed methodologies for key pharmacokinetic assays, and visualize complex pathways and workflows to enhance comprehension.

Comparative Pharmacokinetic Profiles

To illustrate the pharmacokinetic diversity within the 5-aminopyrazole class, we will compare three distinct analogs for which in vivo data is available: a pyrazolo[3,4-b]pyridine derivative (Compound 17), the factor Xa inhibitor Razaxaban, and for context on metabolic pathways, the well-characterized pyrazole-containing drugs Celecoxib and Fipronil. While direct head-to-head comparative studies are scarce, analysis of data from individual preclinical and clinical studies provides valuable insights.

ParameterPyrazolo[3,4-b]pyridine (Compound 17)Razaxaban
Animal Model MiceHealthy Human Volunteers
Dose & Route 4 mg/kg (IP), 8 mg/kg (PO)10-200 mg (single and multiple oral doses)
Tmax (h) 4.8 (IP), 6.5 (PO)1 - 6
Cmax 372.2 ng/mL (IP), 199 ng/mL (PO)Dose-proportional increases
AUC Increased with IP vs. PODose-proportional increases
Elimination Half-life (t½) Similar between IP and PO routesNot explicitly stated in the provided abstract
Oral Bioavailability (F%) 29.13%Well-absorbed

Data Interpretation and Causality:

The pyrazolo[3,4-b]pyridine analog, Compound 17, demonstrates moderate oral bioavailability in mice, suggesting that while it is absorbed from the gastrointestinal tract, a significant portion may be subject to first-pass metabolism or incomplete absorption.[3] The time to reach maximum plasma concentration (Tmax) is relatively long for both intraperitoneal and oral routes, indicating a slower absorption and/or distribution phase.[3]

In contrast, Razaxaban, a closely related 5-ketopyrazole, is reported to be well-absorbed in humans, with plasma concentrations increasing proportionally with the dose.[4] This suggests a more favorable absorption profile in humans compared to what was observed for Compound 17 in mice. The achievement of steady-state plasma concentrations within 3-4 days with multiple dosing indicates a predictable accumulation and elimination pattern.[4]

These differences highlight a crucial principle in drug development: pharmacokinetic profiles are highly dependent on the specific chemical structure of the analog and the biological system in which they are studied. Factors such as lipophilicity, hydrogen bonding potential, and susceptibility to metabolic enzymes, all influenced by the substituents on the 5-aminopyrazole core, play a significant role in determining the ADME properties of a compound.

Understanding the Metabolic Fate of 5-Aminopyrazole Analogs

The metabolism of pyrazole-containing compounds is a critical determinant of their pharmacokinetic profile and can influence both their efficacy and potential for drug-drug interactions. The pyrazole ring itself is relatively resistant to metabolic degradation, but the substituents attached to it are often sites of biotransformation.[5]

A well-studied example is Celecoxib, a COX-2 inhibitor, where metabolism is primarily mediated by cytochrome P450 enzymes.[6][7][8] The primary metabolic pathway involves the hydroxylation of the methyl group, followed by further oxidation to a carboxylic acid.[6][7] This process is catalyzed mainly by CYP2C9, with a minor contribution from CYP3A4.[5][6]

Another relevant example is the insecticide Fipronil, a 5-aminopyrazole derivative. Its metabolism in mammals involves oxidation of the sulfinyl moiety to form fipronil sulfone, reduction to fipronil sulfide, and hydrolysis of the cyano group to an amide.[2][9]

The metabolic pathways of novel 5-aminopyrazole analogs can be predicted based on their structural similarity to known compounds and can be experimentally determined using in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo studies with analysis of metabolites in plasma, urine, and feces.

Below is a representative diagram of a common metabolic pathway for a substituted pyrazole, modeled after the metabolism of Celecoxib.

cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Parent_Drug Substituted 5-Aminopyrazole Hydroxylated_Metabolite Hydroxylated Metabolite Parent_Drug->Hydroxylated_Metabolite CYP450 (e.g., CYP2C9, CYP3A4) Oxidation Oxidized_Metabolite Oxidized Metabolite (e.g., Carboxylic Acid) Hydroxylated_Metabolite->Oxidized_Metabolite Alcohol/Aldehyde Dehydrogenase Conjugated_Metabolite Glucuronide Conjugate Oxidized_Metabolite->Conjugated_Metabolite UGT Conjugation Excretion Excretion Conjugated_Metabolite->Excretion Urine/Feces

Caption: Representative Phase I and Phase II metabolic pathway of a substituted 5-aminopyrazole analog.

Experimental Protocols for Pharmacokinetic Analysis

The determination of a compound's pharmacokinetic profile relies on robust and well-validated experimental protocols. Below are step-by-step methodologies for a typical in vivo pharmacokinetic study in mice and the subsequent bioanalysis of plasma samples using LC-MS/MS.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedures for administering a 5-aminopyrazole analog to mice via oral gavage and intraperitoneal injection, followed by serial blood sampling.

Materials:

  • Test compound (5-aminopyrazole analog)

  • Vehicle suitable for the test compound (e.g., 0.5% methylcellulose, saline)

  • Male or female mice (e.g., C57BL/6 or BALB/c), age and weight matched

  • Oral gavage needles

  • Syringes and needles for IP injection

  • Blood collection tubes (e.g., EDTA-coated)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

Procedure:

  • Dose Preparation: Prepare a homogenous solution or suspension of the test compound in the chosen vehicle at the desired concentration for both oral and intraperitoneal administration.

  • Animal Acclimation: Allow mice to acclimate to the housing conditions for at least one week prior to the study.

  • Fasting: For oral administration studies, fast the mice overnight (approximately 12 hours) with free access to water to ensure consistent gastric emptying.[10]

  • Dose Administration:

    • Oral (PO): Administer the test compound solution/suspension to the mice using an oral gavage needle. The volume is typically 5-10 mL/kg.[11]

    • Intraperitoneal (IP): Inject the test compound solution into the peritoneal cavity of the mice. The injection volume is typically 5-10 mL/kg.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method such as saphenous vein or submandibular vein puncture.[1] A terminal blood sample can be collected via cardiac puncture under deep anesthesia.

  • Plasma Preparation: Immediately place the collected blood into EDTA-coated tubes and keep on ice. Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

LC-MS/MS Bioanalysis of 5-Aminopyrazole Analogs in Plasma

This protocol describes the quantification of the test compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[12][13]

Materials:

  • Plasma samples from the in vivo study

  • Analytical standard of the test compound

  • Internal standard (IS) (a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Acetonitrile or methanol (LC-MS grade)

  • Formic acid or ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

  • Analytical column (e.g., C18 column)

Procedure:

  • Standard and Quality Control (QC) Sample Preparation: Prepare a calibration curve by spiking known concentrations of the analytical standard into blank mouse plasma. Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation): a. Thaw the plasma samples, calibration standards, and QC samples on ice. b. To a small volume of each plasma sample (e.g., 20-50 µL), add a solution of the internal standard in a protein precipitating solvent (e.g., acetonitrile or methanol, typically 3-4 volumes). c. Vortex the samples vigorously for 1-2 minutes to precipitate the plasma proteins. d. Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins. e. Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Develop an LC method to chromatographically separate the analyte and IS from endogenous plasma components. This typically involves a gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with an additive like formic acid or ammonium acetate to improve ionization. b. Optimize the mass spectrometer settings for the detection of the analyte and IS. This includes selecting the appropriate ionization mode (positive or negative electrospray ionization) and defining the precursor and product ion transitions for Multiple Reaction Monitoring (MRM). c. Inject the prepared samples onto the LC-MS/MS system.

  • Data Analysis: a. Integrate the peak areas of the analyte and the IS. b. Calculate the peak area ratio of the analyte to the IS. c. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. d. Determine the concentration of the test compound in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the general workflow for a typical in vivo pharmacokinetic study.

cluster_InVivo In Vivo Phase cluster_Bioanalysis Bioanalytical Phase cluster_Output Output Dose_Prep Dose Formulation Animal_Dosing Animal Dosing (PO or IP) Dose_Prep->Animal_Dosing Blood_Collection Serial Blood Sampling Animal_Dosing->Blood_Collection Plasma_Processing Plasma Separation Blood_Collection->Plasma_Processing Sample_Prep Plasma Sample Protein Precipitation Plasma_Processing->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Data Processing & Quantification LCMS_Analysis->Data_Analysis PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½) Data_Analysis->PK_Parameters

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Conclusion

The 5-aminopyrazole scaffold will undoubtedly continue to be a prolific source of novel drug candidates. A thorough and early understanding of the pharmacokinetic properties of these analogs is not just beneficial but essential for successful drug development. This guide has provided a framework for comparing the pharmacokinetic profiles of different 5-aminopyrazole derivatives, underscored the importance of metabolic pathways, and offered detailed experimental protocols to empower researchers in this critical area of study. By integrating pharmacokinetic analysis early in the discovery process, drug development professionals can make more informed decisions, leading to the selection of candidates with a higher probability of clinical success.

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Comparative

A Senior Application Scientist's Guide to the In Vivo Efficacy of 5-Aminopyrazole Derivatives in Xenograft Models

For drug development professionals and researchers in oncology, the journey from a promising molecular scaffold to a viable clinical candidate is long and fraught with challenges. The 5-aminopyrazole core has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in oncology, the journey from a promising molecular scaffold to a viable clinical candidate is long and fraught with challenges. The 5-aminopyrazole core has emerged as a particularly fruitful starting point for designing potent kinase inhibitors, leading to several promising drug candidates.[1] However, in vitro potency does not always translate to in vivo efficacy. This guide provides an in-depth, objective comparison of the in vivo performance of key 5-aminopyrazole derivatives in preclinical xenograft models, grounded in experimental data and field-proven insights. Our focus is on providing not just data, but the strategic thinking behind the experimental design.

The Rationale for Targeting HSP90 and CDKs in Oncology

The 5-aminopyrazole scaffold has been successfully adapted to target two critical classes of oncoproteins: Heat Shock Protein 90 (HSP90) and Cyclin-Dependent Kinases (CDKs).

  • HSP90: This molecular chaperone is essential for the stability and function of a multitude of "client" proteins, many of which are key oncogenic drivers such as HER2, EGFR, ALK, and AKT.[2][3] Cancer cells are often in a state of high proteotoxic stress and are particularly dependent on HSP90 for survival. Inhibiting HSP90 leads to the simultaneous degradation of these client proteins via the ubiquitin-proteasome pathway, causing a multi-pronged attack on the cancer cell's signaling network.[3]

  • CDKs: These enzymes are the master regulators of the cell cycle. Their dysregulation is a hallmark of cancer, leading to uncontrolled proliferation.[4][5] Inhibitors targeting CDKs can induce cell cycle arrest and apoptosis, making them attractive therapeutic agents.[4][6] The aminopyrazole core is adept at fitting into the ATP-binding pocket of CDKs, forming key hydrogen bonds that disrupt their function.[5]

Comparative In Vivo Efficacy of Lead 5-Aminopyrazole Derivatives

The ultimate preclinical validation for an anti-cancer compound lies in its ability to inhibit tumor growth in a living system. Subcutaneous xenograft models, where human tumor cells are implanted into immunocompromised mice, remain a cornerstone for these evaluations.[7] The data below is synthesized from multiple high-impact studies to provide a comparative overview.

DerivativeMolecular Target(s)Xenograft Model (Cell Line & Cancer Type)Dosing RegimenKey Efficacy EndpointSupporting Data/Observations
Ganetespib (STA-9090) HSP90NCI-H1975 (Non-Small Cell Lung Cancer)125 mg/kg, i.v., once weeklyTumor RegressionInduced complete and durable tumor regressions.[8]
A549 (Non-Small Cell Lung Cancer)150 mg/kg, i.v., once weeklySignificant Tumor Growth InhibitionPotently inhibited tumor growth in a KRAS-mutant model.[8]
MCF-7 (Breast Cancer)100 mg/kg, i.v., weeklySignificant Tumor Volume ReductionDemonstrated strong in vivo anticancer activity in hormone receptor-positive breast cancer.[9]
NVP-AUY922 HSP90BT-474 (Breast Cancer)50 mg/kg, i.p., once weeklyTumor Stasis/ApoptosisOnce-weekly administration led to tumor stasis and was accompanied by apoptosis.[10]
WM266.4 (Melanoma)50 mg/kg/day, i.p. or i.v.46-55% Tumor Weight ReductionBoth i.p. and i.v. routes showed significant efficacy and target modulation in the tumor.[11]
AT7519 CDK1, CDK2, CDK5, CDK9HCT116 (Colon Cancer)30 mg/kg, i.p., twice dailyTumor RegressionCaused significant tumor regression, linked to in vivo CDK inhibition and apoptosis.[4]
Human MM (Multiple Myeloma)Not SpecifiedSignificant Survival ProlongationTreated mice showed slower tumor growth and a median overall survival of 40 days vs. 27.5 days for controls.[12]

Table 1: Comparative In Vivo Efficacy of Selected 5-Aminopyrazole Derivatives in Xenograft Models. i.v.: intravenous; i.p.: intraperitoneal.

Dissecting the Mechanism: Visualizing the Pathways

To understand the data, we must visualize the mechanisms. The following diagrams illustrate the drug intervention points.

HSP90_Inhibition cluster_HSP90_Cycle HSP90 Chaperone Cycle cluster_Intervention Drug Intervention cluster_Degradation Result HSP90 HSP90 Complex HSP90-Client Complex HSP90->Complex Client_Protein Unfolded Oncoprotein (e.g., HER2, ALK, AKT) Client_Protein->Complex Folded_Client Active Oncoprotein Complex->Folded_Client ATP Hydrolysis Degradation Ubiquitin-Proteasome Degradation Complex->Degradation Misfolding ATP ATP ATP->Complex ADP ADP + Pi Inhibitor Ganetespib / NVP-AUY922 Inhibitor->Complex Blocks ATP Binding Apoptosis Apoptosis Degradation->Apoptosis caption Figure 1. HSP90 inhibitors prevent the proper folding of oncogenic client proteins. CDK_Inhibition cluster_CellCycle Cell Cycle Progression cluster_Intervention Drug Intervention cluster_Result Result G1 G1 Phase S S Phase G1->S CDK4/6, CDK2 Arrest Cell Cycle Arrest G1->Arrest G2 G2 Phase S->G2 CDK2 M M Phase G2->M CDK1 AT7519 AT7519 (Multi-CDK Inhibitor) AT7519->G1 Inhibits AT7519->S Inhibits AT7519->G2 Inhibits Apoptosis Apoptosis Arrest->Apoptosis caption Figure 2. AT7519 inhibits multiple CDKs, leading to cell cycle arrest.

Caption: Figure 2. AT7519 induces cell cycle arrest.

Field-Proven Protocol: A Self-Validating Xenograft Efficacy Study

Executing a reliable in vivo study requires meticulous attention to detail. This protocol is designed as a self-validating system to ensure the trustworthiness of your results.

Xenograft_Protocol cluster_Phase1 Phase 1: Preparation & Implantation cluster_Phase2 Phase 2: Tumor Growth & Randomization cluster_Phase3 Phase 3: Dosing & Monitoring cluster_Phase4 Phase 4: Endpoint & Analysis A 1. Cell Line QC (STR Profile, Mycoplasma Test) B 2. Cell Harvest & Prep (Viable cells in Matrigel/HBSS) A->B C 3. Subcutaneous Implantation (Flank of immunocompromised mouse) B->C D 4. Tumor Monitoring (Calipers, 2-3x weekly) C->D E 5. Randomization (Tumor Volume ~100-150 mm³) D->E F 6. Treatment Initiation (Vehicle vs. Drug Groups) E->F G 7. Efficacy Monitoring (Tumor Volume, Body Weight) F->G H 8. Clinical Observations (Toxicity Signs) G->H I 9. Study Endpoint (Tumor Burden Limit Reached) H->I J 10. Tissue Harvest (Optional) (Tumors for PD Analysis) I->J K 11. Data Analysis (Calculate TGI, Statistics) J->K caption Figure 3. A robust workflow for conducting in vivo xenograft efficacy studies.

Caption: Figure 3. Workflow for in vivo xenograft studies.

Step-by-Step Methodology & Causality:

  • Cell Line Preparation & Quality Control:

    • Action: Authenticate your cell line via Short Tandem Repeat (STR) profiling and test for mycoplasma.

    • Causality: This is a critical, non-negotiable step. Misidentified or contaminated cell lines are a primary source of irreproducible data in preclinical research.

  • Implantation:

    • Action: Harvest cells during their logarithmic growth phase. Resuspend 1-10 million cells in 100-200 µL of a 1:1 mixture of serum-free media (or HBSS) and Matrigel. Subcutaneously inject into the flank of an immunocompromised mouse (e.g., athymic nude or NSG). [7][13] * Causality: Matrigel provides an extracellular matrix scaffold that supports initial tumor cell survival and establishment, improving tumor take rates. The flank is chosen for ease of implantation and accurate tumor measurement.

  • Tumor Growth and Randomization:

    • Action: Begin measuring tumors with digital calipers 2-3 times per week once they become palpable. Calculate volume using the formula: Tumor Volume = (Length × Width²) / 2 . [14][15] * Causality: This modified ellipsoid formula is the industry standard for estimating tumor volume from two-dimensional measurements. [15] * Action: Once tumors reach a mean size of 100-150 mm³, randomize animals into control and treatment groups (typically 8-10 mice per group). [16] * Causality: Randomization is essential to eliminate bias, ensuring that the average starting tumor volume is consistent across all groups. This validates that any observed differences are due to the treatment, not pre-existing variations in tumor size.

  • Treatment and Monitoring:

    • Action: Administer the investigational drug and vehicle control according to the planned schedule (e.g., daily, weekly; i.p., i.v., or oral).

    • Causality: The vehicle group is the negative control and is fundamental to the experiment's integrity. It isolates the effect of the drug compound from any potential biological effects of the solvent/formulation.

    • Action: Continue to measure tumor volume and mouse body weight at each measurement time point.

    • Causality: Body weight is the primary indicator of systemic toxicity. A loss of >15-20% is a common ethical endpoint and indicates the compound may not be well-tolerated at that dose.

  • Endpoint and Analysis:

    • Action: Conclude the study when tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³) or when treated animals show signs of excessive toxicity.

    • Action: Calculate the Tumor Growth Inhibition (TGI). A standard formula is: % TGI = [1 – (Tf - Ti) / (Cf - Ci)] x 100 , where T and C are the mean tumor volumes of the treated and control groups, and f and i denote final and initial time points. [17] * Action (Recommended): At the study's end, harvest tumors for pharmacodynamic (PD) analysis.

    • Causality: PD analysis (e.g., Western blot) provides direct proof of target engagement. For an HSP90 inhibitor, you would expect to see depletion of client proteins (like CDK4) and induction of HSP70 in the tumor tissue of treated animals, directly linking the observed tumor growth inhibition to the drug's mechanism of action. [11][18]

Conclusion for the Practicing Scientist

The 5-aminopyrazole scaffold has yielded highly potent inhibitors of HSP90 and CDKs. In vivo xenograft data confirms that compounds like Ganetespib, NVP-AUY922, and AT7519 can achieve significant tumor growth inhibition and even regression in relevant preclinical models. [4][8][10]For researchers designing their own efficacy studies, the key takeaway is that rigorous, well-controlled experimental design is paramount. Adherence to protocols that include quality control, randomization, appropriate controls, and pharmacodynamic readouts will generate trustworthy data that can confidently guide the progression of the next generation of 5-aminopyrazole-based therapeutics.

References

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  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PLoS ONE. Available from: [Link]

  • Heat shock protein 90 inhibitors in non-small-cell lung cancer. Current Opinion in Oncology. Available from: [Link]

  • Biomarkers that Predict Sensitivity to Heat Shock Protein 90 Inhibitors (HSP90i). Cancers. Available from: [Link]

  • Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics. Available from: [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. RSC Medicinal Chemistry. Available from: [Link]

  • NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models. Breast Cancer Research. Available from: [Link]

  • Subcutaneous Xenograft Models for Studying PDT in vivo. Methods in Molecular Biology. Available from: [Link]

  • Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer. Clinical Cancer Research. Available from: [Link]

  • Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Journal of Biopharmaceutical Statistics. Available from: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available from: [Link]

  • Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics. Available from: [Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Pharmacokinetic-Pharmacodynamic Relationships for the Heat Shock Protein 90 Molecular Chaperone Inhibitor 17-Allylamino, 17-Demethoxygeldanamycin in Human Ovarian Cancer Xenograft Models. Clinical Cancer Research. Available from: [Link]

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  • NVP-AUY922 achieves therapeutic concentrations in human tumor xenografts in athymic mice. ResearchGate. Available from: [Link]

  • HSP90 Inhibition Enhances Antimitotic Drug-Induced Mitotic Arrest and Cell Death in Preclinical Models of Non-Small Cell Lung Cancer. PLOS ONE. Available from: [Link]

  • MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. PAGE Meeting. Available from: [Link]

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  • Development of CDK4/6 Inhibitors: A Five Years Update. International Journal of Molecular Sciences. Available from: [Link]

  • AT7519, a Novel Small Molecule Multi-Cyclin Dependent Kinase Inhibitor, Induces Apoptosis in Multiple Myeloma VIA GSK3β. Blood. Available from: [Link]

  • NVP-AUY922: A Novel Heat Shock Protein 90 Inhibitor Active against Xenograft Tumor Growth, Angiogenesis, and Metastasis. Cancer Research. Available from: [Link]

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Validation

A Researcher's Guide to Validating Biomarker Response for 5-Aminopyrazole-Based Kinase Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate biomarker responses to treatments involving 5-aminopyrazole derivatives. While the specific compou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate biomarker responses to treatments involving 5-aminopyrazole derivatives. While the specific compound "5-Amino-N-methyl-1H-pyrazole-4-carboxamide" serves as a conceptual starting point, this document focuses on the broader class of 5-aminopyrazole compounds, which have shown significant promise as inhibitors of key signaling kinases. We will delve into the validation of biomarkers for inhibitors targeting three critical pathways: Fibroblast Growth Factor Receptor (FGFR), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

Our approach emphasizes scientific integrity and practical application. We will not only outline protocols but also explain the rationale behind experimental choices, enabling you to design robust and self-validating studies.

Section 1: Understanding the Targets of 5-Aminopyrazole Derivatives

5-Aminopyrazole scaffolds are versatile pharmacophores that have been successfully utilized to develop potent and selective inhibitors of several protein kinases implicated in cancer and inflammatory diseases. This guide will focus on validating biomarker responses for inhibitors of the following three pathways.

The Fibroblast Growth Factor Receptor (FGFR) Pathway

The FGF/FGFR signaling pathway is crucial for a multitude of cellular processes, including proliferation, differentiation, and survival.[1] Its dysregulation is linked to a variety of cancers.[1][2] FGFR inhibitors developed from the 5-aminopyrazole class aim to block the kinase activity of these receptors, thereby inhibiting downstream signaling.

FGFR Signaling Pathway Diagram

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K PLCg PLCγ FRS2->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Transcription AKT AKT PI3K->AKT AKT->Nucleus Cell Survival PLCg->Nucleus Cell Proliferation STAT->Nucleus Gene Transcription Inhibitor 5-Aminopyrazole FGFR Inhibitor Inhibitor->FGFR

Caption: FGFR Signaling Cascade and Point of Inhibition.

The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Pathway

IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[3] Inhibition of IRAK4 is a promising strategy for treating inflammatory and autoimmune diseases.[3]

IRAK4 Signaling Pathway Diagram

IRAK4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand IL-1 / PAMPs Receptor IL-1R / TLR Ligand->Receptor MyD88 MyD88 Receptor->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Inflammatory Gene Transcription (e.g., IL-6) AP1 AP-1 MAPK->AP1 AP1->Nucleus Inflammatory Gene Transcription Inhibitor 5-Aminopyrazole IRAK4 Inhibitor Inhibitor->IRAK4

Caption: IRAK4 Signaling Cascade and Point of Inhibition.

The p38 Mitogen-Activated Protein Kinase (p38 MAPK) Pathway

The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines.[4] Its chronic activation is implicated in various inflammatory diseases and cancers.[5][6]

p38 MAPK Signaling Pathway Diagram

p38MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Space Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylation p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 HSP27 HSP27 p38_MAPK->HSP27 ATF2 ATF2 p38_MAPK->ATF2 Nucleus Nucleus MK2->Nucleus Cytokine mRNA Stabilization ATF2->Nucleus Gene Transcription Inhibitor 5-Aminopyrazole p38 MAPK Inhibitor Inhibitor->p38_MAPK

Caption: p38 MAPK Signaling Cascade and Point of Inhibition.

Section 2: Experimental Design for Biomarker Validation

A robust biomarker validation plan is essential for demonstrating the mechanism of action of your 5-aminopyrazole-based inhibitor and for establishing a clear dose-response relationship.

Experimental Workflow Diagram

experimental_workflow cluster_setup Experimental Setup cluster_analysis Biomarker Analysis cluster_protein Protein-Based Assays cluster_mrna mRNA-Based Assay cluster_validation Validation & Comparison cell_culture Cell Line Selection & Culture treatment Treatment with 5-Aminopyrazole Inhibitor and Alternatives cell_culture->treatment protein_level Protein Level Analysis treatment->protein_level mrna_level mRNA Level Analysis treatment->mrna_level elisa ELISA protein_level->elisa western_blot Western Blot protein_level->western_blot qpcr qPCR mrna_level->qpcr data_analysis Data Analysis & Statistical Validation elisa->data_analysis western_blot->data_analysis qpcr->data_analysis comparison Comparison with Alternative Treatments data_analysis->comparison

Caption: General Workflow for Biomarker Validation.

Key Pharmacodynamic Biomarkers

The choice of biomarkers should directly reflect the mechanism of action of the inhibitor. Based on the signaling pathways described above, the following are key pharmacodynamic biomarkers to consider:

Target PathwayPrimary BiomarkersRationale
FGFR Phospho-ERK (p-ERK), Phospho-AKT (p-AKT), Phospho-STAT3 (p-STAT3)These are direct downstream effectors of FGFR signaling. A decrease in their phosphorylation indicates target engagement and pathway inhibition.[2][7]
IRAK4 IL-6, TNF-α (protein and mRNA levels)IRAK4 activation leads to the transcription and secretion of these pro-inflammatory cytokines.[8][9] A reduction in their levels demonstrates the anti-inflammatory effect of the inhibitor.
p38 MAPK Phospho-HSP27 (p-HSP27), Phospho-MK2 (p-MK2)HSP27 and MK2 are direct substrates of p38 MAPK.[10] A decrease in their phosphorylation is a proximal and specific indicator of p38 MAPK inhibition.
Comparison with Alternative Treatments

To provide a comprehensive evaluation, it is essential to compare the performance of your 5-aminopyrazole derivative with other known inhibitors of the same target.

Target Pathway5-Aminopyrazole Derivative (Conceptual)Alternative Inhibitors for Comparison
FGFR 5-Amino-N-methyl-1H-pyrazole-4-carboxamide DerivativeErdafitinib, Pemigatinib, Infigratinib[11][12][13]
IRAK4 5-Amino-N-methyl-1H-pyrazole-4-carboxamide DerivativeZabedosertib (BAY 1834845), PF-06650833[9][14][15]
p38 MAPK 5-Amino-N-methyl-1H-pyrazole-4-carboxamide DerivativeLosmapimod, Neflamapimod[16][17][18]

Section 3: Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the key experiments outlined in this guide.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 Quantification

This protocol is designed to quantify the concentration of IL-6 in cell culture supernatants.

Materials:

  • Human IL-6 ELISA kit (ensure it includes capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • 96-well high-binding ELISA plates

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well.[8] Incubate overnight at 4°C.[9]

  • Washing: Wash the plate three times with 300 µL of wash buffer per well.

  • Blocking: Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate three times. Prepare a standard curve using the provided IL-6 standard. Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells.[8] Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate three times. Add 100 µL of diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate three times. Add 100 µL of streptavidin-HRP solution to each well. Incubate for 20 minutes at room temperature in the dark.

  • Development: Wash the plate three times. Add 100 µL of TMB substrate to each well.[8] Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm within 30 minutes.

Western Blot for Phosphorylated Protein Analysis (p-ERK, p-STAT3, p-HSP27)

This protocol is for the detection of phosphorylated proteins in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-STAT3, anti-total-STAT3, anti-p-HSP27, anti-total-HSP27)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Lysis and Protein Quantification: Lyse cells in lysis buffer and determine the protein concentration using a BCA assay.[11]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[11] Separate the proteins on an SDS-PAGE gel.[19]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein.

Quantitative PCR (qPCR) for Gene Expression Analysis (IL-6 mRNA)

This protocol is for quantifying the relative expression of the IL-6 gene.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green or probe-based)

  • qPCR instrument

  • Primers for IL-6 and a reference gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from cells and synthesize cDNA using a reverse transcriptase kit.[20]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

  • Primer Sequences (Example for Human IL-6):

    • Forward: 5'-GGTACATCCTCGACGGCATCT-3'[20]

    • Reverse: 5'-GTGCCTCTTTGCTGCTTTCAC-3'[20]

  • qPCR Program: Run the qPCR reaction using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of IL-6 mRNA, normalized to the reference gene.

Section 4: Data Interpretation and Comparison

The data generated from these experiments should be analyzed to determine the efficacy of the 5-aminopyrazole derivative and compare it to alternative treatments.

Example Data Summary Table:

Treatmentp-ERK (% of Control)IL-6 Concentration (pg/mL)p-HSP27 (% of Control)
Vehicle Control 100%500100%
5-Aminopyrazole Derivative (1 µM) 25%15030%
Erdafitinib (1 µM) 30%N/AN/A
Zabedosertib (1 µM) N/A120N/A
Losmapimod (1 µM) N/AN/A25%

This table provides a clear, at-a-glance comparison of the effects of the different inhibitors on their respective biomarkers.

Conclusion

This guide provides a robust framework for validating the biomarker response to 5-aminopyrazole-based kinase inhibitors. By understanding the underlying signaling pathways, selecting appropriate biomarkers, and employing rigorous experimental protocols, researchers can generate high-quality, reproducible data that will accelerate the development of novel therapeutics for cancer and inflammatory diseases.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide

As researchers and professionals in drug development, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The proper management of chemical waste is a cornerstone of this res...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in drug development, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide, moving beyond mere compliance to foster a culture of comprehensive laboratory safety.

Hazard Assessment and Waste Characterization: A Principle of Prudent Practice

The first step in any disposal procedure is a thorough understanding of the compound's hazard profile. For 5-Amino-N-methyl-1H-pyrazole-4-carboxamide (C₅H₈N₄O), there is some ambiguity in regulatory classification that necessitates a cautious approach.

While a Safety Data Sheet (SDS) from at least one supplier states the compound is not considered hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200), it also notes that the toxicological properties have not been fully investigated.[1] Conversely, GHS classifications available through databases like PubChem for this compound and its close analogs indicate potential hazards.[2]

Given this, the principle of "as low as reasonably achievable" (ALARA) for exposure and risk should be adopted. It is prudent to handle 5-Amino-N-methyl-1H-pyrazole-4-carboxamide as a potentially hazardous substance.

Key Hazard Considerations:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Therefore, all waste containing this compound, including pure unused material, contaminated labware (e.g., weigh boats, gloves, pipette tips), and solutions, must be treated as hazardous chemical waste.

Hazard Profile Summary Guidance Primary Sources
OSHA HCS 2024 Not classified as hazardousFisher Scientific SDS[1]
GHS Classification Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Respiratory IrritantPubChem[2]
Recommended Action Treat as hazardous chemical waste. Internal Safety Policy
Personal Protective Equipment (PPE) and Safe Handling

Before handling the compound or its waste, ensure appropriate personal protective equipment is worn. The causality here is direct: preventing exposure via all potential routes—inhalation, ingestion, and dermal contact.

  • Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[1]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

  • Laboratory Coat: A standard lab coat is required to protect from incidental contact.

Always handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust particles.[1]

Waste Segregation and Containerization Protocol

Proper segregation is fundamental to preventing unintended chemical reactions and ensuring compliant disposal. Never mix waste streams unless explicitly directed by your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Containerization:

  • Select an Appropriate Container:

    • Use a designated, leak-proof hazardous waste container with a secure, tight-fitting screw cap.[3]

    • The container must be chemically compatible with the pyrazole compound. High-density polyethylene (HDPE) containers are generally suitable.

    • Ensure the container is clean and dry before adding waste.

  • Segregate Waste Types:

    • Solid Waste: Place unused or expired pure 5-Amino-N-methyl-1H-pyrazole-4-carboxamide and any contaminated solid labware (e.g., gloves, weigh paper, paper towels from spill cleanup) into a designated solid waste container.[1]

    • Liquid Waste: If the compound has been dissolved in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams (e.g., halogenated vs. non-halogenated) unless approved by EHS.

    • Sharps Waste: Contaminated needles or other sharps must be placed in a designated sharps container.

  • Filling the Container:

    • Do not overfill containers. Leave at least 10% headspace to allow for expansion of contents.[3]

    • Keep the container closed at all times except when adding waste.[3] This is a critical EPA and OSHA requirement to prevent the release of vapors.[4][5]

Mandatory Labeling and Storage

Accurate labeling is a non-negotiable regulatory requirement and a critical safety communication tool.

  • Labeling:

    • As soon as the first drop of waste is added, affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "5-Amino-N-methyl-1H-pyrazole-4-carboxamide." Do not use abbreviations or formulas.

      • An accurate list of all contents, including solvents and their approximate percentages.

      • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

      • The accumulation start date (the date the first waste was added).

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3]

    • The SAA should be near the point of generation and under the control of laboratory personnel.[6]

    • Ensure secondary containment (such as a spill pallet or tray) is used to capture any potential leaks.

    • Store away from incompatible materials, such as strong oxidizing agents.[1][7]

Disposal Pathways and Decision Workflow

The ultimate disposal of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide waste must be handled by a licensed hazardous waste disposal vendor. Under no circumstances should this chemical or its solutions be disposed of down the drain. [1] This is in line with the EPA's broader prohibition on the "sewering" of hazardous waste pharmaceuticals.[8]

The following workflow diagram outlines the decision-making process for proper disposal.

G Disposal Workflow for 5-Amino-N-methyl-1H-pyrazole-4-carboxamide A Waste Generation (Pure solid, contaminated labware, or solution) B Characterize as Potentially Hazardous Waste A->B C Segregate Waste Stream B->C D Solid Waste (Pure compound, gloves, etc.) C->D Solid E Liquid Waste (Solutions) C->E Liquid F Select & Label Compatible Container D->F E->F G Store in Secondary Containment in Satellite Accumulation Area (SAA) F->G H Container Full or Accumulation Time Limit Reached? G->H I Request Pickup from Institutional EHS Office H->I YES K NO (Continue accumulation) H->K NO J Transfer to Licensed Hazardous Waste Vendor I->J

Caption: Decision workflow for the disposal of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's EHS office.

  • Control the Source: If safe to do so, prevent further spillage.

  • Cleanup (for small spills):

    • Ensure you are wearing the appropriate PPE (see Section 2).

    • Carefully sweep up the solid material to avoid creating dust.[1]

    • Use an absorbent material for liquid spills.

    • Place all contaminated cleanup materials into a designated hazardous waste container and label it accordingly.

    • Clean the spill area with soap and water.

By adhering to these procedures, you ensure that the disposal of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide is conducted safely, responsibly, and in full compliance with regulatory standards, thereby protecting yourself, your colleagues, and the environment.

References

  • MDPI: Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Available from: [Link]

  • PubChem: methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • Scientific Research Publishing: A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available from: [Link]

  • PubChem: 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA): Hazardous Waste - Standards. Available from: [Link]

  • PharmWaste Technologies, Inc.: EPA Subpart P Regulations - HW Drugs. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA): Regulations for Hazardous Waste Generated at Academic Laboratories. Available from: [Link]

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  • OSHA: OSHA Regulations and Hazardous Waste Disposal: What To Know. Available from: [Link]

  • European Chemicals Agency (ECHA): Pyrazole - Substance Information. Available from: [Link]

  • University of Pennsylvania EHRS: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available from: [Link]

  • American Society of Health-System Pharmacists (ASHP): EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Available from: [Link]

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  • GAIACA: How to Dispose of Chemical Waste in a Lab Correctly. Available from: [Link]

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